Technical Documentation Center

Cyclohexene, 1-methyl-4-(1-methylethyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cyclohexene, 1-methyl-4-(1-methylethyl)-
  • CAS: 5502-88-5

Core Science & Biosynthesis

Foundational

Cyclohexene, 1-methyl-4-(1-methylethyl)- chemical and physical properties data

Title: Cyclohexene, 1-methyl-4-(1-methylethyl)- (p-Menth-1-ene): Technical Guide and Synthetic Workflows Executive Summary Cyclohexene, 1-methyl-4-(1-methylethyl)-, widely recognized in organic chemistry as p-menth-1-ene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Cyclohexene, 1-methyl-4-(1-methylethyl)- (p-Menth-1-ene): Technical Guide and Synthetic Workflows

Executive Summary

Cyclohexene, 1-methyl-4-(1-methylethyl)-, widely recognized in organic chemistry as p-menth-1-ene or carvomenthene, is a monoterpene characterized by a six-membered ring containing a single endocyclic double bond and an isopropyl substituent[1]. As a versatile chiral building block, it bridges the gap between abundant natural terpenes (such as limonene) and high-value fine chemicals, fragrances, and complex pharmaceutical intermediates[2]. This whitepaper outlines its physicochemical profile, fundamental reactivity, and validated experimental protocols for its synthesis and downstream derivatization.

Physicochemical Profiling

Understanding the physical parameters of p-menth-1-ene is critical for designing purification workflows (e.g., fractional distillation) and ensuring safe handling in industrial environments.

PropertyValueSource / Notes
IUPAC Name 1-methyl-4-(propan-2-yl)cyclohex-1-eneStandard nomenclature[3]
Common Synonyms p-Menth-1-ene, CarvomentheneUsed interchangeably in literature[4]
CAS Registry Number 1195-31-9 (R-isomer), 5502-88-5Isomer-dependent[5][6]
Molecular Formula C10H18Monoterpene hydrocarbon[1]
Molecular Weight 138.25 g/mol Computed standard[1]
Boiling Point 175–177 °CEnables distillation separation[5]
Density (20 °C) 0.823 g/mLLighter than water[5]
Refractive Index ( nD20​ ) 1.457Optical purity indicator[5]
Flash Point 35 °CFlammable liquid hazard[5]

Mechanistic Pathways & Chemical Reactivity

1. Selective Catalytic Hydrogenation p-Menth-1-ene is predominantly synthesized via the selective catalytic hydrogenation of d-limonene. Limonene possesses two double bonds: an endocyclic ( Δ1 ) and an exocyclic ( Δ8 ) bond. Due to the lower steric hindrance and higher solvent accessibility of the exocyclic isopropenyl group, catalysts such as Platinum (Pt) or Nickel (Ni) selectively reduce the Δ8 bond while leaving the endocyclic bond intact[7]. The thermodynamic stability of the substituted endocyclic double bond further prevents its reduction under mild conditions, though strict stoichiometric control of hydrogen gas (exactly 1 equivalent) is required to prevent over-reduction to fully saturated p-menthane.

G Limonene d-Limonene (C10H16) Catalyst Pt / Ni Catalyst + 1 eq. H2 Limonene->Catalyst Selective Reduction pMenth p-Menth-1-ene (C10H18) Catalyst->pMenth Target Pathway pMenthane p-Menthane (Over-reduction) Catalyst->pMenthane Excess H2 (Side Reaction)

Figure 1: Selective catalytic hydrogenation of d-limonene to p-menth-1-ene.

2. Stereospecific Epoxidation (Cohalogenation) The endocyclic double bond of p-menth-1-ene is highly reactive toward electrophilic addition. Cohalogenation using an I2​/H2​O/Cu(OAc)2​ system in aqueous dioxane generates an intermediate iodonium ion. The subsequent nucleophilic attack by water occurs strictly via anti-addition due to geometric constraints. Base treatment of the resulting iodohydrin induces an intramolecular SN​2 displacement, stereospecifically yielding trans-carvomenthene oxide[8].

3. Photochemical Hydrogen Abstraction Under UV irradiation in the presence of dialkyl ketones, p-menth-1-ene undergoes intermolecular photochemical hydrogen abstraction. The excited triplet state of the ketone abstracts an allylic hydrogen from p-menth-1-ene, forming a cyclohexenyl radical. Recombination of these radicals yields cyclohexenyl-dialkylcarbinols, demonstrating the utility of p-menth-1-ene in C-C bond-forming photochemistry[9].

G pMenth p-Menth-1-ene Epo trans-Carvomenthene oxide (Chiral Epoxide) pMenth->Epo I2/H2O/Cu(OAc)2 then Base Photo Cyclohexenyl-dialkylcarbinols (Photochemical Adduct) pMenth->Photo UV Irradiation + Dialkyl Ketones Isomer p-Menthene-3 (Isomerization) pMenth->Isomer p-Toluenesulfonic acid 135 °C

Figure 2: Key synthetic derivatization pathways of p-menth-1-ene in organic synthesis.

Experimental Workflows

Protocol 1: Selective Catalytic Hydrogenation of Limonene to p-Menth-1-ene Causality & Logic: This protocol leverages the differential steric hindrance between limonene's two double bonds. Monitoring volumetric hydrogen uptake ensures the reaction stops exactly at the monoterpene stage, establishing a self-validating system that prevents the formation of p-menthane[7].

  • Preparation: Charge a high-pressure hydrogenation reactor with 100 g of d-limonene and 150 mL of anhydrous ethanol.

  • Catalyst Addition: Add 0.5 g of 5% Platinum on Carbon (Pt/C). Note: Pt is preferred over Pd to minimize unwanted migration/isomerization of the endocyclic double bond.

  • Purging: Purge the reactor three times with inert nitrogen gas, followed by two purges with hydrogen gas to remove all atmospheric oxygen.

  • Hydrogenation: Pressurize the reactor to 2 atm with H2​ . Maintain the temperature at 25 °C under vigorous stirring.

  • Monitoring: Monitor the pressure drop using a mass flow controller. Terminate the reaction strictly when exactly 1 molar equivalent of H2​ has been consumed.

  • Workup: Filter the mixture through a Celite pad to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via fractional distillation. Collect the fraction boiling at 175–177 °C to obtain pure p-menth-1-ene[5].

Protocol 2: Stereospecific Synthesis of trans-Carvomenthene Oxide Causality & Logic: Direct epoxidation (e.g., with mCPBA) often yields an inseparable mixture of cis and trans isomers. This cohalogenation method guarantees trans stereospecificity via the geometric constraints of the iodonium ion intermediate[8].

  • Cohalogenation: In a round-bottom flask, dissolve 10 mmol of p-menth-1-ene in 50 mL of aqueous dioxane (4:1 v/v).

  • Reagent Addition: Add 1.2 equivalents of Iodine ( I2​ ) and 1.2 equivalents of Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O ). Stir the dark mixture at room temperature for 12 hours.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate to reduce unreacted iodine, extracting the intermediate iodohydrin with diethyl ether.

  • Epoxidation: Dissolve the crude iodohydrin in 30 mL of methanol. Add 2 equivalents of potassium hydroxide (KOH) and stir at room temperature for 2 hours to induce intramolecular cyclization.

  • Isolation: Dilute with water, extract with dichloromethane, dry over anhydrous Na2​SO4​ , and evaporate the solvent to yield trans-carvomenthene oxide.

Applications in Drug Development & Fine Chemicals

Beyond its use as a synthetic intermediate, p-menth-1-ene is utilized in the fragrance industry to impart refreshing, citrus-like, and harsh hydrocarbon notes to artificial essential oils[5]. In chemical manufacturing, it undergoes acid-catalyzed isomerization (using p-toluenesulfonic acid at 135 °C) to yield p-menthene-3, a precursor for specialized oxygenated monocyclic terpenes[10]. Furthermore, its oxidized derivatives, such as carvomenthene oxide, serve as reactive epoxides in the synthesis of complex pharmaceutical active ingredients (APIs) requiring rigid chiral centers.

References

  • PubChem: p-Menth-1-ene (CID 21671) - Computed Properties and Synonyms. National Center for Biotechnology Information.[Link]

  • ResearchGate / J. Braz. Chem. Soc.: Cohalogenation of limonene, carvomenthene and related unsaturated monoterpenic alcohols. Sanseverino et al.[Link]

  • Canadian Science Publishing: PHOTOCHEMICAL SYNTHESES: I. THE REACTION OF ALDEHYDES AND KETONES WITH CYCLOALKENES.[Link]

  • Google Patents:US2958713A - Method of producing p-menthene-3

Sources

Exploratory

Biosynthetic Pathways of Cyclohexene, 1-methyl-4-(1-methylethyl)- in Terpene-Producing Plants: A Technical Whitepaper

Executive Summary Cyclohexene, 1-methyl-4-(1-methylethyl)- (CAS 1195-31-9), widely known in phytochemical literature as p-menth-1-ene or carvomenthene [1], is a critical monocyclic monoterpene (C₁₀H₁₈) involved in plant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexene, 1-methyl-4-(1-methylethyl)- (CAS 1195-31-9), widely known in phytochemical literature as p-menth-1-ene or carvomenthene [1], is a critical monocyclic monoterpene (C₁₀H₁₈) involved in plant secondary metabolism. As an intermediate scaffold, it bridges the gap between primary hydrocarbon terpenes and highly functionalized, oxygenated defense compounds. This whitepaper provides an in-depth mechanistic analysis of its biosynthesis, detailing the enzymatic pathways, structural causality, and the rigorous experimental protocols required for its isolation and validation in drug development and agricultural research.

The Core Biosynthetic Pathway: From Primary Metabolism to Monoterpene Scaffolds

The biosynthesis of Cyclohexene, 1-methyl-4-(1-methylethyl)- is strictly compartmentalized within the plastids (specifically leucoplasts) of plant secretory cells[2]. The pathway relies on the methylerythritol phosphate (MEP) route to generate the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The specific synthesis of the p-menthane scaffold occurs in two highly regulated enzymatic steps:

  • Cyclization: Geranyl pyrophosphate (GPP) is cyclized into (+)-limonene by the enzyme Limonene Synthase.

  • Reduction: The exocyclic double bond (Δ⁸,⁹) of (+)-limonene is stereospecifically reduced by Limonene Reductase to yield Cyclohexene, 1-methyl-4-(1-methylethyl)-.

BiosyntheticPathway GPP Geranyl Pyrophosphate (GPP) Limonene (+)-Limonene (C10H16) GPP->Limonene Limonene Synthase (Mg2+ dependent) pMenth1ene Cyclohexene, 1-methyl- 4-(1-methylethyl)- (C10H18) Limonene->pMenth1ene Limonene Reductase (NADPH/NADH)

Biosynthetic pathway of Cyclohexene, 1-methyl-4-(1-methylethyl)- from GPP in plant plastids.

Enzymatic Mechanisms and Structural Causality

Limonene Synthase (EC 4.2.3.20)

Limonene synthase acts as the gatekeeper of the p-menthane pathway. The causality of its mechanism lies in its metal-ion dependency (typically Mg²⁺ or Mn²⁺), which coordinates the cleavage of the pyrophosphate group from GPP[3].

  • Mechanistic Causality: The removal of the pyrophosphate generates a highly reactive terpinyl cation. The enzyme's hydrophobic active site pocket forces the linear GPP into a specific helical conformation, dictating a stereospecific internal electrophilic attack. Deprotonation at the methyl group subsequently forms the exocyclic double bond, yielding (+)-(4R)-limonene ()[4].

Limonene Reductase

The conversion of (+)-limonene to Cyclohexene, 1-methyl-4-(1-methylethyl)- is catalyzed by Limonene Reductase, an enzyme well-characterized in Citrus species ()[5].

  • Mechanistic Causality: (+)-Limonene contains two double bonds: an endocyclic bond (Δ¹,²) and an exocyclic bond (Δ⁸,⁹). Limonene reductase selectively targets the exocyclic isopropenyl group. This regioselectivity is driven by steric accessibility; the exocyclic bond protrudes into the catalytic pocket, allowing a direct hydride transfer from the NADPH cofactor. The reduction converts the isopropenyl group into an isopropyl group, finalizing the synthesis of Cyclohexene, 1-methyl-4-(1-methylethyl)-[6].

Experimental Protocols: Isolation and In Vitro Validation

To study this pathway, researchers must isolate active plastidial enzymes without losing the volatile monoterpene products. The following protocol provides a self-validating system for the extraction and assay of Limonene Reductase.

Step 1: Subcellular Fractionation of Plastids
  • Procedure: Homogenize fresh plant tissue (e.g., orange juice vesicles or Mentha leaves) in a cold extraction buffer (50 mM Tris-HCl pH 7.0, 10% glycerol, 5 mM DTT, and 1% PVPP). Centrifuge the homogenate at 1,000 × g for 10 minutes to remove debris, followed by a 10,000 × g centrifugation on a Percoll gradient to isolate intact leucoplasts.

  • Causality: Monoterpene biosynthesis is strictly compartmentalized. Whole-cell extraction dilutes the enzyme and exposes it to cytosolic proteases and vacuolar acids. Intact plastid isolation preserves the native enzymatic machinery.

Step 2: Reductase Assay with Cofactor Regeneration
  • Procedure: Resuspend the plastid fraction in assay buffer (pH 7.0). Add 50 µM (+)-limonene (substrate) and 1 mM NADPH. To maintain reductive potential, couple the system with a Glucose-6-Phosphate Dehydrogenase (G6PDH) regeneration system (2 mM G6P + 1 U G6PDH). Incubate at 30°C for 60 minutes.

  • Causality: Limonene reductase is strictly dependent on NADPH[5]. Because plant extracts contain endogenous oxidases that rapidly deplete NADPH, the G6PDH regeneration system ensures linear reaction kinetics over the 60-minute incubation, preventing false negatives.

Step 3: Solvent Extraction and GC-MS Quantification
  • Procedure: Terminate the reaction by adding 1 mL of ice-cold hexane containing 10 µM nonane as an internal standard. Vortex vigorously and centrifuge to separate the organic layer. Inject 1 µL of the hexane extract into a GC-MS equipped with a chiral capillary column.

  • Validation Checkpoint: To ensure the observed Cyclohexene, 1-methyl-4-(1-methylethyl)- is enzymatically produced and not an artifact of limonene auto-oxidation in the GC injector, a heat-denatured enzyme control (boiled for 10 mins at 95°C) must be run in parallel. A complete absence of the m/z 138 molecular ion peak in the boiled control validates the biological causality of the reduction.

ExperimentalWorkflow Tissue 1. Tissue Disruption (Buffer pH 7.0, DTT) Plastids 2. Plastid Isolation (Percoll Gradient) Tissue->Plastids Assay 3. Enzymatic Assay (+ Limonene, NADPH) Plastids->Assay Extraction 4. Hexane Extraction (Internal Std: Nonane) Assay->Extraction GCMS 5. GC-MS Analysis (m/z 138 Quantification) Extraction->GCMS

Step-by-step workflow for the isolation and assay of Limonene Reductase from plant tissues.

Quantitative Data: Kinetic and Physicochemical Parameters

The following table summarizes the quantitative kinetic parameters of the enzymes involved in this pathway, alongside the physicochemical markers used for mass spectrometric identification.

Enzyme / CompoundSubstrate / PrecursorProductCofactor / MetalApparent Km​ (µM)Optimal pHGC-MS Base Peak ( m/z )
Limonene Synthase Geranyl Pyrophosphate(+)-LimoneneMg²⁺ / Mn²⁺1.8 - 2.56.5 - 7.0N/A
Limonene Reductase (+)-LimoneneCyclohexene, 1-methyl-4-(1-methylethyl)-NADPH / NADH15.0 - 22.07.0 - 7.5N/A
(+)-Limonene N/AN/AN/AN/AN/A68, 93, 136 ( M+ )
Cyclohexene, 1-methyl-4-(1-methylethyl)- N/AN/AN/AN/AN/A95, 123, 138 ( M+ )

Downstream Pharmacological Implications

Once synthesized, Cyclohexene, 1-methyl-4-(1-methylethyl)- acts as a hydrophobic sink or a precursor for highly bioactive oxygenated monoterpenes. Cytochrome P450 monooxygenases can hydroxylate the p-menthane ring to form diols (e.g., p-menth-1-ene-8,9-diols) ()[7]. These downstream derivatives exhibit potent antimicrobial and anti-inflammatory properties, making the upstream regulation of Limonene Reductase a prime target for metabolic engineering in drug development pipelines.

References

  • Potty, V.H., & Bruemmer, J.H. (1970). Limonene reductase system in the orange. Phytochemistry, 9(11), 2319-2321. URL:[Link]

  • Bouwmeester, H.J., Gershenzon, J., Konings, M.C., & Croteau, R. (1998). Biosynthesis of the monoterpenes limonene and carvone in the fruit of caraway. I. Demonstration of enzyme activities and their changes with development. Plant Physiology, 117(3), 901-912. URL:[Link]

  • Marmulla, R., & Harder, J. (2014). Microbial monoterpene transformations—a review. Frontiers in Microbiology, 5, 346. URL:[Link]

  • Turner, G., Gershenzon, J., Nielson, E.E., Froehlich, J.E., & Croteau, R. (1999). Limonene synthase, the enzyme responsible for monoterpene biosynthesis in peppermint, is localized to leucoplasts of oil gland secretory cells. Plant Physiology, 120(3), 879-886. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Cyclohexene, 1-methyl-4-(1-methylethyl)- Isomers

This guide provides a comprehensive analysis of the thermodynamic stability of the isomers of cyclohexene, 1-methyl-4-(1-methylethyl)-, commonly known in the scientific community as α-terpinene, β-terpinene, and γ-terpin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the thermodynamic stability of the isomers of cyclohexene, 1-methyl-4-(1-methylethyl)-, commonly known in the scientific community as α-terpinene, β-terpinene, and γ-terpinene. These monoterpenes, sharing the molecular formula C₁₀H₁₆, are of significant interest in fields ranging from flavor and fragrance to pharmaceuticals and biofuels due to their distinct chemical and biological properties.[1][2] Understanding their relative stabilities is crucial for predicting their behavior during extraction, processing, storage, and in biological systems.[1]

Introduction: The Significance of Isomeric Purity and Stability

The terpinenes are a group of isomeric hydrocarbons classified as monoterpenes.[3] They share the same molecular formula and carbon framework but differ in the position of their carbon-carbon double bonds.[3] This structural nuance dictates their physical properties, such as boiling point, and their chemical reactivity, particularly their susceptibility to oxidation.[1] For researchers and professionals in drug development, the stability of a particular isomer is paramount, as degradation or isomerization can lead to a loss of desired activity, the formation of impurities, or alterations in the pharmacological profile.[4][5]

The three primary isomers of interest are:

  • α-Terpinene (alpha-terpinene): 1-methyl-4-(1-methylethyl)-1,3-cyclohexadiene

  • β-Terpinene (beta-terpinene): 4-methylidene-1-(1-methylethyl)cyclohexene

  • γ-Terpinene (gamma-terpinene): 1-methyl-4-(1-methylethyl)-1,4-cyclohexadiene

This guide will delve into the theoretical underpinnings of their stability, present experimental and computational methodologies for its determination, and provide a comparative analysis of the isomers.

Theoretical Framework: Understanding the Drivers of Thermodynamic Stability

The thermodynamic stability of an isomer is inversely related to its standard Gibbs free energy of formation (ΔGf°). A lower, more negative ΔGf° indicates a more stable compound. The primary factors influencing the stability of the terpinene isomers are the substitution pattern of the double bonds and the overall strain of the molecule.

  • Alkene Substitution: The stability of alkenes increases with the number of alkyl substituents on the double bond carbons. This is due to a combination of hyperconjugation and steric effects. Generally, tetrasubstituted alkenes are more stable than trisubstituted, which are more stable than disubstituted, and so on.

  • Conjugation: Conjugated double bonds, where double and single bonds alternate, are more stable than isolated double bonds due to the delocalization of π-electrons over the conjugated system.

  • Ring Strain: The conformation of the cyclohexadiene ring can introduce strain, which destabilizes the molecule.

Based on these principles, a qualitative prediction of the relative stabilities can be made:

  • γ-Terpinene: Possesses one trisubstituted and one disubstituted double bond. The double bonds are not conjugated.

  • α-Terpinene: Features a conjugated system of one trisubstituted and one disubstituted double bond. The conjugation is expected to provide significant stabilization.

  • β-Terpinene: Contains one trisubstituted endocyclic double bond and one disubstituted exocyclic double bond. Exocyclic double bonds are generally less stable than endocyclic double bonds within a six-membered ring.

Therefore, the expected order of stability is α-terpinene > γ-terpinene > β-terpinene .

Methodologies for Determining Thermodynamic Stability

A combination of experimental and computational methods is employed to quantitatively assess the thermodynamic stability of the terpinene isomers.

A. Isomerization Equilibration

This is a powerful technique for determining the relative Gibbs free energies of isomers. The principle is to allow a mixture of isomers to equilibrate under controlled conditions, typically in the presence of an acid or a heterogeneous catalyst, and then to analyze the composition of the equilibrium mixture.[6][7]

Experimental Protocol: Acid-Catalyzed Isomerization of Terpinenes

  • Catalyst Preparation: A solid acid catalyst, such as an acid-treated montmorillonite clay or a zeolite, is activated by heating under vacuum to remove adsorbed water.[8]

  • Reaction Setup: A known amount of a pure terpinene isomer (e.g., α-pinene, which can isomerize to terpinenes) or a mixture of isomers is dissolved in an inert solvent (e.g., toluene) in a sealed reaction vessel.[8]

  • Equilibration: The activated catalyst is added to the solution, and the mixture is stirred at a constant temperature (e.g., 120-160°C) for a sufficient time to reach equilibrium.[8] The progress of the reaction can be monitored by periodically taking small aliquots.

  • Sample Analysis: The composition of the reaction mixture at equilibrium is determined using gas chromatography-mass spectrometry (GC-MS) or gas chromatography-flame ionization detection (GC-FID).[4][5]

  • Data Analysis: The equilibrium constant (Keq) for the isomerization between any two isomers is calculated from their mole fractions in the equilibrium mixture. The difference in Gibbs free energy (ΔG°) is then calculated using the equation: ΔG° = -RT ln(Keq).

Causality Behind Experimental Choices:

  • Catalyst Choice: Solid acid catalysts are preferred over homogeneous acids as they are easily separated from the reaction mixture, preventing further reactions during analysis.[9]

  • Temperature Control: Maintaining a constant and known temperature is critical as the equilibrium constant is temperature-dependent.

  • Inert Atmosphere: The reaction is often carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the terpenes, which are susceptible to degradation in the presence of air.[1][10][11]

B. Calorimetry

Calorimetry directly measures the heat changes associated with chemical reactions. The standard enthalpy of formation (ΔHf°) of each isomer can be determined by measuring their heats of combustion. A more negative heat of formation indicates greater stability.

Experimental Protocol: Determination of Enthalpy of Formation by Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of a pure terpinene isomer is placed in a sample holder within a combustion bomb.

  • Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The heat released during the combustion is absorbed by the surrounding water bath, and the temperature change is measured with high precision.

  • Calculation: The enthalpy of combustion (ΔHc°) is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of formation (ΔHf°) is then determined using Hess's Law, by combining the enthalpy of combustion with the known enthalpies of formation of the combustion products (CO₂ and H₂O).

Causality Behind Experimental Choices:

  • Purity of Sample: The accuracy of the measurement is highly dependent on the purity of the sample, as any impurities will contribute to the measured heat of combustion.

  • Complete Combustion: High-pressure oxygen is used to ensure complete combustion of the hydrocarbon to carbon dioxide and water.

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.[12][13] Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic energy of each isomer.[9][14]

Computational Protocol: DFT Calculations for Terpinene Isomers

  • Geometry Optimization: The three-dimensional structure of each terpinene isomer is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d) basis set.[12]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is then performed on the optimized geometry using a higher level of theory and a larger basis set (e.g., B3LYP/6-311+G(d,p)).[12]

  • Enthalpy and Gibbs Free Energy Calculation: The standard enthalpy (H°) and Gibbs free energy (G°) are calculated by adding the thermal corrections to the electronic energy. The relative stabilities of the isomers are then determined by comparing their calculated G° values.

Causality Behind Methodological Choices:

  • Choice of Functional and Basis Set: The choice of the DFT functional and basis set is a compromise between accuracy and computational cost. B3LYP is a widely used functional that often provides good results for organic molecules.[12] Larger basis sets generally lead to more accurate results but require more computational resources.

  • Inclusion of Thermal Corrections: It is crucial to include thermal corrections to the electronic energy to obtain accurate values for enthalpy and Gibbs free energy at a given temperature.

Data Presentation and Discussion

The following table summarizes representative thermodynamic data for the terpinene isomers. It is important to note that experimental values can vary slightly depending on the measurement technique and conditions.

IsomerStructureBoiling Point (°C)Standard Enthalpy of Formation (ΔHf°, gas, kJ/mol)Relative Stability
α-Terpinene 1-methyl-4-(1-methylethyl)-1,3-cyclohexadiene173-175[15]-56.5 (Estimated)Most Stable
γ-Terpinene 1-methyl-4-(1-methylethyl)-1,4-cyclohexadiene182[16]-49.0 (Estimated)Intermediate
β-Terpinene 4-methylidene-1-(1-methylethyl)cyclohexene173.5[17]-38.1 (Estimated)Least Stable

The data confirms the qualitative predictions based on alkene stability rules. α-Terpinene , with its conjugated double bond system, is the most thermodynamically stable isomer. γ-Terpinene is of intermediate stability, and β-Terpinene , with its less stable exocyclic double bond, is the least stable.[1]

The relative stabilities have significant practical implications. For instance, in acid-catalyzed isomerization reactions of other terpenes like limonene, α-terpinene and γ-terpinene are often observed as thermodynamically favored products.[6] Conversely, β-terpinene is rarely found in nature, which can be attributed to its lower thermodynamic stability.[1]

Visualization of Isomerization Pathways

The following diagram illustrates the isomerization pathways between the terpinene isomers, which typically proceed through a common carbocation intermediate.

Terpinene_Isomerization cluster_isomers Terpinene Isomers beta-Terpinene beta-Terpinene Carbocation_Intermediate Carbocation Intermediate beta-Terpinene->Carbocation_Intermediate Protonation alpha-Terpinene alpha-Terpinene Carbocation_Intermediate->alpha-Terpinene Deprotonation gamma-Terpinene gamma-Terpinene Carbocation_Intermediate->gamma-Terpinene Deprotonation alpha-Terpinene->Carbocation_Intermediate Protonation gamma-Terpinene->Carbocation_Intermediate Protonation

Caption: Acid-catalyzed isomerization of terpinene isomers via a common carbocation intermediate.

Conclusion

The thermodynamic stability of the cyclohexene, 1-methyl-4-(1-methylethyl)- isomers follows the order: α-terpinene > γ-terpinene > β-terpinene. This trend is governed by the principles of alkene substitution and conjugation. A thorough understanding of these stability relationships, determined through a combination of experimental techniques like isomerization equilibration and calorimetry, and supported by computational chemistry, is essential for professionals in drug development and other scientific fields. This knowledge enables the prediction and control of the behavior of these important monoterpenes in various applications.

References

  • birch+fog. Terpinolene Terpenes: Pine, Floral, Herbal Scents in Cannabis. [Link]

  • Lemos, T. L. G., et al. (2019). The Chemical Space of Terpenes: Insights from Data Science and AI. PMC. [Link]

  • Giese, J., et al. (2024). Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. PMC. [Link]

  • Vandewiele, N. M., et al. (2021). Thermodynamics of the Isomerization of Monoterpene Epoxides. ACS Omega. [Link]

  • Encore Labs. (2025, May 30). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. [Link]

  • UC Davis Biotechnology Program. (2021, October 18). Computational Chemistry Studies of Terpene Synthase. [Link]

  • ResearchGate. Reaction paths of a-pinene. [Link]

  • Cheméo. Chemical Properties of Cyclohexene, 1-methyl-4-(1-methylethyl)-, (R)- (CAS 1195-31-9). [Link]

  • Cheméo. Chemical Properties of «gamma»-Terpinene (CAS 99-85-4). [Link]

  • PubMed. (2024, August 5). Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. [Link]

  • American Chemical Society. (2021, April 5). Computational and experimental investigation of selective terpene functionalization. [Link]

  • Wang, Y., et al. (2021). Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture. PMC. [Link]

  • Sugiyama, S., et al. (2021). Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks. PMC. [Link]

  • Allahverdiev, A. I., et al. (1997). Kinetics of α-Pinene Isomerization. Industrial & Engineering Chemistry Research. [Link]

  • DergiPark. (2023, June 9). Terpene Derivatives: A Comprehensive Computational Insights in Drug-likeness and ADMT Properties, and DFT Study. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, October 26). Terpinene, terpinolene and phellandrene: Human health tier II assessment. [Link]

  • ResearchGate. (2015, August 10). Isomerization of Crude Indonesian Turpentine Contains Alpha Pinene to Produce Camphene over Resin Catalyst. [Link]

  • Royal Society of Chemistry. (2021, June 8). Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture. [Link]

  • ResearchGate. (2021, December 9). (PDF) Thermodynamics of the Isomerization of Monoterpene Epoxides. [Link]

  • Cheméo. Chemical Properties of 1-Methyl-4-(1-methylethyl)-cyclohexane (CAS 99-82-1). [Link]

  • ResearchGate. (2025, August 10). Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography. [Link]

  • Encore Labs. (2025, July 16). Terpene Degradation in Cannabis. [Link]

  • Cheméo. Chemical Properties of «beta»-Pinene (CAS 127-91-3). [Link]

  • Wikipedia. Terpinene. [Link]

  • National Institute of Standards and Technology. γ-Terpinene - the NIST WebBook. [Link]

  • National Institute of Standards and Technology. Cyclohexene, 1-methyl-4-(1-methylethenyl)-, (S)- - the NIST WebBook. [Link]

  • Royal Society of Chemistry. Supporting Information for Computational Design of Biofuels from Terpenes and Terpenoids. [Link]

  • National Institute of Standards and Technology. Cyclohexene, 1-methyl-4-(1-methylethyl)- - the NIST WebBook. [Link]

  • National Institute of Standards and Technology. β-Pinene - the NIST WebBook. [Link]

  • Carl ROTH. Safety Data Sheet: γ-Terpinene. [Link]

  • University of Hertfordshire. (2025, October 25). Alpha-terpinene. AERU. [Link]

  • PubChem. Alpha-Terpinene. [Link]

  • AERU. (2025, October 20). Gamma-terpinene. [Link]

  • National Institute of Standards and Technology. 1-Methyl-4-(1-methylethyl)-cyclohexane - the NIST WebBook. [Link]

  • PubChem. beta-Terpinene. [Link]

  • National Institute of Standards and Technology. β-Pinene - the NIST WebBook. [Link]

  • National Institute of Standards and Technology. γ-Terpinene - the NIST WebBook. [Link]

  • PubChem. Alpha-Terpinene. [Link]

Sources

Exploratory

Comprehensive Toxicity and Safety Profile of Cyclohexene, 1-methyl-4-(1-methylethyl)- in Laboratory Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary As a Senior Application Scientist, navigating the toxicological landscape of monoterpenes requires moving beyond basic safe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, navigating the toxicological landscape of monoterpenes requires moving beyond basic safety data sheets. Cyclohexene, 1-methyl-4-(1-methylethyl)- , commonly known as p-Menth-1-ene or carvomenthene , is a cycloalkene monoterpene frequently utilized as a building block in organic synthesis, a solvent, and a reference standard in pharmacognosy. While it exhibits a generally low profile for acute systemic toxicity, its high lipophilicity, potential for auto-oxidation, and specific hepatic biotransformation pathways necessitate rigorous handling protocols.

This whitepaper synthesizes the physicochemical properties, toxicokinetics, and hazard classifications of p-Menth-1-ene, providing a self-validating experimental framework for in vitro toxicity profiling.

Physicochemical Properties & Structural Identity

Understanding the physical behavior of p-Menth-1-ene is the first step in predicting its toxicological interactions. The compound's high lipid solubility (Log Kow ~3.4) dictates its rapid absorption through dermal and mucosal barriers, while its volatility demands specific inhalation controls during laboratory manipulation [1].

Quantitative Data Summary
ParameterValue / ClassificationMechanistic Implication
IUPAC Name 1-methyl-4-(propan-2-yl)cyclohexeneDefines the specific regioisomer (p-menthane skeleton).
Molecular Weight 138.25 g/mol Low MW facilitates rapid cellular membrane permeation.
Density (20 °C) ~0.823 g/mLFloats on aqueous media; requires emulsification in vitro.
Boiling Point 175 - 177 °CVolatile at elevated lab temperatures; inhalation risk.
Log Kow (estimated) 3.4Highly lipophilic; prone to bioaccumulation in adipose tissue.
GHS Hazard: Flammability Category 3 (H226)Flammable liquid and vapor; requires spark-proof environments.
GHS Hazard: Health Category 1 (H304, H317)Severe aspiration hazard and potential skin sensitizer.
GHS Hazard: Environment Category 2 (H411)Toxic to aquatic life with long-lasting effects.

Data synthesized from PubChem and ChemicalBook verified records [1, 3].

Toxicokinetics and Metabolic Pathways

The toxicity of p-Menth-1-ene is rarely driven by the parent compound itself, but rather by its Phase I metabolites. In mammalian models, lipophilic monoterpenes undergo rapid hepatic clearance.

Causality in Metabolism: The endocyclic double bond of p-Menth-1-ene is a prime target for Cytochrome P450 (CYP450) enzymes. Allylic oxidation and epoxidation generate reactive epoxide intermediates. If these epoxides are not rapidly neutralized by Epoxide Hydrolase into stable diols (such as p-menth-1-ene-8,9-diol), they can act as electrophiles, binding to cellular macromolecules and inducing oxidative stress [2].

Metabolism A Cyclohexene, 1-methyl-4-(1-methylethyl)- (Lipophilic Parent) B Hepatic CYP450 (Allylic Oxidation / Epoxidation) A->B Phase I C Epoxide Intermediates (Reactive Electrophiles) B->C D Epoxide Hydrolase (Detoxification) C->D E p-Menth-1-ene-diols (e.g., 8,9-diol) D->E F UGT Enzymes (Glucuronidation) E->F Phase II G Glucuronide Conjugates (Water Soluble) F->G H Renal Excretion (Urine) G->H Elimination

Fig 1: Hepatic biotransformation of p-Menth-1-ene via Phase I and Phase II metabolic pathways.

Safety Profile and Hazard Classification

When designing assays or animal models involving p-Menth-1-ene, researchers must account for three primary toxicological vectors:

  • Aspiration Hazard (H304): Due to its low viscosity and high lipophilicity, accidental ingestion followed by vomiting can lead to severe chemical pneumonitis. The compound rapidly coats the pulmonary alveoli, disrupting surfactant function.

  • Dermal Sensitization (H317): While pure p-Menth-1-ene is a weak irritant, exposure to atmospheric oxygen leads to the formation of hydroperoxides. These auto-oxidation products are potent haptens that bind to epidermal proteins, triggering allergic contact dermatitis [4].

  • Aquatic Toxicity (H411): The compound's low water solubility and high partition coefficient mean it partitions heavily into the lipid membranes of aquatic organisms, causing narcosis and acute toxicity.

Standardized Laboratory Protocols for Toxicity Profiling

To accurately assess the cytotoxicity of p-Menth-1-ene, researchers must use a self-validating system. The following protocol utilizes HepG2 cells. Why HepG2? Unlike standard fibroblasts, HepG2 cells retain endogenous CYP450 activity, which is strictly required to generate the reactive epoxide intermediates that mediate the compound's true in vivo toxicological profile.

Workflow N1 Phase 1: Compound Prep Dissolution in DMSO N3 Phase 3: Exposure 0.1 - 1000 µM (24h) N1->N3 N2 Phase 2: Cell Culture HepG2 Seeding N2->N3 N4 Phase 4: Viability Assay MTT / ATP Luminescence N3->N4 Cytotoxicity N5 Phase 5: GC-MS Metabolite Profiling N3->N5 Toxicokinetics

Fig 2: Standardized in vitro cytotoxicity and toxicokinetic profiling workflow using HepG2 cells.

Step-by-Step Methodology (Self-Validating System)

Phase 1: Compound Preparation

  • Stock Solution: Dissolve p-Menth-1-ene in anhydrous DMSO to create a 1 M stock. Causality: DMSO is required due to the compound's hydrophobicity.

  • Serial Dilution: Prepare working concentrations (0.1 µM to 1000 µM). Ensure the final DMSO concentration in the culture media never exceeds 0.1% v/v. Validation Check: Higher DMSO levels induce baseline cytotoxicity, invalidating the assay.

Phase 2: Cell Culture & Seeding

  • Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

Phase 3: Exposure & Internal Controls

  • Dosing: Aspirate old media and apply the p-Menth-1-ene working solutions. Seal the plate with a gas-permeable film to minimize the evaporation of the volatile monoterpene.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO in media (Must show >95% viability).

    • Positive Control: 100 µM Chlorpromazine (Must show >80% cell death).

    • Blank: Media only (To subtract background absorbance). If controls fall outside these thresholds, the plate is immediately discarded to prevent data artifacts.

Phase 4: Viability Assay (MTT)

  • After 24 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.

  • Solubilize the formazan crystals using 100 µL of acidified isopropanol.

  • Read absorbance at 570 nm. Calculate the IC50 curve using non-linear regression.

Ecotoxicology and Handling in Research Settings

Due to its H411 classification, p-Menth-1-ene must never be disposed of down the sink.

  • Aqueous Waste: Any media or aqueous wash containing traces of the compound must be collected in dedicated halogen-free organic waste containers.

  • Spill Protocol: In the event of a laboratory spill, do not use water. Isolate the area from ignition sources (due to H226 flammability) and absorb the liquid using an inert material (e.g., vermiculite or sand). Place the absorbed material into a sealed, spark-proof container for hazardous waste incineration[1, 3].

References

  • PubChem. "p-Menth-1-ene | C10H18 | CID 21671". National Center for Biotechnology Information. URL: [Link]

  • International Programme on Chemical Safety (INCHEM). "Limonene (WHO Food Additives Series 30)". World Health Organization. URL:[Link]

  • Perfumer & Flavorist. "A peep into p-menth-1-ene chemistry". Allured Business Media. URL:[Link]

Foundational

Structural and Analytical Profiling of Cyclohexene, 1-methyl-4-(1-methylethyl)- in Botanical Essential Oils

Executive Summary The monoterpene Cyclohexene, 1-methyl-4-(1-methylethyl)- , systematically and commonly referred to as p-Menth-1-ene (or carvomenthene), is a critical volatile constituent found in various botanical esse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The monoterpene Cyclohexene, 1-methyl-4-(1-methylethyl)- , systematically and commonly referred to as p-Menth-1-ene (or carvomenthene), is a critical volatile constituent found in various botanical essential oils[1]. While often overshadowed by its highly abundant precursor, limonene, p-menth-1-ene and its oxygenated derivatives play a profound role in the olfactory profile, chemical ecology, and pharmacological efficacy of medicinal plants. This whitepaper provides an in-depth technical analysis of its natural occurrence, biosynthetic origins, and the rigorous analytical methodologies required for its isolation and quantification in drug development and pharmacognosy.

Chemical Identity and Biosynthetic Origins

Cyclohexene, 1-methyl-4-(1-methylethyl)- ( C10​H18​ ) is a monocyclic monoterpene characterized by a single double bond within the cyclohexene ring between C1 and C2, a methyl group at the C1 position, and an isopropyl group at the C4 position[1].

In planta, the biosynthesis of p-menth-1-ene follows the classic plastidial methylerythritol phosphate (MEP) pathway. The universal monoterpene precursor, Geranyl Pyrophosphate (GPP), undergoes ionization and cyclization catalyzed by monoterpene synthases to form the α -terpinyl cation. Subsequent deprotonation yields limonene, which acts as a pivotal branch point. The targeted stereospecific reduction of the exocyclic double bond of limonene by NADPH-dependent reductases yields p-menth-1-ene.

Biosynthesis GPP Geranyl Pyrophosphate (GPP) Terpinyl alpha-Terpinyl Cation GPP->Terpinyl Monoterpene Synthase Limonene Limonene Terpinyl->Limonene Deprotonation pMenth p-Menth-1-ene (Cyclohexene, 1-methyl-4-(1-methylethyl)-) Limonene->pMenth Reductase (NADPH)

Fig 1: Enzymatic biosynthetic pathway of p-Menth-1-ene from Geranyl Pyrophosphate.

Phytochemical Distribution in Essential Oils

The natural occurrence of p-menth-1-ene is highly dependent on botanical taxonomy, geographical indication (GI), and the specific plant tissue extracted. It is predominantly found in the Apiaceae and Piperaceae families, often alongside its oxygenated derivatives (e.g., 3,9-epoxy-p-menth-1-ene, commonly known as dill ether)[2][3].

Table 1: Quantitative Distribution in Key Botanical Sources
Botanical SourceCommon NamePlant Partp-Menth-1-ene / Derivative ContentOlfactory / Functional Role
Anethum graveolens[2]DillAerial Herb12.3% - 25.0% (as 3,9-epoxy derivative)Imparts the characteristic sweet, herbaceous "dill" aroma.
Piper nigrum[4]Black PepperFruit (Berry)Elevated minor constituent (Region specific)Contributes to warm, earthy, and spicy olfactory notes.
Melaleuca leucadendra[5]Weeping PaperbarkLeavesMinor constituent (< 2.0%)Synergistic antimicrobial and antioxidant action.

Note: Concentrations exhibit significant variance based on chemotype, soil nutrition, and phenological stage at harvest[3].

Standardized Analytical Methodology: Isolation & Characterization

To ensure scientific integrity and reproducibility, the extraction and quantification of Cyclohexene, 1-methyl-4-(1-methylethyl)- must follow a self-validating protocol. Because monoterpenes are highly volatile and structurally similar (often presenting as positional isomers), the analytical workflow must tightly control thermal degradation and chromatographic resolution[4].

Self-Validating Protocol: Hydrodistillation and GC-MS

Step 1: Exhaustive Hydrodistillation

  • Action: Macerate 100g of dried botanical material (e.g., Piper nigrum berries) and immerse in 1L of distilled water within a Clevenger-type apparatus. Heat to a gentle boil for 4 hours[5].

  • Causality: Hydrodistillation is prioritized over solvent extraction because the latent heat of vaporization of water allows for the azeotropic distillation of lipophilic volatiles at temperatures below their actual boiling points, preventing the thermal degradation of delicate monoterpene double bonds.

Step 2: Liquid-Liquid Partitioning & Dehydration

  • Action: Partition the aqueous distillate with high-purity dichloromethane ( CH2​Cl2​ ). Collect the organic layer and pass it through a column of anhydrous sodium sulfate ( Na2​SO4​ )[4].

  • Causality: Trace water injected into a Gas Chromatograph will cause stationary phase bleed (especially in siloxane-based columns) and erratic baseline noise. Anhydrous Na2​SO4​ chemically binds residual water, ensuring a pristine injection matrix.

Step 3: GC-MS Parameters and Isomeric Resolution

  • Action: Inject 1 µL of the dehydrated extract into a GC-MS equipped with a non-polar DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the oven temperature program: Initial hold at 40°C for 2 min, ramp at 4°C/min to 220°C.

  • Causality: The DB-5MS column (5% phenyl-arylene / 95% dimethylpolysiloxane) separates compounds strictly by boiling point and lipophilicity. The exceptionally slow ramp rate (4°C/min) is non-negotiable; it provides the theoretical plates required to achieve baseline resolution between p-menth-1-ene and its near-identical isomers (like α -terpinene or limonene)[4].

Step 4: Dual-Factor Identification

  • Action: Identify the compound by matching the 70 eV Electron Ionization (EI) mass spectra against the NIST library, and validate by calculating the Linear Retention Index (LRI) relative to a homologous series of n-alkanes ( C8​−C20​ ).

  • Causality: Mass spectrometry alone is insufficient for monoterpenes, as isomers often yield identical fragmentation patterns (e.g., m/z 93, 121, 136). LRI provides an orthogonal, retention-based data point, creating a self-validating identification system.

GCMS_Workflow Sample Raw Botanical Material (e.g., Piper nigrum) Distillation Hydrodistillation (Clevenger, 4h) Sample->Distillation Heat + H2O Extraction Liquid-Liquid Extraction (Dichloromethane) Distillation->Extraction Volatile Fraction Dehydration Dehydration (Anhydrous Na2SO4) Extraction->Dehydration Remove Trace H2O GCMS GC-MS Analysis (DB-5MS Column) Dehydration->GCMS 1 µL Injection Data Spectral Library Matching (NIST/Retention Indices) GCMS->Data Mass Spectra + RI

Fig 2: Self-validating GC-MS analytical workflow for monoterpene isolation and characterization.

Pharmacological Profile and Mechanism of Action

In drug development, monoterpenes like Cyclohexene, 1-methyl-4-(1-methylethyl)- are investigated for their broad-spectrum antimicrobial and antioxidant properties[3][5].

Mechanism of Antimicrobial Action: Due to its highly lipophilic hydrocarbon structure ( LogP≈4.5 ), p-menth-1-ene readily partitions into the phospholipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the tight packing of acyl chains, increasing membrane fluidity and permeability. The resulting loss of chemiosmotic control leads to the leakage of critical intracellular ions (e.g., K+ ) and ATP, culminating in cell lysis. Furthermore, the presence of the cyclohexene double bond allows the molecule to act as a localized scavenger of Reactive Oxygen Species (ROS), providing the antioxidant effects observed in Melaleuca and Anethum extracts[2][5].

Conclusion

Cyclohexene, 1-methyl-4-(1-methylethyl)- is a structurally simple yet functionally complex monoterpene. Its accurate profiling requires stringent GC-MS protocols to differentiate it from its isomeric peers. As the pharmaceutical and fragrance industries increasingly turn to natural product scaffolds, understanding the biosynthetic regulation and analytical chemistry of p-menth-1-ene will be paramount for developing standardized, high-efficacy botanical extracts.

References

  • [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61928, Cyclohexene, 1-methyl-4-(1-methylethyl)-, dimer. PubChem. Available at:[Link]

  • [5] NRFHH. Exploring the essential oil from wild Melaleuca leucadendra with trans-caryophyllene as the predominant compound for its antioxidant properties. Available at: [Link]

  • [2] ResearchGate. Chemical composition of the essential oils of Anethum graveolens L. Available at:[Link]

  • [3] National Institutes of Health (PMC). The Accumulation of Volatile Compounds and the Change in the Morphology of the Leaf Wax Cover Accompanied the “Anti-Aging” Effect in Anethum graveolens L. Plants Sprayed with 6-Benzylaminopurine. Available at:[Link]

  • [4] Frontiers in Nutrition. Can you taste the place? Building regional sensory standards for black pepper with GC-MS and sensory perception. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Extraction of γ-Terpinene (Cyclohexene, 1-methyl-4-(1-methylethyl)-) from Plant Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the extraction of γ-terpinene (Cyclohexene, 1-methyl-4-(1-methylethyl)-), a vol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the extraction of γ-terpinene (Cyclohexene, 1-methyl-4-(1-methylethyl)-), a volatile monoterpene found in a wide array of aromatic plants. Valued for its distinct citrusy, herbaceous aroma and significant antioxidant and antimicrobial properties, efficient extraction of γ-terpinene is critical for research, flavor, fragrance, and pharmaceutical applications.[1][2][3] This guide details three primary extraction methodologies: steam distillation, solvent extraction, and supercritical fluid extraction (SFE). It offers a comparative analysis of these techniques, step-by-step protocols, and a framework for method validation to ensure scientific rigor and reproducibility.

Introduction to γ-Terpinene

γ-Terpinene is a naturally occurring monocyclic monoterpene, one of three isomers of terpinene that differ only in the position of their carbon-carbon double bonds.[1][4][5] It is a significant component of the essential oils derived from many plants, including citrus fruits, coriander, cumin, and tea tree.[1][5][6] Its chemical properties, particularly its volatility and solubility, are key determinants in the selection of an appropriate extraction strategy.

Table 1: Physicochemical Properties of γ-Terpinene

Property Value Source
IUPAC Name 1-methyl-4-propan-2-ylcyclohexa-1,4-diene
CAS Number 99-85-4 [1][2]
Molecular Formula C₁₀H₁₆ [1][2][7]
Molecular Weight 136.24 g/mol [2]
Appearance Colorless to pale yellow liquid [2][7]
Odor Herbaceous, citrusy, lemon-lime [1][2][7]
Boiling Point ~183 °C (361.4 °F) [2][5][7]
Flash Point ~58 °C (136.4 °F) [2]

| Solubility | Insoluble in water; soluble in alcohols and organic solvents |[2][7] |

Pre-Extraction: Foundational Steps for Success

The quality and reproducibility of any extraction are fundamentally dependent on the initial handling and preparation of the plant matrix. Overlooking these steps can lead to significant variability in yield and purity.

Plant Material Harvesting and Selection

The concentration of γ-terpinene can vary significantly based on the plant's species, maturity, and growing conditions. For optimal yield, it is recommended to harvest material during the flowering stage when essential oil production is typically at its peak.

Drying and Comminution (Grinding)

For most extraction methods, drying the plant material is a crucial first step to concentrate the target compounds and improve extraction efficiency. Air-drying or freeze-drying are common methods.

Following drying, the material must be ground to a consistent particle size. This increases the surface area available for extraction.

  • Scientist's Note (Causality): Grinding plant material in liquid nitrogen is highly recommended.[8] This cryogenic grinding prevents the heat generated by mechanical friction from vaporizing the volatile γ-terpinene, thus preserving the yield.

Pre_Extraction_Workflow Harvest Harvest Plant Material (Optimal Maturity) Dry Drying (Air or Freeze-Dry) Harvest->Dry Grind Cryogenic Grinding (Liquid Nitrogen) Dry->Grind Store Store in Airtight, Light-Proof Container (at -20°C) Grind->Store Steam_Distillation_Workflow cluster_still Distillation Apparatus BoilingFlask 1. Heat Water in Boiling Flask BiomassFlask 2. Steam Passes Through Plant Material BoilingFlask->BiomassFlask Steam Condenser 3. Steam/Vapor Mixture Cools in Condenser BiomassFlask->Condenser Vapor Collection 4. Collect Distillate (Hydrosol & Oil) Condenser->Collection Separation 5. Separate Oil Layer (Using Separatory Funnel) Collection->Separation FinalProduct Pure γ-Terpinene Rich Oil Separation->FinalProduct

Caption: Workflow for the steam distillation process.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a steam distillation apparatus, typically consisting of a boiling flask, a biomass flask, a still head, a condenser, and a collection vessel (e.g., a separatory funnel).

  • Loading: Fill the boiling flask with distilled water to about two-thirds capacity. [9]Place the ground plant material (e.g., 100-500 g) into the biomass flask.

    • Scientist's Note (Trustworthiness): Do not pack the plant material too tightly. This ensures that steam channels do not form, allowing for an even and efficient extraction. [10]3. Distillation: Heat the water in the boiling flask to generate steam. The optimal temperature for steam distillation is typically between 140°F and 212°F (60°C and 100°C). [11]The steam will pass through the plant material, rupturing the oil glands and carrying the volatile γ-terpinene.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser. Ensure a steady flow of cool water through the condenser jacket to efficiently convert the vapor back into liquid form.

  • Collection: Collect the distillate, which will consist of two layers: the aqueous hydrosol and the lighter, water-insoluble essential oil layer containing γ-terpinene floating on top.

  • Separation: Carefully drain the lower aqueous layer using a separatory funnel. Collect the remaining essential oil.

  • Drying: To remove any residual water, the oil can be passed through a small amount of anhydrous sodium sulfate.

Protocol 2: Solvent Extraction

This protocol utilizes a nonpolar organic solvent to dissolve γ-terpinene from the plant matrix. Hexane is an excellent choice due to its nonpolar nature, which matches the lipophilic characteristics of terpenes. [8]

Solvent_Extraction_Workflow Maceration 1. Maceration (Soak Plant Material in Solvent) Filtration 2. Filtration (Separate Solid Debris) Maceration->Filtration Evaporation 3. Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Solvent + Extract CrudeExtract Crude Extract (Terpenes + Other Lipids) Evaporation->CrudeExtract Purification 4. (Optional) Purification (Chromatography) CrudeExtract->Purification FinalProduct Purified γ-Terpinene Purification->FinalProduct

Caption: Workflow for the solvent extraction process.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 10-20 g of cryo-ground plant material into a glass flask or beaker.

  • Solvent Addition: Add a suitable solvent, such as hexane or an 85:15 (v/v) mixture of hexane:ethyl acetate. [8]A typical starting ratio is 50:1 (mL solvent: g plant material). [8] * Scientist's Note (Expertise): It is advisable to include an internal standard (e.g., hexadecane) in the extraction solvent at a known concentration. This allows for accurate quantification and calculation of extraction recovery during subsequent analysis. [8]3. Extraction: Agitate the mixture on a shaker at room temperature for at least 3-4 hours, or overnight for more exhaustive extraction. [8]4. Filtration: Separate the solid plant material from the solvent extract by vacuum filtration through a Büchner funnel fitted with filter paper.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure. The bath temperature should be kept low (e.g., <40°C) to minimize the loss of volatile γ-terpinene.

  • Final Product: The remaining residue is the crude extract containing γ-terpinene and other co-extracted compounds. Further purification via chromatography may be necessary depending on the desired purity.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE with carbon dioxide (CO₂) is a green chemistry technique that leverages the unique properties of supercritical fluids. Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. [12]

SFE_Workflow CO2_Tank Liquid CO₂ Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater ExtractionVessel Extraction Vessel (with Plant Material) Heater->ExtractionVessel Supercritical CO₂ Separator Separator (Pressure Reduction) ExtractionVessel->Separator CO₂ + Extract Extract Collected Extract Separator->Extract CO2_Recycle Gaseous CO₂ (Recycled) Separator->CO2_Recycle

Caption: Schematic of a Supercritical Fluid Extraction (SFE) system.

Step-by-Step Methodology:

  • System Preparation: Load the ground plant material into the SFE extraction vessel. Ensure the system is clean and leak-free.

  • Parameter Setting: The solvating power of SC-CO₂ is a function of its density, which is controlled by temperature and pressure. For terpenes, typical starting parameters are:

    • Temperature: 40°C - 60°C (to avoid thermal degradation) [12] * Pressure: 10 - 20 MPa (100 - 200 bar)

    • CO₂ Flow Rate: 2 - 4 L/min

  • Extraction: Liquid CO₂ is pumped and heated to its supercritical state before entering the extraction vessel. As the SC-CO₂ passes through the plant matrix, it selectively dissolves the γ-terpinene.

    • Scientist's Note (Expertise): SC-CO₂ is nonpolar, making it ideal for extracting terpenes. For more polar compounds, a co-solvent or "modifier" like ethanol can be added to the CO₂ stream to increase its solvating power. [13]4. Separation: The SC-CO₂ containing the dissolved extract flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to its gaseous state, losing its solvent power and precipitating the extract.

  • Collection: The pure, solvent-free extract is collected from the bottom of the separator. The gaseous CO₂ can be recompressed and recycled.

Post-Extraction Analysis and Protocol Validation

After extraction, it is essential to identify and quantify the target analyte and validate the entire protocol to ensure the results are accurate and reproducible.

Analysis

Gas Chromatography (GC) coupled with either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID) is the gold standard for analyzing volatile compounds like γ-terpinene. [14]* GC-MS: Used for definitive identification by comparing the mass spectrum of the analyte to a reference library (e.g., NIST). [14]* GC-FID: Used for robust quantification due to its wide linear range and high sensitivity to hydrocarbons. [15][16]

Protocol Validation

A self-validating system is trustworthy. The chosen extraction protocol should be validated for its intended purpose. Key validation parameters include:

  • Linearity: Establish a calibration curve using certified standards of γ-terpinene to demonstrate a proportional response across a range of concentrations. The correlation coefficient (R²) should ideally be >0.99. [17]* Accuracy (Recovery): Spike a blank plant matrix with a known amount of γ-terpinene standard before extraction. The recovery is the percentage of the spiked amount that is measured after the entire extraction and analysis process. Acceptable recovery ranges are typically 75-115%. [18][19]* Precision (Repeatability & Reproducibility):

    • Repeatability: Analyze the same sample multiple times under the same conditions (same day, same analyst, same equipment). The relative standard deviation (RSD) should be low (<10%). [18] * Reproducibility: Analyze the same sample in different laboratories or by different analysts to assess inter-laboratory precision. [18]* Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of γ-terpinene that can be reliably detected and quantified by the method. [17]

Safety Precautions

  • Solvent Handling: When using solvent extraction, work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Hexane and ethanol are flammable.

  • High Pressure: SFE systems operate at high pressures. Ensure all fittings are secure and follow the manufacturer's operational guidelines strictly.

  • High Temperature: Use insulated gloves when handling hot glassware associated with steam distillation or rotary evaporators. [9]

References

  • Vertex AI Search. (n.d.). Terpene Extraction.
  • Lab Effects. (n.d.). Gamma Terpinene - Lab Effects Terpene Glossary.
  • Media Bros. (2022, January 31). Understanding the Terpene Extraction Process.
  • Kim, J., & Fellner, V. (2017, June 10). Extraction and Analysis of Terpenes/Terpenoids. PMC.
  • Consolidated Chemical. (n.d.). Gamma-Terpinene | Natural Aroma Compound & Antioxidant.
  • Royal Queen Seeds. (2024, March 9). Discover the Best Terpene Isolation & Extraction Methods. RQS Blog.
  • True Terpenes. (n.d.). Terpene Extraction Methods: Pros and Cons.
  • Floraplex Terpenes. (n.d.). What is Gamma-Terpinene?.
  • PubChem. (n.d.). Gamma-Terpinene. National Center for Biotechnology Information.
  • ChemicalBook. (2026, March 17). GAMMA-TERPINENE.
  • Biorenewables Education Laboratory. (n.d.). Essential Oils from Steam Distillation.
  • Janghel, A., et al. (2025, September 15). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. Preprints.org.
  • Leafwell. (2025, July 11). What Is Terpinene? Benefits, Uses, and Risks.
  • Lavender Farming. (2023, August 2). Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!.
  • doTERRA Essential Oils. (n.d.). Part 3: Distillation Methods—Steam Distillation.
  • DHZN. (2022, June 1). Making essential oil by steam distillation.
  • OSADHI. (n.d.). List of plants having phytochemicals: Gamma-terpinene. CSIR-North East Institute of Science and Technology.
  • Bruce Carroll. (2020, November 28). Make Your Own Essential Oils: Distillation & Freezing Methods.
  • Row, K. H. (2013, June 19). Supercritical Fluid Extraction of Plant Flavors and Fragrances. MDPI.
  • Bodo, C. A., et al. (2024, May 30). Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts. PMC.
  • SciSpace. (n.d.). Extraction of herbal components – the case for supercritical fluid extraction.
  • Academia.edu. (n.d.). (DOC) " ISOLATION AND CHARACTERZATION OF GAMMA TERPINENE FROM CORRIANDRUM SATIVUM ".
  • NMPPDB. (n.d.). Plant Species That Contained: γ- terpinene.
  • Tena, N., & Assefa, A. D. (2020, January 10). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. PMC.
  • ResearchGate. (n.d.). A Gas Chromatographic-Based Method for Determination of γ-terpinene in a herbal solid dosage form.
  • Trends in Pharmaceutical Sciences and Technologies. (2019, June 15). A Gas Chromatographic-Based Method for Determination of γ- terpinene in a herbal solid dosage form.
  • Sigma-Aldrich. (n.d.). Complete Workflow for Comprehensive Cannabis Terpenes Analysis.
  • Root Sciences. (2025, August 11). How Are Terpenes Extracted and Made from Plants?.
  • J-Stage. (n.d.). Validation Study for Establishing a Standard Test Method for Volatile Organic Compounds in Indoor Air in Japan using Solvent Extraction.
  • RSC Publishing. (2023, September 4). Development and validation of an improved QuEChERS method for the extraction of semi-volatile organic compounds (SVOCs) from complex soils.
  • Sapientia. (2015, September 21). Validation of a method for the analysis of volatile organic compounds in water.

Sources

Application

Application Note: Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for the Detection of p-Menth-1-ene

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Analyte: Cyclohexene, 1-methyl-4-(1-methylethyl)- (Commonly: p-Menth-1-ene) Introduction & Analytical Context Cyclohex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Analyte: Cyclohexene, 1-methyl-4-(1-methylethyl)- (Commonly: p-Menth-1-ene)

Introduction & Analytical Context

Cyclohexene, 1-methyl-4-(1-methylethyl)- (CAS: 1195-31-9), universally referred to as p-menth-1-ene or carvomenthene, is a naturally occurring monoterpene[1]. It serves as a critical biomarker in agricultural profiling, a key volatile in essential oils (such as black pepper and aloe exudates), and a target analyte in forensic postmortem emission studies[2][3][4].

The primary analytical challenge in quantifying p-menth-1-ene lies in its structural similarity to other monoterpenes (e.g., limonene, terpinolene, and α -pinene). Because these isomers yield nearly identical electron ionization (EI) mass spectra, achieving baseline chromatographic resolution and employing orthogonal validation techniques are paramount[5].

Mechanistic Principles of the Assay

As a Senior Application Scientist, I design protocols not just to generate data, but to ensure the data is mechanistically robust and self-validating.

  • Chromatographic Separation (The "Why"): We utilize a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS). The slight polarizability of the diphenyl groups interacts with the π -electrons of the cyclohexene ring. This dipole-induced dipole interaction provides the necessary selectivity to resolve p-menth-1-ene from closely eluting aliphatic and cyclic terpenes[4].

  • Mass Spectral Fragmentation (The Causality): Under 70 eV electron ionization, p-menth-1-ene undergoes characteristic fragmentation. The molecular ion ( M+∙ at m/z 138) is typically weak. The dominant pathway is the α -cleavage and loss of the isopropyl radical (-43 Da), yielding a highly stable, resonance-stabilized carbocation at m/z 95. Secondary retro-Diels-Alder (RDA) rearrangements produce fragments at m/z 67 and 81.

  • Self-Validating System: Relying solely on NIST library matches for monoterpenes is a critical error. This protocol mandates the calculation of Kovats Retention Indices (RI) using an n-alkane series. A dual-confirmation system (MS Match > 850 + RI within ± 5 units of literature) ensures absolute trustworthiness[5].

Experimental Workflows & Visualization

GCMS_Workflow Prep Sample Preparation (LLE / SPME Extraction) Injection Sample Injection (Split 1:50, 250°C) Prep->Injection 1 µL Aliquot Separation GC Separation (HP-5MS, Temp Program) Injection->Separation Vaporization Ionization EI Ionization (70 eV) & Quadrupole MS Separation->Ionization Elution Analysis Data Analysis (AMDIS, NIST, RI Calc) Ionization->Analysis Raw Spectra QC Quality Control (Blanks, Internal Stds) QC->Prep Validation QC->Analysis Calibration

Fig 1. End-to-end GC-MS analytical workflow for monoterpene detection.

Step-by-Step Methodology

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot: Accurately weigh 100 mg of the essential oil or homogenized plant matrix into a 10 mL amber screw-cap vial[5].

  • Extraction: Add 5.0 mL of GC-grade n-hexane. The non-polar solvent ensures quantitative recovery of the hydrophobic monoterpene while precipitating polar matrix interferences.

  • Internal Standard (IS): Spike the sample with 50 µL of an internal standard solution (e.g., n-nonane or 1,4-cineole at 1.0 mg/mL). Causality: The IS corrects for injection volume variances and matrix-induced signal suppression.

  • Agitation & Clarification: Vortex for 60 seconds. Centrifuge at 3,000 x g for 5 minutes. Transfer the upper organic layer to a 2 mL autosampler vial equipped with a glass insert.

Phase 2: GC-MS Acquisition

  • Injection: Inject 1.0 µL of the extract in split mode (1:50) at 250 °C. Causality: A high split ratio prevents column overloading, which causes peak fronting and distorts retention times for high-concentration volatiles.

  • Oven Program: Initial temperature 50 °C (hold 2 min). Ramp at 5 °C/min to 150 °C, then 20 °C/min to 250 °C (hold 3 min). Causality: The shallow initial ramp maximizes the resolution of the highly volatile monoterpene fraction, while the steep secondary ramp bakes out heavy matrix lipids.

  • Detection: Operate the MS in full scan mode (m/z 40–300) with a solvent delay of 3.5 minutes to protect the electron multiplier filament.

Quantitative Data and Method Validation

To ensure easy comparison and system setup, all critical quantitative parameters are summarized below.

Table 1: GC-MS Operational Parameters

ParameterSpecification
Column HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Injection Mode Split (1:50), 250 °C
Oven Temperature 50 °C (2 min) 5 °C/min to 150 °C 20 °C/min to 250 °C (3 min)
Ionization Energy Electron Impact (EI), 70 eV
MS Source / Quad Temp 230 °C / 150 °C
Scan Range m/z 40 – 300

Table 2: Analyte Identification & Validation Data

Compound NameCAS NumberKovats RI (HP-5MS)Target Quant Ion (m/z)Qualifier Ions (m/z)
p-Menth-1-ene1195-31-91017 – 102295138, 81, 67, 123
Internal Standard (n-Nonane)111-84-29004357, 71, 128

Troubleshooting & Optimization

A robust method must account for inevitable instrumental drift. If you encounter the following issues, apply these mechanistic corrections:

  • Co-elution with Limonene or Terpinolene: If p-menth-1-ene fails to achieve baseline resolution from its isomers, decrease the initial oven ramp rate from 5 °C/min to 3 °C/min. This increases the residence time in the column, allowing the subtle dipole interactions to separate the isomers.

  • Peak Tailing: Monoterpenes should elute as sharp, symmetrical peaks. Tailing indicates active sites in the injection port or at the head of the column. Solution: Perform inlet maintenance (replace the glass liner and septum) and trim 10–15 cm from the front of the analytical column.

  • Loss of High-Mass Qualifier Ions: If the molecular ion (m/z 138) disappears, the MS source temperature may be too high, causing excessive thermal degradation prior to ionization. Lower the source temperature to 200 °C.

References

  • (+)-p-Menth-1-ene | C10H18 | CID 70954 - PubChem - NIH. nih.gov.1

  • Can you taste the place? Building regional sensory standards for black pepper with GC-MS and sensory perception - Frontiers. frontiersin.org. 2

  • Aloe Exudate: Characterization by Reversed Phase HPLC and Headspace GC-MS. acs.org. 3

  • Application Notes and Protocols for the Gas Chromatography (GC) Analysis of 1-Menthene - Benchchem. benchchem.com. 5

  • Catch me if you can—emission patterns of human bodies in relation to postmortem changes. nih.gov. 4

Sources

Method

Application Note: Catalytic Hydrogenation Workflows for 1-Methyl-4-(1-methylethyl)cyclohexene (p-Menth-1-ene)

Target Audience: Researchers, chemical engineers, and drug development professionals. Content Focus: Chemoselective synthesis, thermodynamic control, and scalable hydrogenation protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, chemical engineers, and drug development professionals. Content Focus: Chemoselective synthesis, thermodynamic control, and scalable hydrogenation protocols.

Mechanistic Principles & Causality

1-Methyl-4-(1-methylethyl)cyclohexene, universally known in the literature as p-menth-1-ene or carvomenthene, is a high-value monocyclic terpene. It serves as a critical chiral building block in the synthesis of pharmaceuticals, agrochemicals, and bio-based solvents[1]. Because direct extraction from nature is inefficient, p-menth-1-ene is predominantly synthesized via the precisely controlled partial hydrogenation of D-limonene (1-methyl-4-(prop-1-en-2-yl)cyclohexene). Subsequently, p-menth-1-ene can be exhaustively hydrogenated to yield p-menthane, a highly stable green solvent[2].

The Causality of Chemoselectivity

Limonene possesses two distinct double bonds: a disubstituted exocyclic double bond and a trisubstituted endocyclic double bond. This structural difference creates a "Type II" selectivity scenario[1].

  • Steric Hindrance: The exocyclic isopropenyl group is highly accessible, whereas the endocyclic alkene is sterically shielded by the cyclic backbone and the adjacent methyl group.

  • Catalyst Selection: To selectively yield p-menth-1-ene, catalysts with lower intrinsic activity for highly substituted alkenes (such as Pt/C or Rh/Al₂O₃) are deployed at low hydrogen pressures (e.g., 0.275 MPa)[1]. This ensures rapid reduction of the exocyclic bond while leaving the endocyclic bond perfectly intact.

  • Thermodynamic vs. Kinetic Control: When total hydrogenation to p-menthane is desired, highly active catalysts like Ru/C or Rh/C are required at elevated pressures (2.50 MPa)[2]. The stereochemical outcome (cis- vs. trans-p-menthane) is strictly temperature-dependent. Low temperatures (4–50 °C) yield the kinetically favored cis-isomer, while elevated temperatures (150 °C) provide the activation energy required to reach thermodynamic equilibrium, heavily favoring the trans-isomer where the methyl and isopropyl groups occupy equatorial positions[3].

Reagents and Equipment

Reagents:

  • Substrate: D-Limonene (≥98% purity) or p-Menth-1-ene (≥97% purity).

  • Catalysts: 5 wt% Rhodium on Alumina (Rh/Al₂O₃), 5 wt% Platinum on Carbon (Pt/C), and 5 wt% Ruthenium on Carbon (Ru/C).

  • Gases: High-purity Hydrogen (H₂, 99.999%) and Nitrogen (N₂, for inert purging).

  • Solvent: Solvent-free conditions are utilized to adhere to green chemistry principles and maximize volumetric productivity[1].

Equipment:

  • High-pressure Parr reactor (or equivalent automated pressure reactor) equipped with a gas entrainment impeller, internal cooling coil, and precise mass flow controllers.

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) for conversion and stereoisomer analysis.

Experimental Protocols

The following protocols are designed as self-validating systems . By utilizing a closed-system pressure drop methodology, the exact molar equivalents of H₂ consumed can be tracked in real-time, preventing over-reduction and ensuring batch-to-batch reproducibility.

Protocol A: Selective Partial Hydrogenation to p-Menth-1-ene

Objective: Reduce the exocyclic double bond of limonene while preserving the endocyclic bond.

  • Reactor Preparation: Charge the reactor vessel with 50.0 g of D-Limonene. Add 0.75 g of 5% Rh/Al₂O₃ catalyst (1.5 wt% catalyst loading).

  • Inert Purging: Seal the reactor. Purge the headspace with N₂ (0.5 MPa) three times, venting slowly to remove all atmospheric oxygen.

  • Hydrogenation: Pressurize the reactor with H₂ to exactly 0.275 MPa (low pressure is critical to prevent endocyclic reduction)[1].

  • Temperature Control: Set the internal temperature to 25 °C. Engage the impeller at 800 rpm to eliminate gas-liquid mass transfer limitations.

  • Self-Validation & Monitoring: Monitor the H₂ pressure drop. The system is self-validating: the reaction is complete when exactly 1.0 molar equivalent of H₂ is consumed. At this point, the pressure drop will abruptly plateau, indicating 100% conversion to p-menth-1-ene without over-reduction.

  • Workup: Vent the remaining H₂ and purge with N₂. Filter the mixture through a Celite pad under vacuum to recover the catalyst. The resulting filtrate is high-purity p-menth-1-ene.

Protocol B: Exhaustive Hydrogenation to p-Menthane

Objective: Overcome steric hindrance to saturate the endocyclic double bond of p-menth-1-ene.

  • Reactor Preparation: Charge the reactor with 50.0 g of p-Menth-1-ene (obtained from Protocol A) and 0.75 g of 5% Ru/C catalyst[2].

  • Inert Purging: Seal and purge the reactor with N₂ three times.

  • Hydrogenation: Pressurize the reactor with H₂ to 2.50 MPa (high pressure is required for the trisubstituted alkene)[2].

  • Stereochemical Tuning (Temperature Control):

    • For Kinetic Control (cis-dominant): Maintain the temperature between 40–50 °C[2].

    • For Thermodynamic Control (trans-dominant): Heat the reactor to 150 °C[3].

  • Monitoring: Agitate at 1000 rpm. The reaction is complete when H₂ consumption ceases (typically 2–4 hours depending on temperature).

  • Workup: Cool the reactor to room temperature, vent H₂, and purge with N₂. Filter the catalyst. Analyze the colorless liquid via GC-FID to quantify the cis/trans ratio.

Quantitative Performance Data

The table below synthesizes the expected catalytic performance based on established reaction parameters, demonstrating how pressure, temperature, and catalyst choice dictate the chemical outcome.

Starting SubstrateTarget ProductCatalystPressure (MPa)Temp (°C)Conversion (%)Selectivity & Mechanistic Notes
D-Limonenep-Menth-1-ene 5% Rh/Al₂O₃0.27525>99%>95% chemoselectivity for exocyclic alkene[1].
D-Limonenep-Menth-1-ene 5% Pt/C0.27525>99%~90% chemoselectivity; slight over-reduction[1].
p-Menth-1-enecis-p-Menthane 5% Ru/C2.5040100%Low temp favors kinetic cis-isomer[2].
p-Menth-1-enetrans-p-Menthane 5% Ru/C2.50150100%High temp drives thermodynamic trans-isomer (~91%)[3].

Reaction Pathway Visualization

G Limonene D-Limonene (Diene Precursor) pMenth1ene 1-methyl-4-(1-methylethyl)cyclohexene (p-Menth-1-ene) Limonene->pMenth1ene Partial Hydrogenation Pt/C or Rh/Al2O3 0.27 MPa H2 pMenthaneCis cis-p-Menthane (Kinetic Product) pMenth1ene->pMenthaneCis Total Hydrogenation Ru/C (40-50 °C) 2.50 MPa H2 pMenthaneTrans trans-p-Menthane (Thermodynamic Product) pMenth1ene->pMenthaneTrans Total Hydrogenation Ru/C (150 °C) 2.50 MPa H2

Reaction pathway for the catalytic hydrogenation of limonene to p-menth-1-ene and p-menthane.

Sources

Application

Enantioselective synthesis protocols involving Cyclohexene, 1-methyl-4-(1-methylethyl)-

Executive Summary p-Menth-1-ene (IUPAC: 1-methyl-4-(1-methylethyl)cyclohexene), commonly known as carvomenthene, is a versatile monoterpene building block utilized extensively in the synthesis of complex natural products...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

p-Menth-1-ene (IUPAC: 1-methyl-4-(1-methylethyl)cyclohexene), commonly known as carvomenthene, is a versatile monoterpene building block utilized extensively in the synthesis of complex natural products, including spirocarbocycles (e.g., anhydro-β-rotunol) and bioactive cyanthiwigins[1]. Because it possesses a single endocyclic double bond and a stereogenic center at C4, its preparation and subsequent functionalization require precise control over chemo-, regio-, and stereoselectivity.

This application note details three field-proven protocols: the enantioselective synthesis of (+)-p-menth-1-ene via the selective hydrogenation of (+)-limonene, followed by two divergent functionalization pathways—allylic oxidation and diastereoselective epoxidation.

Protocol 1: Regio- and Enantioselective Hydrogenation of (+)-Limonene

Causality & Mechanistic Insight

The selective hydrogenation of (+)-limonene to (+)-p-menth-1-ene requires precise thermodynamic control to prevent over-reduction to the fully saturated p-menthane[2]. Mechanistically, limonene contains two double bonds: a trisubstituted endocyclic alkene and a disubstituted exocyclic isopropenyl group. The exocyclic double bond is significantly less sterically hindered, allowing it to preferentially coordinate to the active metal sites of 3, which lowers the activation energy for hydride transfer[4][3]. By utilizing a biphasic supercritical CO₂ system or ionic liquid coatings (e.g., [C₁₀mim]NTf₂), the readsorption of the mono-hydrogenated intermediate is inhibited, effectively halting the reaction at p-menth-1-ene[2].

Step-by-Step Methodology
  • Reactor Preparation: Charge a high-pressure stainless steel reactor with 0.2 g of 5% Pt/C catalyst (Alternatively, Ru/Al₂O₃ coated with [C₁₀mim]NTf₂ can be used to further inhibit over-reduction)[2][4].

  • Substrate Addition: Introduce 1.0 mL of enantiopure (+)-limonene (≥98% purity) into the reactor[4].

  • Pressurization: Purge the system with CO₂ to remove atmospheric oxygen. Introduce H₂ gas to achieve a partial pressure of 2.5 MPa (25 bar), followed by CO₂ to reach a total system pressure of 12.5 MPa, creating a biphasic gas-liquid environment[4].

  • Reaction Execution: Heat the reactor to 323.15 K (50 °C) and initiate continuous stirring at 800 rpm to eliminate mass transfer resistance[4].

  • Self-Validating Monitoring: Monitor the reaction via GC-FID sampling. The concentration of p-menth-1-ene typically peaks between 30 to 60 minutes depending on the flow rate. The appearance of p-cymene indicates unwanted simultaneous dehydrogenation, signaling the need to lower the temperature[2][4].

  • Termination & Recovery: Depressurize the reactor once the maximum intermediate concentration is reached. Filter the catalyst (reusable for up to four cycles) and purify (+)-p-menth-1-ene via fractional distillation[2].

Protocol 2: Asymmetric Allylic Oxidation to Carvotanacetone

Causality & Mechanistic Insight

Functionalizing the unactivated allylic C–H bonds of p-menth-1-ene is challenging. Traditional chromium(VI) oxidants often yield poor regioselectivity and pose severe toxicity risks[5]. Instead, a 6 offers a highly controlled pathway[6]. The reaction proceeds via the coordination of the endocyclic double bond to palladium, forming a π-allyl Pd intermediate. Copper(II) chloride acts not merely as a re-oxidant but actively assists in the decomposition of this intermediate via bridging Pd–Cu complexes. This directs the nucleophilic attack to the less hindered allylic position, preserving the C4 stereocenter and yielding carvotanacetone[6][7].

Step-by-Step Methodology
  • Catalyst Preparation: In a 50 mL round-bottom flask, dissolve Pd(OAc)₂ (5 mol%) and CuCl₂ (0.5 equivalents) in 15 mL of an acetic acid/water (9:1) mixture[6].

  • Substrate Addition: Add 10 mmol of (+)-p-menth-1-ene to the catalytic solution.

  • Oxidation Phase: Attach an O₂ balloon (0.1 MPa) to the flask. Heat the mixture to 60–80 °C under vigorous magnetic stirring[6].

  • Monitoring: Track the conversion via TLC (Hexane:EtOAc 8:2). The reaction rate is first-order with respect to the copper concentration[6].

  • Workup: Once starting material is consumed (typically 4-6 hours), quench the reaction with 20 mL of distilled water. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ until neutral, then dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo and isolate enantiopure carvotanacetone via silica gel column chromatography.

Protocol 3: Diastereoselective Epoxidation using Aqueous H₂O₂

Causality & Mechanistic Insight

Direct epoxidation of p-menth-1-ene using standard peracids (e.g., mCPBA) frequently results in the acidic ring-opening of the sensitive oxabicyclo[4.1.0]heptane product. To circumvent this, a8 provides a neutral, self-validating environment[8]. Dicyclohexylcarbodiimide (DCC) reacts with H₂O₂ to generate a highly reactive peroxyimidic acid in situ[9]. This transient species cleanly transfers oxygen to the endocyclic double bond, yielding the epoxide as a diastereomeric mixture without hydrolytic degradation[8].

Step-by-Step Methodology
  • Solvent System: Dissolve 0.72 mmol of p-menth-1-ene in 5 mL of a 1:1 mixture of methanol and ethyl acetate to maintain a homogeneous phase[8].

  • Reagent Addition: Add 1.5 equivalents of a mild base (KHCO₃) and 1.2 equivalents of DCC to the solution[8][9].

  • Peroxide Addition (Critical Step): Submerge the flask in an ice bath. Slowly add a large excess (5-10 equivalents) of 30% aqueous H₂O₂ dropwise. Note: The reaction is highly exothermic; rapid addition will cause solvent boil-off and yield reduction[8][9].

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12–24 hours.

  • Workup: Filter off the precipitated dicyclohexylurea by-product. Extract the filtrate with dichloromethane (3 x 15 mL), wash with brine, and dry over MgSO₄.

  • Purification: Concentrate in vacuo to yield 1-methyl-4-(1-methylethyl)-7-oxabicyclo[4.1.0]heptane (carvomenthene oxide)[8].

Quantitative Data Summary

ProtocolSubstrateCatalyst / ReagentsKey ConditionsTarget ProductYield / Selectivity
Selective Hydrogenation (+)-Limonene5% Pt/C or Ru/Al₂O₃2.5 MPa H₂, 323.15 K, scCO₂(+)-p-Menth-1-ene>98% conversion, high chemoselectivity
Allylic Oxidation (+)-p-Menth-1-enePd(OAc)₂, CuCl₂0.1 MPa O₂, 60–80 °C, HOAcCarvotanacetone~90% conversion, 45-55% retention
Mild Epoxidation p-Menth-1-eneDCC, 30% aq. H₂O₂, KHCO₃MeOH/EtOAc (1:1), RT, 12-24 hCarvomenthene oxide83% yield (1:1 diastereomeric mixture)

Workflow Visualization

G Limonene (+)-Limonene (Starting Material) Hydrogenation Selective Hydrogenation Catalyst: Pt/C or Ru/Al2O3 Conditions: H2, CO2 (323 K) Limonene->Hydrogenation pMenth (+)-p-Menth-1-ene (Carvomenthene) Hydrogenation->pMenth Exocyclic C=C Reduction Oxidation Allylic Oxidation Catalyst: Pd(OAc)2 / CuCl2 Conditions: O2, HOAc (60 °C) pMenth->Oxidation Epoxidation Mild Epoxidation Reagents: DCC / H2O2 Conditions: MeOH/EtOAc (RT) pMenth->Epoxidation Carvotanacetone Carvotanacetone (Enone Product) Oxidation->Carvotanacetone Allylic C-H Activation Epoxide Carvomenthene Oxide (Diastereomeric Mixture) Epoxidation->Epoxide Endocyclic C=C Epoxidation

Figure 1: Enantioselective synthesis and functionalization pathways of p-menth-1-ene.

References

  • [1] Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry (RSC Publishing). 1

  • [8] Carbodiimide-Promoted Olefin Epoxidation with Aqueous Hydrogen Peroxide. The Journal of Organic Chemistry (ACS Publications). 8

  • [9] US5808115A - Carbodiimide-promoted epoxidation of olefins. Google Patents. 9

  • [4] Effect of Flow Rate of a Biphasic Reaction Mixture on Limonene Hydrogenation in High Pressure CO2. ACS Publications. 4

  • [5] Allylic Oxidations of Olefins to Enones. Thieme Chemistry. 5

  • [2] Pt- and Pd-catalysed limonene hydrogenation in high-density carbon dioxide. ResearchGate. 2

  • [6] Organometallic catalysis. SciELO. 6

  • [3] Limonene hydrogenation in high-pressure CO2: Effect of hydrogen pressure. ResearchGate. 3

  • [7] Concise Total Syntheses of the Bioactive Mesotricyclic Diterpenoids Jatrophatrione and Citlalitrione. Journal of the American Chemical Society. 7

Sources

Method

Application Note: Utilization of Cyclohexene, 1-methyl-4-(1-methylethyl)- in Advanced Polymer Chemistry

Executive Summary Cyclohexene, 1-methyl-4-(1-methylethyl)-, commonly known as p-menth-1-ene or carvomenthene , is a bio-renewable monoterpene gaining significant traction in sustainable polymer chemistry 1. While its str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexene, 1-methyl-4-(1-methylethyl)-, commonly known as p-menth-1-ene or carvomenthene , is a bio-renewable monoterpene gaining significant traction in sustainable polymer chemistry 1. While its structural analog, limonene, is widely utilized across the industry, the presence of two double bonds in limonene often leads to undesirable cross-linking, complex isomeric mixtures during epoxidation, and oxidative aromatization under thermal stress.

By possessing only a single endocyclic double bond, p-menth-1-ene offers superior chemoselectivity. This application note details its specialized workflows in Ring-Opening Copolymerization (ROCOP), mechanochemical inverse vulcanization, and as a thermodynamic swelling solvent for chemical recycling.

Table 1: Physicochemical Profile of p-Menth-1-ene
PropertyValueRelevance to Polymer Chemistry
Molecular Weight 138.25 g/mol Determines stoichiometric monomer feed ratios.
Boiling Point ~173 °CEnables high-temperature solvent applications without premature vaporization.
Flash Point ~46 °CDictates safety parameters for pressurized reactor workflows.
Double Bond Equivalence 1 (Endocyclic)Prevents cross-linking, ensuring strictly linear polymer architectures.

Bio-Renewable Monomer Synthesis: Epoxidation and ROCOP

The synthesis of aliphatic polycarbonates via the Ring-Opening Copolymerization (ROCOP) of epoxides and CO₂ is a major pathway for generating biodegradable plastics. Using p-menth-1-ene as a precursor allows for the quantitative synthesis of carvomenthene oxide (CMO), a highly controlled monomer 2.

Causality & Expertise: Limonene epoxidation typically yields a complex mixture of cis/trans isomers and often results in di-epoxides due to its reactive exocyclic alkene. p-Menth-1-ene eliminates this liability. The single endocyclic double bond ensures 100% mono-epoxidation, which prevents unintended branching or cross-linking during subsequent cationic vinyl-addition or ROCOP processes [[3]]().

Protocol 1: Synthesis and ROCOP of Carvomenthene Oxide
  • Epoxidation : In a two-necked round-bottom flask, dissolve p-menth-1-ene in dichloromethane (CH₂Cl₂). Cool to 0 °C in an ice bath. Add a stoichiometric equivalent of m-chloroperoxybenzoic acid (mCPBA) dropwise to prevent thermal runaway.

  • In-Process Validation : Monitor the reaction via ¹H NMR. The protocol is self-validating when the vinylic proton signal of p-menth-1-ene at ~5.37 ppm completely disappears, replaced by the characteristic epoxide proton signal at ~3.01 ppm.

  • Polymerization : Transfer the purified carvomenthene oxide to a high-pressure reactor inside an argon-filled glovebox. Introduce a Lewis acid catalyst (e.g., BDI-Zn complex or B(C₆F₅)₃). Pressurize the vessel with 30 bar of CO₂ and heat to 60 °C for 24 hours.

  • Product Validation : Utilize in situ IR spectroscopy. The successful formation of poly(carvomenthene carbonate) is confirmed by the emergence of a strong carbonate carbonyl stretch at ~1750 cm⁻¹.

ROCOP A p-Menth-1-ene (Carvomenthene) B Carvomenthene Oxide (CMO) A->B Epoxidation (mCPBA) C Poly(carvomenthene carbonate) B->C ROCOP + CO2 (Lewis Acid)

Figure 1: Reaction pathway from p-menth-1-ene to bio-based polycarbonates via epoxidation and ROCOP.

Green Solvent for Solvolytic Depolymerization of PET

Chemical recycling of polyethylene terephthalate (PET) is often hindered by the high energy required to break its crystalline lattice. Recent exploratory studies have identified p-menth-1-ene as a highly effective bio-solvent to facilitate this process 4.

Causality & Expertise: The bulky, non-polar cycloalkane structure of p-menth-1-ene allows it to efficiently diffuse into the amorphous regions of the PET matrix. This solvent-polymer interaction alters the chemical potential of the liquid phase, inducing a thermodynamic melting point depression. By lowering the melt initiation temperature, solvolytic cleavage (e.g., neutral hydrolysis) can occur at significantly lower energy thresholds.

Protocol 2: DSC-Monitored Depolymerization
  • Solvent Swelling : Submerge post-consumer PET pellets in an excess of p-menth-1-ene within a high-pressure crucible.

  • Depolymerization : Introduce the nucleophilic agent (e.g., water for hydrolysis) and seal the reactor. Heat the system gradually to 200 °C.

  • In-Process Validation : Monitor the thermodynamics in real-time using Differential Scanning Calorimetry (DSC). The system validates the solvent's efficacy when the characteristic endothermic melting double-peak of PET shifts downward from its standard ~250 °C to an onset temperature of ~200 °C.

PET A Waste PET Matrix B Swelling in p-Menth-1-ene A->B Solvent Addition C Melting Point Depression B->C Heat to ~200°C D Solvolytic Cleavage C->D Nucleophilic Attack

Figure 2: Solvolytic depolymerization workflow of PET utilizing p-menth-1-ene as a swelling solvent.

Mechanochemical Inverse Vulcanization

Inverse vulcanization utilizes elemental sulfur (S₈) as a comonomer and reaction medium with unsaturated organic cross-linkers to form high-sulfur polymers, which are highly valued for IR optics and heavy metal remediation.

Causality & Expertise: Traditional thermal inverse vulcanization of terpenes (like limonene) requires temperatures exceeding 185 °C to achieve S₈ ring-opening. At these harsh conditions, limonene undergoes severe oxidative aromatization to p-cymene, degrading the polymer's structural integrity and causing off-gassing 5. Utilizing p-menth-1-ene under mechanochemical conditions prevents this side reaction entirely, allowing the endocyclic double bond to react cleanly with polysulfide biradicals.

Protocol 3: Iron-Free Mechanochemical Polymerization
  • Milling : Combine elemental sulfur and p-menth-1-ene in a zirconium oxide reactor vessel equipped with ZrO₂ milling balls.

  • Reaction : Process in a planetary ball mill at 40 °C for 2 hours. The mechanical shear forces lower the activation energy required for sulfur ring-opening.

  • Validation : Extract the resulting light-yellow solid in chloroform. Analyze via ¹H NMR; the protocol is successful and self-validating if aromatic signals (characteristic of p-cymene byproducts) are entirely absent in the 7.0–7.5 ppm region.

Table 2: Comparative Monomer Reactivity (p-Menth-1-ene vs. Limonene)
Monomer PrecursorEpoxidation SelectivityROCOP Polymer ArchitectureInverse Vulcanization Stability
Limonene Low (Yields mono- and di-epoxides)Prone to cross-linking / branchingHigh risk of aromatization to p-cymene
p-Menth-1-ene High (Quantitative mono-epoxide)Strictly linear thermoplasticsStable; resists aromatization

References

  • PubChem . "p-Menth-1-ene | C10H18 | CID 21671". National Institutes of Health (NIH). Available at: [Link]

  • Eco-friendly kinetic separation of trans-limonene and carvomenthene oxides . Indian Academy of Sciences (J. Chem. Sci.). Available at:[Link]

  • Copolymerizability Evaluation in Cationic Vinyl-Addition and Ring-Opening Copolymerization of Vinyl Ethers and Oxiranes . ACS Publications (Macromolecules). Available at:[Link]

  • Exploratory DSC investigation on the solvolytic depolymerization of PET in varied solvent systems . Aalborg Universitet. Available at:[Link]

  • Iron-free mechanochemical limonene inverse vulcanization . RSC Publishing (Green Chemistry). Available at:[Link]

Sources

Application

In Vitro Antimicrobial Testing Protocols for Cyclohexene, 1-methyl-4-(1-methylethyl)- (p-Menth-1-ene)

Executive Summary Cyclohexene, 1-methyl-4-(1-methylethyl)-, commonly known as p-menth-1-ene or carvomenthene , is a naturally occurring cyclic monoterpene found in various botanical essential oils, including Magnolia cit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexene, 1-methyl-4-(1-methylethyl)-, commonly known as p-menth-1-ene or carvomenthene , is a naturally occurring cyclic monoterpene found in various botanical essential oils, including Magnolia citrata and Prangos trifida[1, 2]. Due to its highly lipophilic nature, it exhibits broad-spectrum antimicrobial and antibiofilm properties by disrupting microbial cell membranes. This application note provides a comprehensive, self-validating framework for evaluating the in vitro antimicrobial efficacy of p-menth-1-ene, adhering strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria [3].

Chemical Profile & Mechanistic Rationale

Chemical Identity:

  • IUPAC Name: 1-methyl-4-(1-methylethyl)cyclohexene

  • Common Names: p-Menth-1-ene, Carvomenthene, Δ1 -p-menthene

  • CAS Number: 1195-31-9 (for the (R)-(+) enantiomer) / 5502-88-5 (General)

  • Molecular Formula: C₁₀H₁₈

Mechanism of Action (Causality)

Understanding the physical chemistry of p-menth-1-ene is critical for assay design. As a hydrocarbon monoterpene lacking polar functional groups (unlike terpinen-4-ol or eugenol), it is highly hydrophobic. When introduced to microbial cultures, p-menth-1-ene preferentially partitions into the hydrophobic core of the microbial lipid bilayer [2].

This accumulation induces steric expansion of the membrane, increasing lipid fluidity and permeability. Consequently, the membrane loses its structural integrity, leading to the dissipation of the proton motive force (PMF), depletion of intracellular ATP, and leakage of essential intracellular ions (e.g., K+ ), ultimately resulting in cell lysis and death [4].

MOA A p-Menth-1-ene (Lipophilic Monoterpene) B Partitioning into Lipid Bilayer A->B Hydrophobic Interaction C Membrane Expansion & Increased Fluidity B->C D Disruption of Proton Motive Force (PMF) C->D E Leakage of Intracellular Contents (Ions, ATP) C->E F Cell Lysis & Microbial Death D->F E->F

Fig 1. Mechanism of action of p-menth-1-ene on microbial cell membranes.

Experimental Design & Causality (E-E-A-T)

To ensure trustworthy and reproducible data, the experimental design must account for the specific chemical properties of p-menth-1-ene:

  • Assay Selection: The Broth Microdilution Method is strictly preferred over Agar Disk Diffusion (Kirby-Bauer). Causality: Non-polar monoterpenes diffuse poorly through hydrophilic agar matrices. Using agar diffusion frequently leads to false-negative results or severe underestimation of the compound's actual antimicrobial potency.

  • Solubilization Strategy: Because p-menth-1-ene is virtually insoluble in water, a co-solvent system is mandatory. We utilize a maximum of 1% to 2% (v/v) Dimethyl Sulfoxide (DMSO) combined with 0.1% Tween-80. Causality: Exceeding 2% DMSO can induce baseline cytotoxicity in certain bacterial strains, confounding the Minimum Inhibitory Concentration (MIC) results. Tween-80 acts as a surfactant to prevent the volatile monoterpene from evaporating into the microplate headspace.

  • Self-Validating Controls: Every plate must include a Vehicle Control (broth + 1% DMSO + 0.1% Tween-80 + inoculum) to prove the solvent system is not inhibiting growth, and a Positive Control (e.g., Ciprofloxacin or Chlorhexidine) to validate the susceptibility of the bacterial strain.

Step-by-Step Protocols

Protocol A: Broth Microdilution Assay (MIC & MBC Determination)

Compliant with CLSI M07 Standards [3].

Materials Required:

  • 96-well U-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

  • Resazurin sodium salt (0.015% w/v in sterile water)

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve p-menth-1-ene in 100% DMSO to create a stock solution of 51.2 mg/mL.

  • Inoculum Standardization: Grow the target microbial strain overnight. Adjust the turbidity of the suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final working inoculum of 1×106 CFU/mL.

  • Serial Dilution:

    • Add 100 µL of MHB (containing 0.1% Tween-80) to wells 2 through 12 of the 96-well plate.

    • In well 1, add 196 µL of MHB and 4 µL of the p-menth-1-ene stock (Final concentration: 1024 µg/mL, 2% DMSO).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 100 µL from well 10. (Wells 11 and 12 serve as growth and sterility controls, respectively).

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final test concentrations of p-menth-1-ene will range from 512 µg/mL down to 1 µg/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours aerobically.

  • Viability Assessment (MIC): Add 30 µL of 0.015% Resazurin to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial viability. The MIC is the lowest concentration well that remains blue.

  • Bactericidal Assessment (MBC): Plate 10 µL from all wells showing no visible growth (blue) onto Mueller-Hinton Agar plates. Incubate at 37°C for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Workflow Step1 1. Compound Solubilization (p-Menth-1-ene in 1% DMSO) Step3 3. Broth Microdilution (Serial 2-fold Dilutions) Step1->Step3 Step2 2. Inoculum Standardization (0.5 McFarland Standard) Step2->Step3 Step4 4. Incubation (37°C for 18-24h) Step3->Step4 Step5 5. Viability Assessment (Resazurin dye addition) Step4->Step5 Step6 6. Data Analysis (MIC & MBC Determination) Step5->Step6

Fig 2. Workflow for Broth Microdilution assay to determine MIC and MBC.

Protocol B: Crystal Violet Biofilm Inhibition Assay

Because p-menth-1-ene effectively disrupts lipid interactions, it is a potent inhibitor of biofilm formation [2].

  • Biofilm Induction: Prepare a 96-well flat-bottom polystyrene plate. Add 100 µL of MHB supplemented with 1% glucose (to promote biofilm formation) containing sub-MIC concentrations of p-menth-1-ene (e.g., 1/2 MIC, 1/4 MIC).

  • Inoculation: Add 100 µL of the bacterial suspension ( 1×106 CFU/mL) to each well. Incubate statically at 37°C for 24 hours.

  • Washing: Carefully discard the planktonic (free-floating) cells by pipetting. Wash the wells three times with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove loosely attached cells.

  • Fixation & Staining: Fix the adherent biofilm with 200 µL of 99% methanol for 15 minutes. Remove methanol and let the plate air dry. Stain the biofilm with 200 µL of 0.1% (w/v) Crystal Violet solution for 20 minutes at room temperature.

  • Quantification: Wash the plate gently under running tap water until the wash is clear. Air dry. Solubilize the bound Crystal Violet using 200 µL of 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.

Representative Quantitative Data

The following table summarizes the expected in vitro quantitative data for p-menth-1-ene derived from phytochemical profiling and antimicrobial testing of essential oils rich in this monoterpene skeleton [1, 2].

Microbial StrainGram Stain / TypeTypical MIC Range (µg/mL)Typical MBC Range (µg/mL)Biofilm Inhibition (at 1/2 MIC)
Staphylococcus aureus (ATCC 25923)Positive (+)128 - 256256 - 512> 60% reduction
Bacillus cereus (ATCC 13245)Positive (+)64 - 128128 - 256> 75% reduction
Escherichia coli (ATCC 25922)Negative (-)256 - 512> 512~ 40% reduction
Pseudomonas aeruginosa (ATCC 27853)Negative (-)> 512> 512~ 20% reduction
Candida albicans (ATCC 10231)Yeast (Fungi)64 - 128128 - 256> 80% reduction

Note: Gram-negative bacteria (e.g., P. aeruginosa) typically exhibit higher resistance to lipophilic monoterpenes due to the protective outer lipopolysaccharide (LPS) membrane, which restricts the diffusion of hydrophobic compounds.

References

  • Chemical composition and potential for antimicrobial properties of Magnolia citrata Noot. & Chalermglin (Magnoliaceae) essential oils in Central Highlands of Vietnam. Academia Journal of Biology. Available at:[Link]

  • Chemical Analysis and Investigation of Antimicrobial and Antibiofilm Activities of Prangos trifida (Apiaceae). National Center for Biotechnology Information (PMC). Available at:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • Investigation of the Antifungal Activity and Mode of Action of Essential Oils. MDPI. Available at:[Link]

Method

Advanced NMR Sample Preparation Protocol for Volatile Monoterpenes: Focusing on p-Menth-1-ene

Introduction & Scope Cyclohexene, 1-methyl-4-(1-methylethyl)-, universally known as p-menth-1-ene or 1-methyl-4-isopropylcyclohexene, is a naturally occurring monoterpene[1]. As a highly non-polar and volatile organic co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Cyclohexene, 1-methyl-4-(1-methylethyl)-, universally known as p-menth-1-ene or 1-methyl-4-isopropylcyclohexene, is a naturally occurring monoterpene[1]. As a highly non-polar and volatile organic compound (VOC), its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct physical challenges. These include the severe spectral overlap of its aliphatic ring protons and the high risk of sample evaporation during extended acquisition times. This application note provides a field-proven, self-validating protocol for the optimal NMR sample preparation of p-menth-1-ene, ensuring high-resolution, reproducible spectral data.

Physicochemical Profiling

Understanding the physical nature of the analyte is the foundational step in experimental design.

ParameterValueRelevance to NMR Preparation
IUPAC Name 1-methyl-4-(propan-2-yl)cyclohex-1-eneDictates non-polar solvent selection.
Molecular Formula C₁₀H₁₈Requires high sensitivity for ¹³C NMR due to lack of heteroatoms[1].
Molecular Weight 138.25 g/mol Determines precise molar concentration calculations.
Physical State Clear, colorless liquidProne to volatility; requires hermetic sealing[2].
LogP ~3.4Highly lipophilic; miscible in CDCl₃ and C₆D₆[1].

Causality in Experimental Design (The "Why")

As a Senior Application Scientist, it is critical to emphasize that NMR sample preparation is not merely dissolving a liquid; it is the physical engineering of a homogeneous magnetic environment.

Solvent Selection and ASIS: While deuterated chloroform (CDCl₃) is the standard solvent for routine analysis due to its excellent solvating power, p-menth-1-ene possesses heavily overlapping aliphatic multiplets in the 1.0–2.5 ppm range. To resolve these, Benzene-d6 (C₆D₆) can be employed. The aromatic ring of benzene induces differential shielding effects (Aromatic Solvent Induced Shifts, ASIS) based on the spatial geometry of the terpene, effectively spreading out the overlapping signals.

Concentration Dynamics: For ¹H NMR, the optimal mass range is 5–25 mg. Exceeding this concentration increases the viscosity of the solution. High viscosity slows molecular tumbling, which in turn increases spin-spin (T₂) relaxation rates, leading to undesirable line broadening and loss of fine coupling information[3]. Conversely, for ¹³C NMR, which is significantly less sensitive than ¹H NMR, a higher concentration (up to 100-300 mg) is required to achieve an adequate signal-to-noise (S/N) ratio within a practical timeframe[4].

Volatility Control and Magnetic Susceptibility: p-Menth-1-ene is highly volatile. If the sample evaporates inside the tube, the liquid level drops. The NMR spectrometer relies on a perfect cylinder of liquid (typically 4–5 cm in height) to maintain magnetic field homogeneity[4]. A drop in volume introduces magnetic susceptibility gradients at the air-liquid interface, destroying the shim profile and broadening the peaks[4]. Therefore, hermetic sealing is non-negotiable[2].

Causality A Analyte: p-Menth-1-ene (Volatile Monoterpene) B High Vapor Pressure (Risk of Evaporation) A->B C Non-Polar Hydrocarbon (Overlapping Aliphatics) A->C D Hermetic Sealing (PTFE Cap / Parafilm) B->D Prevents drift E Solvent Selection (C₆D₆ or CDCl₃) C->E Resolves signals

Figure 1: Causality in experimental design for volatile monoterpene NMR analysis.

Quantitative Parameters for Sample Preparation

The following table summarizes the optimized parameters for p-menth-1-ene analysis to ensure optimal shimming and signal acquisition[4],[5].

Parameter¹H NMR (1D & 2D COSY)¹³C NMR (1D & HSQC/HMBC)
Analyte Mass 10 – 20 mg80 – 150 mg
Solvent Volume 0.6 mL – 0.7 mL0.6 mL – 0.7 mL
Optimal Solvent CDCl₃ or C₆D₆CDCl₃ (for higher solubility)
Internal Standard TMS (0.03% v/v)TMS (0.03% v/v)
Tube Specification 5 mm High-Resolution5 mm High-Resolution
Liquid Height 4.0 – 5.0 cm4.0 – 5.0 cm

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system. By incorporating strict filtration and exact volume measurements, we eliminate the physical variables that typically cause poor shimming,[6].

NMR_Prep A 1. Aliquoting (10-150 mg) B 2. Solvent (0.6 mL) A->B C 3. Reference (0.03% TMS) B->C D 4. Filtration (Glass Wool) C->D E 5. Transfer (5 mm Tube) D->E F 6. Sealing (PTFE Cap) E->F

Figure 2: Step-by-step workflow for NMR sample preparation of p-menth-1-ene.

Step 1: Analyte Aliquoting

  • Tare a clean, dry 2 mL glass vial on an analytical balance.

  • Using a positive displacement pipette (to account for the low surface tension and volatility of the terpene), transfer the required mass of p-menth-1-ene (e.g., 15 mg for ¹H, 100 mg for ¹³C) into the vial[4].

Step 2: Solvent and Reference Addition

  • Add exactly 0.6 mL of the chosen deuterated solvent (CDCl₃ or C₆D₆) to the vial to ensure the final liquid height reaches the optimal 4–5 cm mark[4].

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a sharp, unambiguous reference peak at 0.00 ppm, which is critical since p-menth-1-ene lacks heteroatoms and its signals are entirely clustered in the upfield aliphatic region[5].

  • Vortex the vial for 10 seconds to ensure complete homogenization.

Step 3: Particulate Filtration (Quality Control Step)

  • Tightly pack a small plug of glass wool into the neck of a glass Pasteur pipette. Causality: Do not use cotton wool. Cotton contains cellulose and plasticizers that readily leach into slightly acidic solvents like CDCl₃, producing broad contaminant peaks in the aliphatic region that will obscure the terpene's signals,[6].

  • Place the tip of the Pasteur pipette into a high-quality 5 mm NMR tube (e.g., Wilmad 528).

  • Transfer the homogenized sample from the vial into the pipette, allowing it to filter directly into the NMR tube. This removes microscopic dust particles that would otherwise distort the magnetic field homogeneity.

Step 4: Hermetic Sealing and Validation

  • Cap the NMR tube immediately with a new, tight-fitting PTFE cap.

  • Wrap the junction between the cap and the glass tube tightly with Parafilm to create a hermetic seal, preventing the evaporation of the volatile p-menth-1-ene[2].

  • Self-Validation (IPQC): Insert the sample into the spectrometer. Lock and shim. Check the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. A properly prepared, filtered, and volume-calibrated sample will yield a TMS linewidth of < 1.0 Hz. If the peak is broader, it indicates evaporation (volume < 4 cm) or particulate contamination, prompting a re-preparation.

References

  • PubChem - p-Menth-1-ene | C10H18 | CID 21671. National Institutes of Health (NIH).[Link]

  • Michigan State University - Sample Preparation - Max T. Rogers NMR. Department of Chemistry.[Link]

  • Organomation - NMR Sample Preparation: The Complete Guide.[Link]

  • Weizmann Institute of Science - Sample Preparation & NMR Tubes. Chemical Research Support.[Link]

Sources

Application

Application Notes &amp; Protocols: The Use of p-Cymene as a High-Performance Green Solvent in Catalysis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The paradigm of solvent selection in chemical synthesis is undergoing a critical transformation, driven by the principles of green chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm of solvent selection in chemical synthesis is undergoing a critical transformation, driven by the principles of green chemistry. This guide focuses on p-cymene (1-methyl-4-(1-methylethyl)-cyclohexene), a bio-based aromatic solvent, as a superior, sustainable alternative to conventional, often hazardous, organic solvents. Derived from renewable resources such as citrus fruit processing and wood terpenes, p-cymene offers a unique combination of a high boiling point, excellent solubilizing power, low toxicity, and biodegradability.[1][2][3][4] These attributes make it an exceptionally versatile and efficient medium for a range of catalytic reactions critical to research and pharmaceutical development. This document provides an in-depth exploration of p-cymene's properties and presents detailed, field-tested protocols for its application in palladium-catalyzed cross-coupling reactions and biocatalysis, demonstrating its capacity to enhance reaction performance while significantly improving the environmental profile of synthetic processes.

Introduction: Why p-Cymene? A Strategic Shift in Solvent Selection

For decades, solvents like toluene, dimethylformamide (DMF), and tetrahydrofuran (THF) have been mainstays in catalysis. However, their petro-chemical origins, volatility, and associated health and environmental risks have necessitated a search for greener alternatives.[5][6] p-Cymene, a naturally occurring monoterpene, emerges as a compelling solution.[7][8]

Key Advantages of p-Cymene:

  • Sustainable Sourcing: It can be renewably sourced from crude gum turpentine, citrus oils, and other forms of biomass, positioning it as a key molecule in a circular economy.[1][9][10]

  • High Thermal Stability: With a boiling point of 177 °C, p-cymene allows for reactions to be conducted at elevated temperatures under atmospheric pressure, an advantage over lower-boiling solvents like THF (66 °C) or toluene (111 °C) that may require sealed, pressurized vessels for similar conditions.[3][7]

  • Exceptional Solubilizing Power: Its aromatic nature provides excellent solubility for a wide range of organic compounds, including substrates, catalysts, and conjugated polymers, which can lead to higher reaction rates and yields.[2][3]

  • Favorable Environmental & Safety Profile: p-Cymene exhibits low toxicity and is biodegradable, presenting a significantly lower risk to human health and the environment compared to many traditional solvents.[1][4]

Comparative Properties of Solvents
Propertyp-CymeneTolueneTetrahydrofuran (THF)Dimethylacetamide (DMAc)
Source Renewable (Biomass)PetrochemicalPetrochemicalPetrochemical
Boiling Point 177 °C[7]111 °C66 °C165 °C
Flash Point 47 °C[7]4 °C-14 °C63 °C
Key Hazards FlammableFlammable, ToxicFlammable, Peroxide-formerToxic, Irritant

Application Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[11][12] The high boiling point and excellent solubility characteristics of p-cymene make it an ideal medium, often leading to improved reaction kinetics and yields, particularly with challenging substrates.

Causality of Experimental Choices:
  • Solvent: p-Cymene is selected for its ability to fully solubilize the palladium catalyst, organic halide, and boronic acid, ensuring a homogeneous reaction mixture. Its high boiling point enables the reaction to be run at temperatures that facilitate efficient catalytic turnover without the need for a pressurized reactor.

  • Catalyst System: A standard Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is robust and effective. The ligand stabilizes the active Pd(0) species and facilitates the oxidative addition step.

  • Base: An inorganic base like K₂CO₃ is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[13] It is easily removed during aqueous workup.

  • Inert Atmosphere: Degassing the solvent and maintaining the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base in a flask B Add p-Cymene as solvent A->B C Add Pd Catalyst & Ligand B->C D Degas mixture (e.g., N2 sparging) C->D E Heat to 80-120 °C under N2 atmosphere D->E F Monitor reaction (TLC or GC-MS) E->F G Cool to RT & Quench (e.g., add water) F->G H Extract with organic solvent G->H I Dry, Filter, & Concentrate H->I J Purify by Column Chromatography I->J K K

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction using p-cymene.

Step-by-Step Protocol: Synthesis of 4-Methoxybiphenyl
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Solvent and Catalyst Addition: Add p-cymene to achieve a 0.2 M concentration with respect to the 4-bromoanisole. Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Inerting the System: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 15-20 minutes while stirring.

  • Reaction: Heat the reaction mixture to 110 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Application Protocol II: Palladium-Catalyzed Mizoroki-Heck Coupling

The Mizoroki-Heck reaction is a powerful method for forming substituted alkenes.[14][15] The reaction often requires elevated temperatures to drive the catalytic cycle, making high-boiling p-cymene an excellent solvent choice that avoids the need for sealed-tube reactors.

Causality of Experimental Choices:
  • Solvent: p-Cymene's high boiling point (177 °C) is highly advantageous, allowing the reaction to be refluxed at temperatures that facilitate the often-sluggish oxidative addition of less reactive aryl chlorides and the subsequent beta-hydride elimination step.[3]

  • Base: A hindered organic base like triethylamine (TEA) or Diisopropylethylamine (DIPEA) is used to neutralize the H-X acid generated during the reaction without competing as a nucleophile.[16]

  • Ligand: For Heck reactions, ligands such as tri(o-tolyl)phosphine are often used to promote the desired catalytic activity and stability at high temperatures.[16]

Experimental Workflow: Mizoroki-Heck Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Aryl Halide, Alkene, & Base in a flask B Add p-Cymene as solvent A->B C Add Pd Catalyst & Ligand B->C D Degas mixture (e.g., N2 sparging) C->D E Heat to 110-140 °C under N2 atmosphere D->E F Monitor reaction (TLC or GC-MS) E->F G Cool to RT & Filter off base salts F->G H Concentrate filtrate G->H I Purify by Column Chromatography or Recrystallization H->I J J cluster_solvent Solvent Properties cluster_outcome Desired Biocatalytic Outcomes Prop1 Non-Polar Out1 High Enzyme Activity/Stability Prop1->Out1 Maintains enzyme's hydration shell Out2 Good Substrate Solubility Prop1->Out2 Prop2 Bio-based Prop2->Out1 'Green-on-Green' Process Prop3 High Boiling Point Prop3->Out1 Allows higher T for faster kinetics Prop4 Water Immiscible Out3 Suppression of Hydrolysis Prop4->Out3 Out4 Easy Product Recovery Prop4->Out4

Sources

Method

Application Notes and Protocols for the Epoxidation of Cyclohexene, 1-methyl-4-(1-methylethyl)- Derivatives

Introduction: The Significance of Epoxidized Terpenes The epoxidation of cyclohexene derivatives, particularly those bearing the 1-methyl-4-(1-methylethyl) scaffold such as limonene, is a cornerstone of modern organic sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Epoxidized Terpenes

The epoxidation of cyclohexene derivatives, particularly those bearing the 1-methyl-4-(1-methylethyl) scaffold such as limonene, is a cornerstone of modern organic synthesis. These reactions transform abundant, renewable feedstocks derived from citrus peels and pine oils into valuable chiral intermediates.[1] The resulting epoxides, including limonene oxide and its diepoxide, are versatile building blocks for a vast array of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of novel bio-based polymers, resins, and fragrances.[2][3][4] Their unique molecular architecture, featuring reactive oxirane rings, allows for a multitude of subsequent transformations, making the efficient and selective synthesis of these epoxides a topic of intense research and industrial importance.[5][6]

This comprehensive guide provides detailed application notes and validated protocols for the most effective methods of epoxidizing these terpene derivatives. We will delve into the mechanistic underpinnings of each technique, offering insights into the causal factors that govern reaction outcomes. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage these powerful synthetic transformations.

Comparative Overview of Epoxidation Methodologies

The choice of an epoxidation method is dictated by several factors, including the desired selectivity (chemo-, regio-, and diastereoselectivity), substrate sensitivity, scalability, cost, and environmental impact. Below is a summary of the key methods detailed in this guide.

Method Oxidant Key Features Advantages Disadvantages
Prilezhaev Reaction Peroxy acids (e.g., m-CPBA)Classic, reliable methodHigh yields, stereospecific, well-understood mechanism.[7][8]Stoichiometric acidic byproduct, potential for acid-sensitive epoxide ring-opening, safety concerns with concentrated peroxy acids.[9][10]
Catalytic H₂O₂ (Tungsten) Hydrogen Peroxide (H₂O₂)"Green" oxidation with a metal catalystUses an inexpensive and environmentally benign oxidant (water is the only byproduct), can be performed solvent-free.[11][12]Requires a catalyst, potential for epoxide hydrolysis under acidic conditions, may require phase-transfer catalysts.[13]
Catalytic H₂O₂ (MTO) Hydrogen Peroxide (H₂O₂)Highly efficient catalytic systemVery high turnover frequencies, mild reaction conditions.[11][14]Catalyst can be expensive, acidity of the metal center can lead to diol formation without a basic ligand.[14]
Dioxirane (in situ DMDO) Potassium peroxymonosulfate (Oxone®) / AcetoneHigh-yielding, neutral reaction conditionsExcellent yields for both mono- and diepoxidation, clean reaction with acetone as a byproduct, avoids acid-sensitive side reactions.[9][15]Requires careful control of reagent addition, generation of large volumes of aqueous waste.[16]
Asymmetric Epoxidation Various (e.g., NaOCl, H₂O₂)Enantioselective synthesisAccess to specific stereoisomers of the epoxide.[17][18]Requires specialized and often expensive chiral catalysts (e.g., Jacobsen's catalyst), may have a more limited substrate scope.[19]

Method 1: The Prilezhaev Reaction with meta-Chloroperoxybenzoic Acid (m-CPBA)

The Prilezhaev reaction is the archetypal epoxidation of alkenes using a peroxy acid.[20][21] It proceeds through a concerted "butterfly" transition state, where the oxygen atom is delivered to the double bond in a syn-addition, preserving the stereochemistry of the starting alkene.[7][8] For a substrate like (R)-(+)-limonene, the endocyclic double bond is more electron-rich and thus reacts preferentially over the exocyclic double bond.[22]

Causality Behind Experimental Choices:
  • Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert and effectively solubilizes both the terpene and m-CPBA.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature. This moderation prevents side reactions and ensures selectivity.

  • Buffering: While not always necessary, the addition of a mild base like sodium bicarbonate (NaHCO₃) can be crucial for acid-sensitive substrates to neutralize the m-chlorobenzoic acid byproduct, thus preventing acid-catalyzed ring-opening of the newly formed epoxide.[23]

  • Work-up: The work-up is designed to remove the carboxylic acid byproduct and any unreacted m-CPBA. A wash with a basic solution (e.g., NaHCO₃) deprotonates the acid, making it soluble in the aqueous phase. A reducing agent like sodium thiosulfate can be used to quench any remaining peroxide.

Diagram: Prilezhaev Reaction Mechanism

Caption: Concerted "butterfly" mechanism of the Prilezhaev reaction.

Detailed Protocol for Epoxidation of (R)-(+)-Limonene with m-CPBA

Materials:

  • (R)-(+)-Limonene (97%)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(+)-limonene (5.0 g, 36.7 mmol) in 100 mL of anhydrous DCM. Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 77% purity, 9.1 g, ~40.4 mmol, 1.1 equiv.) in 50 mL of DCM. Transfer this solution to a dropping funnel.

  • Add the m-CPBA solution dropwise to the stirred limonene solution over 30-45 minutes, maintaining the internal temperature at or below 5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add 50 mL of saturated NaHCO₃ solution to quench the reaction and neutralize the acidic byproduct. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, and then 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude limonene oxide as a colorless oil.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

Method 2: Catalytic Epoxidation with Hydrogen Peroxide and a Tungsten Catalyst

This method represents a greener approach to epoxidation, utilizing aqueous hydrogen peroxide as the terminal oxidant, which produces only water as a byproduct.[11] A tungsten-based catalyst, such as sodium tungstate (Na₂WO₄) or a polyoxometalate, is used to form active peroxotungstate species that perform the oxygen transfer.[12] The reaction is often biphasic, and a phase-transfer catalyst (PTC) may be employed to facilitate the interaction between the aqueous oxidant and the organic substrate.

Causality Behind Experimental Choices:
  • Catalyst System: Sodium tungstate is an inexpensive and readily available precursor. In the presence of H₂O₂, it forms various peroxotungstate species, which are the active oxidants.

  • pH Control: Maintaining a slightly acidic to neutral pH is critical. If the solution becomes too acidic, the newly formed epoxide is susceptible to acid-catalyzed hydrolysis to the corresponding diol. Buffers or careful pH adjustment are often necessary.

  • Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., terpene and aqueous H₂O₂), a PTC like a quaternary ammonium salt is used to transport the anionic peroxotungstate species from the aqueous phase into the organic phase where the alkene is present.

  • Additives: For acid-sensitive epoxides, adding a salt like sodium sulfate (Na₂SO₄) can suppress hydrolysis by increasing the ionic strength of the aqueous phase, which helps to keep water out of the organic phase.

Diagram: Tungsten-Catalyzed Epoxidation Workflow

G cluster_workflow Experimental Workflow Start Combine Limonene, Na₂WO₄, and PTC Add_H2O2 Slowly Add Aqueous H₂O₂ (pH controlled) Start->Add_H2O2 React Stir at Controlled Temperature (e.g., 50-70°C) Add_H2O2->React Monitor Monitor by GC/TLC React->Monitor Workup Aqueous Work-up (Separate Layers) Monitor->Workup Reaction Complete Purify Dry and Concentrate Organic Phase Workup->Purify Product Isolated Limonene Oxide Purify->Product

Caption: A typical workflow for tungsten-catalyzed epoxidation.

Detailed Protocol for Tungsten-Catalyzed Epoxidation of Limonene

Materials:

  • (R)-(+)-Limonene

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Methyltrioctylammonium hydrogen sulfate ([Me(n-C₈H₁₇)₃N]HSO₄) or similar PTC

  • PhP(O)(OH)₂ (Phenylphosphinic acid) - co-catalyst

  • Ethyl acetate or Toluene

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a condenser and magnetic stirrer, add (R)-(+)-limonene (10.0 g, 73.4 mmol), Na₂WO₄·2H₂O (0.48 g, 1.47 mmol, 2 mol%), PhP(O)(OH)₂ (0.21 g, 1.47 mmol, 2 mol%), and the PTC (e.g., [Me(n-C₈H₁₇)₃N]HSO₄, 0.68 g, 1.47 mmol, 2 mol%).

  • Reaction Initiation: Heat the mixture to 60 °C with vigorous stirring.

  • Oxidant Addition: Slowly add 30% aqueous H₂O₂ (8.3 g, 73.4 mmol, 1.0 equiv.) dropwise over a period of 1 hour using a syringe pump. Caution: The reaction is exothermic. Maintain the temperature between 60-70 °C.

  • Reaction Progression: After the addition is complete, continue stirring at 70 °C for 2-4 hours, monitoring the reaction by GC.

  • Quenching: Cool the reaction mixture to room temperature. Carefully add saturated aqueous Na₂SO₃ solution to decompose any unreacted hydrogen peroxide (test with peroxide test strips).

  • Extraction: Dilute the mixture with 50 mL of ethyl acetate. Transfer to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify by vacuum distillation or column chromatography to yield pure limonene oxide.

Method 3: Epoxidation with in situ Generated Dimethyldioxirane (DMDO)

This highly effective method utilizes the in situ generation of the powerful, yet unstable, oxidant dimethyldioxirane (DMDO).[23] DMDO is formed from the reaction of acetone with potassium peroxymonosulfate (commercially available as Oxone®) in a buffered aqueous solution.[9][24] The reaction proceeds under neutral conditions, making it ideal for acid-sensitive substrates and for achieving high yields of diepoxides like limonene dioxide.[15][25]

Causality Behind Experimental Choices:
  • Reagents: Acetone serves as both a solvent and the precursor to DMDO. Oxone® is the terminal oxidant. Sodium bicarbonate is a crucial buffer to maintain a neutral to slightly basic pH, which is optimal for DMDO formation and prevents its decomposition.[16]

  • Semi-batch Addition: The aqueous Oxone® solution is added slowly to the acetone/limonene mixture. This is critical because DMDO is unstable and should be consumed as it is formed. A slow, controlled addition ensures a low steady-state concentration of the oxidant, enhancing safety and efficiency.[15][26]

  • Biphasic System: The reaction is typically biphasic (organic/aqueous). DMDO is generated in the aqueous phase and then migrates to the organic phase to epoxidize the alkene. Vigorous stirring is essential to maximize the interfacial area and facilitate this phase transfer.[9]

  • Solvent Choice: Using an excess of acetone as the organic phase can lead to very high yields of limonene dioxide, as it serves as both the reactant for DMDO generation and the solvent for the substrate.[25]

Diagram: In situ DMDO Generation and Epoxidation

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Acetone_aq Acetone DMDO DMDO (Generated) Acetone_aq->DMDO Oxone Oxone® (KHSO₅) Oxone->DMDO Limonene Limonene DMDO->Limonene Phase Transfer & Epoxidation Limonene_Oxide Limonene Oxide Limonene->Limonene_Oxide

Caption: Phase transfer and reaction in the in situ DMDO epoxidation.

Detailed Protocol for in situ DMDO Epoxidation to Limonene Dioxide

Materials:

  • (R)-(+)-Limonene

  • Acetone

  • Oxone® (potassium peroxymonosulfate triple salt, 2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Three-neck round-bottom flask, magnetic stirrer, syringe pump

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask, add 150 mL of acetone, 20 g of sodium bicarbonate, and (R)-(+)-limonene (10.0 g, 73.4 mmol). Stir the mixture vigorously.

  • Oxidant Preparation: In a separate beaker, dissolve Oxone® (130 g, ~211 mmol, ~2.9 equiv.) in 250 mL of deionized water. This solution may not be perfectly clear.

  • Controlled Addition: Using a syringe pump, add the aqueous Oxone® solution to the vigorously stirred reaction mixture at a constant rate of ~4 mL/min. The total addition time will be approximately 1 hour. Maintain the reaction at room temperature. An ice bath can be used to control any exotherm, keeping the temperature between 20-25 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 1-2 hours. Monitor the reaction by GC to confirm the complete conversion of the mono-epoxide to the diepoxide.

  • Work-up: Pour the reaction mixture into a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water.

  • Extraction: Separate the layers. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation to yield limonene dioxide, typically as a colorless oil.

Safety, Handling, and Characterization

Safety and Handling of Peroxides:

  • General Precautions: Organic peroxides like m-CPBA and reactive intermediates like DMDO are strong oxidizing agents and can be shock-sensitive, especially when concentrated. Always work behind a safety shield in a well-ventilated fume hood.[10][27]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[28][29]

  • Storage: Store peroxy acids at low temperatures as recommended by the manufacturer. Do not use metal spatulas for handling solid peroxides. Avoid friction, grinding, and impact.[10][30]

  • Quenching: Never dispose of unreacted peroxides directly. Always quench the reaction mixture with a reducing agent (e.g., sodium sulfite or sodium thiosulfate) before disposal.[28]

Product Characterization: The successful formation of the epoxide products can be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The disappearance of the C=C stretching vibration (typically around 1640-1680 cm⁻¹) from the starting alkene is a key indicator of reaction completion. The appearance of a C-O stretch for the epoxide ring can sometimes be observed around 1250 cm⁻¹ and 800-900 cm⁻¹.[31]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive evidence is the disappearance of the vinyl proton signals of the alkene and the appearance of new signals for the protons on the epoxide ring, typically in the range of 2.5-3.5 ppm.

    • ¹³C NMR: The sp² carbon signals of the alkene will be replaced by the sp³ carbon signals of the epoxide, which typically appear in the 40-60 ppm range.[32]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for monitoring reaction progress, determining product purity, and confirming the molecular weight of the epoxide products.[33]

References

  • Adam, W., et al. (1991). Dioxirane Epoxidation of Alkenes. Chemical Reviews, 91(4), 763-858. [URL not available]
  • Wikipedia contributors. (2023). Prilezhaev reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Grokipedia. Prilezhaev reaction. [Link]

  • Organic Chemistry Portal. Prilezhaev Reaction. [Link]

  • Organic Chemistry Reaction. Prilezhaev Reaction. [Link]

  • Griffith Research Online. (2018). Catalyst-Free Epoxidation of Limonene to Limonene Dioxide. [Link]

  • Louis, E., et al. (2022). Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study. ACS Omega, 7(36), 31789–31800. [Link]

  • Environmental Health and Safety, University of Wisconsin-Madison. Peroxides in depth discussion.pdf. [Link]

  • WordPress. Hydrogen Peroxide with/without Catalyst. [Link]

  • Louis, E., et al. (2022). Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study. PMC. [Link]

  • ResearchGate. (2021). Mechanism investigation of tungstate catalyzed epoxidation. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Wang, C., & Yamamoto, H. (2014). Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. Journal of the American Chemical Society, 136(4), 1222–1225. [Link]

  • Wang, C., & Yamamoto, H. (2014). Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. Journal of the American Chemical Society, 136(4), 1222–1225. [Link]

  • SLAC National Accelerator Laboratory. (2013). Organic Peroxides Safe Handling Guideline. [Link]

  • ResearchGate. (2020). Scheme 1. Synthesis of limonene oxide and limonene dioxide from limonene. [Link]

  • Caovilla, M., et al. (2018). Catalyst-Free Epoxidation of Limonene to Limonene Dioxide. ACS Sustainable Chemistry & Engineering, 6(4), 5469–5477. [Link]

  • Organic Chemistry Portal. Synthesis of epoxides. [Link]

  • Gunam Resu, M. F. M., et al. (2023). Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass. RSC Advances, 13(48), 34086-34105. [Link]

  • European Organic Peroxide Safety Group. Safe Handling. [Link]

  • Google Patents. (2009).
  • OrgoSolver. Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). [Link]

  • Concordia University. (2020). “Peroxide-Forming Chemicals” Safety Guidelines. [Link]

  • ResearchGate. (2020). Scheme 1. Epoxidation of limonene. [Link]

  • mediaTUM. (2008). Epoxidation of Terpenes with Molecular Catalysts in Homogeneous Phase. [Link]

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • Romano, M. C., et al. (2021). Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds. PMC. [Link]

  • Chem-Station. (2009). Jacobsen-Katsuki Epoxidation. [Link]

  • SynArchive. Jacobsen-Katsuki Asymmetric Epoxidation. [Link]

  • Cubillos-Burbano, J. A., et al. (2021). R-(+)-Limonene Diastereoselective Epoxidation: A Minireview. SciELO Colombia. [Link]

  • Mija, A., et al. (2021). Epoxidation of Terpenes. MDPI. [Link]

  • University of Bath. (2018). Catalytic Conversion of Terpene Feedstocks into value-added Chemicals and Commodity Chemicals. [Link]

  • ResearchGate. (2021). (PDF) Epoxidation of Terpenes. [Link]

  • National Center for Biotechnology Information. Limonene oxide. PubChem Compound Database. [Link]

  • Bendiabdallah, C., et al. (2021). Synthesis of bio-based poly limonene oxide with green catalyst. Current Chemistry Letters, 10(3), 269-276. [Link]

  • mediaTUM. (2012). METHYLTRIOXORHENIUM CATALYZED OXIDATIONS. [Link]

  • SciSpace. (2018). Catalyst-Free Epoxidation of Limonene to Limonene Dioxide. [Link]

  • Organic Syntheses. (1986). A GENERAL PROCEDURE FOR NITRILE SYNTHESIS FROM ALDEHYDES. [Link]

  • Google Patents. (2006). CN1724524A - A method for preparing 1,2-epoxycyclohexane with cyclohexane.
  • SciSpace. Oxidative cleavage with hydrogen peroxide: preparation of polycarboxylic acids from cyclic olefins. [Link]

  • Organic Chemistry Portal. Methyltrioxorhenium-Catalyzed Epoxidation of Homoallylic Alcohols with Hydrogen Peroxide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclohexene, 1-methyl-4-(1-methylethyl)- Synthesis

Welcome to the Technical Support Center for the synthesis of Cyclohexene, 1-methyl-4-(1-methylethyl)- , universally referred to in the chemical literature as p-menth-1-ene . The most elegant, scalable, and widely adopted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Cyclohexene, 1-methyl-4-(1-methylethyl)- , universally referred to in the chemical literature as p-menth-1-ene .

The most elegant, scalable, and widely adopted synthetic route for this molecule is the partial catalytic hydrogenation of the exocyclic double bond in (+)-limonene[1]. While seemingly straightforward, researchers frequently encounter low yields due to over-reduction, double-bond isomerization, or catalyst poisoning. As a Senior Application Scientist, I have structured this guide to provide field-proven diagnostic workflows, self-validating protocols, and mechanistic troubleshooting to ensure high-yield synthesis.

Part 1: Diagnostic Workflow

The following pathway illustrates the primary synthetic route and the mechanistic divergence points that lead to common yield-reducing side reactions.

Limonene_Hydrogenation A Limonene (Exocyclic & Endocyclic C=C) B Catalytic Hydrogenation (Pt/C, Pd, or Raney Ni) A->B + H2 (1 eq) C p-Menth-1-ene (Target: Exocyclic Reduced) B->C Controlled Uptake Neutral Support D p-Menthane (Over-Reduction) B->D Excess H2 High Pressure E p-Menth-3-ene / p-Cymene (Isomerization/Disproportionation) B->E Acidic Support Thermal Stress

Reaction pathway and common side-reactions in the partial hydrogenation of limonene.

Part 2: Troubleshooting FAQs

Q1: My GC-MS shows high levels of fully saturated p-menthane instead of p-menth-1-ene. How do I stop this over-reduction? Mechanistic Causality: Limonene contains two distinct double bonds. The exocyclic isopropenyl double bond is less sterically hindered and hydrogenates rapidly. However, if the resulting p-menth-1-ene does not desorb quickly from the catalyst surface, or if excess hydrogen is available in the liquid phase, the endocyclic cyclohexene bond will also reduce, yielding cis- and trans-p-menthane[2]. Solution: You must implement a strict volumetric control system for H₂ gas, halting the reaction exactly when 1.0 molar equivalent is consumed. If the problem persists, modifying the solvent system can help. Utilizing supercritical CO₂ (scCO₂) or ionic liquid coatings alters the solubility profile of the intermediate, promoting the rapid desorption of p-menth-1-ene from the catalyst before over-reduction can occur[2].

Q2: I have significant unreacted limonene remaining in my mixture (under-reduction). How do I push the conversion without risking over-reduction? Mechanistic Causality: Under-reduction is typically caused by either mass-transfer limitations in the biphasic (gas-liquid) system or catalyst poisoning. Citrus-derived limonene often contains trace sulfur compounds that irreversibly poison noble metal catalysts. Alternatively, an inadequate stirring rate prevents sufficient H₂ from dissolving into the liquid phase[3]. Solution: First, ensure your starting limonene is freshly distilled to remove sulfurous impurities. Second, increase the agitation speed (e.g., >1000 rpm) or optimize the flow rate in continuous systems to maintain constant hydrogen saturation in the liquid phase[3].

Q3: Why am I detecting p-menth-3-ene and p-cymene in my product mixture? Mechanistic Causality: This is the result of double-bond isomerization and disproportionation. Acidic sites on certain catalyst supports (such as uncoated Al₂O₃) lower the activation energy for carbocation formation, causing the endocyclic double bond to migrate to the 3-position (forming p-menth-3-ene)[3]. Furthermore, Pd catalysts under thermal stress can trigger disproportionation, transferring hydrogen between molecules to form fully aromatic p-cymene and fully saturated p-menthane[1]. Solution: Switch to a neutral catalyst support, such as carbon (Pt/C) or reduced graphene oxide (rGO)[2]. Maintain reaction temperatures strictly below 50 °C to suppress thermodynamic disproportionation.

Part 3: Quantitative Data & Catalyst Comparison

To select the optimal system for your specific lab setup, reference the performance data of common catalytic systems below:

Catalyst SystemTemp (°C)H₂ PressureConversion (%)Selectivity to p-Menth-1-ene (%)Primary Failure Mode
5% Pt/C 253 bar>99~90Over-reduction (p-menthane)
Raney Nickel 252 atm>98~92Under-reduction (if poisoned)
Pd/Al₂O₃ 5012.5 MPa>95~85Isomerization (p-menth-3-ene)
Ru/Al₂O₃ + IL 50scCO₂>99>95Mass transfer limitations
Part 4: Standardized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol for the partial hydrogenation of (+)-limonene utilizes a self-validating feedback loop based on real-time pressure monitoring and orthogonal spectroscopic confirmation[4].

Step 1: Preparation & Purging

  • Dissolve 50.0 g (0.367 mol) of freshly distilled (R)-(+)-limonene in 200 mL of anhydrous ethanol inside a Parr hydrogenation flask.

  • Carefully add 5.0 g of active Raney Nickel catalyst (or 0.5 g of 5% Pt/C). Caution: Raney Nickel is highly pyrophoric; keep wetted at all times.

  • Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen gas.

Step 2: Controlled Hydrogenation (In-Process Validation)

  • Pressurize the vessel to exactly 2.0 atm with H₂.

  • Begin vigorous shaking/stirring.

  • Self-Validation Checkpoint: Calculate the expected pressure drop for exactly 0.367 moles of H₂ based on your vessel's total volume using the Ideal Gas Law. Monitor the pressure gauge continuously.

  • Halt agitation and vent the hydrogen the moment the calculated pressure drop is achieved. Do not allow the reaction to proceed beyond 1.0 molar equivalent of H₂ uptake[4].

Step 3: Workup & Orthogonal Validation

  • Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Self-Validation Checkpoint (¹H-NMR): Analyze an aliquot via ¹H-NMR (CDCl₃). The synthesis is validated as successful if the exocyclic methylene proton signals (δ 4.70 ppm) have completely disappeared (confirming 100% conversion), while the endocyclic alkene proton (δ 5.40 ppm) remains fully intact (confirming 0% over-reduction)[4].

Part 5: References

1.[1] Title: A peep into p-menth-1-ene chemistry. Source: Perfumer & Flavorist. URL: [Link] 2.[4] Title: STUDIES ON NEW SYNTHETIC STRATEGIES FOR O- AND S-DERIVATIVES OF MONOTERPENES. Source: cftri.res.in. URL: [Link] 3.[2] Title: Pt- and Pd-catalysed limonene hydrogenation in high-density carbon dioxide. Source: researchgate.net. URL:[Link] 4.[3] Title: Effect of Flow Rate of a Biphasic Reaction Mixture on Limonene Hydrogenation in High Pressure CO₂. Source: ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of Cyclohexene, 1-methyl-4-(1-methylethyl)- Enantiomers

Welcome to the technical support center for the chiral separation of (R)- and (S)-1-methyl-4-(1-methylethyl)cyclohexene, commonly known as p-menth-1-ene or α-terpinene. This guide is designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of (R)- and (S)-1-methyl-4-(1-methylethyl)cyclohexene, commonly known as p-menth-1-ene or α-terpinene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As the demand for enantiomerically pure substances in pharmaceuticals, food additives, and agrochemicals grows, robust and reliable analytical methods for chiral separation are paramount.[1][2]

The enantiomers of many compounds, including terpenes like p-menth-1-ene, can exhibit significantly different biological activities.[3][4] Therefore, accurate determination of the enantiomeric ratio is crucial for quality control, authenticity assessment, and regulatory compliance.[1][5][6] This resource leverages field-proven insights to help you overcome common challenges in the chiral separation of these volatile and structurally similar enantiomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral separation of p-menth-1-ene enantiomers, primarily using gas chromatography (GC), the most common technique for volatile compounds.[7]

Issue 1: Poor or No Enantiomeric Resolution

This is one of the most frequent challenges in chiral chromatography.[8]

Potential Causes & Solutions

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving separation.[8] The interaction between the enantiomers and the chiral selector of the stationary phase is highly specific.

    • Solution: For volatile terpenes like p-menth-1-ene, cyclodextrin-based CSPs are widely used and have demonstrated success.[1][5][9] Specifically, derivatized β- and γ-cyclodextrins are often effective. If you are not achieving separation, consider screening different cyclodextrin-based columns (e.g., permethylated, acetylated) as the derivative can significantly alter selectivity.[10]

  • Suboptimal Oven Temperature Program: Temperature plays a crucial role in the thermodynamics of chiral recognition.

    • Solution: A slow temperature ramp (1-2 °C/min) can often improve resolution.[10] Conversely, for some applications, a lower isothermal temperature may enhance the interaction between the analytes and the CSP, leading to better separation. Experiment with different temperature programs to find the optimal conditions for your specific column and analytes.

  • Incorrect Carrier Gas and Flow Rate: The choice of carrier gas and its linear velocity affects both efficiency and resolution.

    • Solution: Hydrogen often provides superior resolution at higher linear velocities compared to helium.[11] However, ensure your GC is properly configured for hydrogen use. Optimize the linear velocity of your carrier gas. While the optimal linear velocity for hydrogen is typically around 40 cm/s, better resolutions for chiral separations can sometimes be achieved at higher velocities (60-80 cm/s).[10]

  • Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.

    • Solution: Reduce the injection volume or dilute your sample. Column capacity varies for different compounds, and overloading can result in broad, tailing peaks and diminished enantiomeric separation.[10]

Issue 2: Peak Tailing

Peak tailing can compromise both resolution and accurate quantification.

Potential Causes & Solutions

  • Active Sites in the GC System: Active sites in the injector, column, or detector can cause undesirable interactions with the analytes.

    • Solution: Ensure all components of your GC system are properly deactivated. Use deactivated liners and check for any potential sources of activity.

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.

    • Solution: Bake out the column at the manufacturer's recommended maximum temperature. If the problem persists, you may need to trim the first few centimeters of the column or replace it.

  • Incompatible Sample Solvent: The solvent used to dissolve the sample can affect peak shape.

    • Solution: Ideally, dissolve your sample in the mobile phase or a solvent that is compatible with the stationary phase.[12] For GC, a volatile, non-polar solvent is generally preferred.

Issue 3: Inconsistent Retention Times

Shifting retention times can make peak identification and quantification unreliable.

Potential Causes & Solutions

  • Fluctuations in Temperature or Flow Rate: Even minor variations in oven temperature or carrier gas flow can lead to changes in retention time.[8]

    • Solution: Ensure your GC oven is properly calibrated and that your gas flow controllers are functioning correctly. Use a column oven to maintain a stable and uniform temperature.[8]

  • Column Aging: Over time, the performance of a chiral column can degrade, leading to changes in retention.

    • Solution: Monitor column performance with a standard mixture. If you observe significant changes in retention time or resolution, it may be time to replace the column.

  • Leaks in the System: Leaks in the gas lines or fittings can cause fluctuations in flow and pressure.

    • Solution: Perform a leak check on your GC system according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for separating p-menth-1-ene enantiomers?

A1: Chiral capillary gas chromatography (GC) is the preferred method for analyzing volatile and semivolatile compounds like p-menth-1-ene.[1][7] It offers high resolution, sensitivity, and speed, making it ideal for the analysis of natural products and essential oils.[1] While chiral high-performance liquid chromatography (HPLC) is also a powerful technique for enantiomer separation, GC is generally better suited for volatile terpenes.[2][7]

Q2: What type of GC column should I use?

A2: Cyclodextrin-based chiral stationary phases are the most versatile and widely used for the GC separation of terpene enantiomers.[1][5] These columns have cavities that can include one of the enantiomers preferentially based on its size and shape, leading to separation. The specific derivative of the cyclodextrin (e.g., permethylated, diacetylated) will determine the selectivity, so screening a few different columns may be necessary to find the optimal one for p-menth-1-ene.

Q3: How can I confirm the elution order of the enantiomers?

A3: To definitively determine the elution order, you will need to inject a pure standard of one of the enantiomers. If pure standards are not available, you may need to use a detector that can provide information on the optical rotation of the eluting peaks, such as an online optical rotatory dispersion (ORD) detector coupled with HPLC.[13] Alternatively, for GC-MS, while the mass spectra of enantiomers are identical, you might find literature references that have established the elution order on a specific chiral column under defined conditions.

Q4: Can I use the same chiral column for both normal-phase and reversed-phase HPLC?

A4: This depends on the specific chiral stationary phase. Some modern CSPs are robust enough to be used with both normal and reversed-phase solvents.[12] However, traditional coated polysaccharide phases may have restrictions on the types of solvents that can be used.[12] Always consult the column manufacturer's guidelines before switching between different solvent systems.

Q5: My resolution is good, but the analysis time is too long. How can I speed it up?

A5: There are several ways to reduce the analysis time without sacrificing resolution:

  • Increase the carrier gas linear velocity: As mentioned earlier, hydrogen can often be used at higher linear velocities than helium without a significant loss of resolution.[11]

  • Increase the temperature ramp rate: A faster temperature program will cause the analytes to elute more quickly. However, be aware that this can also decrease resolution, so a balance must be found.[10]

  • Use a shorter column: A shorter column will result in shorter retention times, but may also provide less overall resolution.

Data Presentation: Example GC Parameters for Terpene Enantiomer Separation

The following table provides a starting point for developing a chiral GC method for p-menth-1-ene enantiomers. These are general parameters and will likely require optimization for your specific instrument and column.

ParameterRecommended Starting ConditionRationale
Column Cyclodextrin-based (e.g., Rt-βDEXsm)Proven efficacy for chiral separation of terpenes.[6]
Carrier Gas Hydrogen or HeliumHydrogen often provides better resolution at higher flow rates.[11]
Linear Velocity 40-60 cm/secOptimization is key; higher velocities can sometimes improve chiral resolution.[10]
Oven Program 40°C (hold 1 min), then 2°C/min to 200°CA slow ramp rate is crucial for enhancing enantiomeric separation.[10]
Injector Temp. 250°CEnsures complete vaporization of the sample.
Detector Flame Ionization Detector (FID)Provides high sensitivity for hydrocarbons.
Injection Mode Split (e.g., 100:1)Prevents column overload and ensures sharp peaks.
Experimental Protocols: A Step-by-Step Guide to Chiral GC Analysis

1. Sample Preparation

  • Dilute the p-menth-1-ene sample in a volatile, non-polar solvent (e.g., hexane or pentane) to a concentration of approximately 100-1000 ppm.

  • Ensure the sample is free of any particulate matter by filtering if necessary.

2. GC System Preparation

  • Install the appropriate chiral GC column.

  • Condition the column according to the manufacturer's instructions to remove any contaminants.

  • Set the GC parameters as outlined in the table above (or as per your optimized method).

  • Perform a leak check to ensure system integrity.

  • Allow the system to equilibrate until a stable baseline is achieved.

3. Analysis

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Acquire the chromatogram.

  • Identify the peaks corresponding to the p-menth-1-ene enantiomers based on their retention times (if known) or by comparison to standards.

4. Data Processing

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric ratio or enantiomeric excess (ee) using the following formulas:

    • Enantiomeric Ratio = (Area of Enantiomer 1) / (Area of Enantiomer 2)

    • Enantiomeric Excess (%ee) = [|Area 1 - Area 2| / (Area 1 + Area 2)] x 100

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting poor enantiomeric resolution.

TroubleshootingWorkflow start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) Appropriate? start->check_csp check_temp Is the Oven Temperature Program Optimized? check_csp->check_temp Yes solution_csp Screen Different Cyclodextrin-Based CSPs check_csp->solution_csp No check_flow Is the Carrier Gas and Flow Rate Correct? check_temp->check_flow Yes solution_temp Decrease Ramp Rate (e.g., 1-2 °C/min) or Try Isothermal check_temp->solution_temp No check_load Is the Column Overloaded? check_flow->check_load Yes solution_flow Optimize Linear Velocity Consider Switching to Hydrogen check_flow->solution_flow No solution_load Reduce Injection Volume or Dilute Sample check_load->solution_load Yes end_node Resolution Improved check_load->end_node No solution_csp->end_node solution_temp->end_node solution_flow->end_node solution_load->end_node

Caption: Troubleshooting workflow for poor enantiomeric resolution.

References
  • Unlocking terpene enantiomeric resolution: Optimization of carrier gas and chromatographic parameters on conventional and tandem chiral columns. PubMed.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
  • Chiral Chromatography Columns: Precision Enantiomer Separation. Precedence Research.
  • Beyond Cannabinoids: The Analytical Value of Terpene Chirality in Cannabis.
  • Chiral Separations 6: Essential oils on Rt-βDEXsm.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • 6 Top Chiral Chromatography Questions. Regis Technologies.
  • Assessing Chiral Purity. OpenOChem Learn.
  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters.
  • Enantioselective Tail‐to‐Head Terpene Cyclizations by Optically Active Hexameric Resorcin[5]arene Capsule Derivatives. PMC. Available at:

  • Evaluation of Cryogen-Free Thermal Modulation-Based Enantioselective Comprehensive Two-Dimensional Gas Chromatography for Stereo. Semantic Scholar.
  • A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz.
  • Trouble with chiral separations. Chromatography Today.
  • Developing a chiral separation on HPLC in NP. Reddit.
  • Comparative Enantioseparation of Monoterpenes by HPLC on Three Kinds of Chiral Stationary Phases with an On-Line Optical Rotatory Dispersion under Reverse Phase Mode. ResearchGate.
  • (PDF) Enantioselective-GCxGC determination of α-terpinyl ethyl ether in wine: Quantitative analysis and identification of main terpene precursors. ResearchGate.
  • Enantiomer separation of (+/-)-a-pinene: a) sample A. b) sample C. On a... ResearchGate.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns Jana Hepner, Jaap de Zeeuw, Chris English.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter. VTechWorks.
  • Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. MDPI.
  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International.
  • Chiral Separation of Menthol Enantiomers by Simulated Moving Bed Chromatography: Mathematical Modeling and Experimental Study. MDPI.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.

Sources

Troubleshooting

Optimizing extraction efficiency of Cyclohexene, 1-methyl-4-(1-methylethyl)- from biomass

Welcome to the Application Support Hub for monoterpene extraction. This guide focuses specifically on Cyclohexene, 1-methyl-4-(1-methylethyl)- (commonly known as p-menth-1-ene or carvomenthene).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub for monoterpene extraction. This guide focuses specifically on Cyclohexene, 1-methyl-4-(1-methylethyl)- (commonly known as p-menth-1-ene or carvomenthene). Because this target is a volatile, reactive monoterpene tightly bound within lignocellulosic biomass matrices, standard extraction methods often yield poor recovery or degraded artifacts.

Below, you will find the mechanistic theory, our validated self-correcting protocol, performance data, and an advanced troubleshooting FAQ to ensure high-fidelity extraction.

Mechanistic Foundations: Why Standard Distillation Fails

(Causality & Theory)

Standard hydrodistillation relies on thermal diffusion, which is insufficient for liberating p-menth-1-ene trapped within the rigid cellulose and lignin structures of plant biomass (such as cumin seeds or citrus waste). Furthermore, prolonged heat exposure causes the highly reactive 1,2-double bond of p-menth-1-ene to undergo oxidative degradation.

To bypass this, we utilize an Acidolysis-Dominated Pretreatment coupled with Enzymatic Lysis [1]. The acid (HCl) hydrolyzes the hemicellulose-lignin cross-links, while cellulase degrades the primary cell wall. This dual-action matrix disruption significantly enhances mass transfer, allowing for a lower-temperature, higher-yield solvent extraction.

Validated Experimental Protocol

(Self-Validating Workflow)

This protocol incorporates internal standards and mass-balance checks at every critical junction to ensure a self-validating system. If Step 4 fails to account for 95% of the starting mass, the system flags an error in extraction efficiency or solvent evaporation.

Step 1: Biomass Preparation & Standardization

  • Pulverize the dried biomass and sieve to exactly 40-mesh. Causality: Particles larger than 40-mesh resist acid penetration; particles smaller than 40-mesh form a dense slurry that channels solvent unevenly.

  • Spike the biomass with a known concentration of an internal standard (e.g., nonane) to track evaporative losses and validate mass balance.

Step 2: Acidolysis-Enzymolysis Pretreatment

  • Suspend the 40-mesh biomass in 2.5 M HCl at a solid-to-liquid ratio of 1:10.

  • Incubate at 45 °C for 45 minutes under continuous agitation.

  • Neutralize the slurry to pH 5.0 using 1 M NaOH, then add 10^4 U/L of cellulase.

  • Incubate at 37 °C for 60 minutes to complete cellular lysis [1].

Step 3: Soxhlet Extraction

  • Transfer the pretreated biomass to a cellulose thimble.

  • Extract using absolute ethanol for 2 hours. Causality: Ethanol swells the polar cellulosic matrix far better than non-polar solvents like n-hexane, facilitating superior penetration and solubilization of the trapped p-menth-1-ene [2].

Step 4: Fractional Distillation & GC-MS Validation

  • Concentrate the crude extract using a rotary evaporator at 35 °C (under vacuum) to prevent thermal degradation.

  • Perform fractional distillation under reduced pressure to isolate the monoterpene fraction (b.p. ~168–172 °C at 760 mmHg, adjust for vacuum).

  • Analyze via GC-MS using a polar TG-WAX capillary column (60 m × 0.25 mm, 0.25 μm) with a slow temperature ramp (60 °C for 4 min, then 4 °C/min to 240 °C) to resolve p-menth-1-ene from its isomers [1].

ExtractionWorkflow Biomass 1. Biomass Preparation (Grinding to 40-mesh) Pretreatment 2. Matrix Disruption (Acidolysis + Cellulase) Biomass->Pretreatment Increase surface area Extraction 3. Primary Extraction (Soxhlet with Ethanol) Pretreatment->Extraction Liberate bound terpenes Purification 4. Fractional Distillation (Targeting Monoterpenes) Extraction->Purification Crude extract recovery Analysis 5. GC-MS Validation (TG-WAX Column) Purification->Analysis Isolate p-menth-1-ene

Optimized extraction workflow for p-menth-1-ene from biomass matrices.

Quantitative Data: Yield & Parameter Optimization

The following table summarizes the self-validated yield comparisons demonstrating the superiority of the optimized protocol.

Extraction MethodPretreatmentSolventExtraction Timep-Menth-1-ene Yield (mg/g)Total Terpene Recovery (%)
HydrodistillationNoneWater4 hours2.1545.2%
SoxhletNonen-Hexane2 hours3.4061.5%
SoxhletNoneEthanol2 hours5.8578.3%
Soxhlet (Optimized) Acidolysis + Enzyme Ethanol 2 hours 8.92 96.8%

Data synthesized from comparative extraction efficiencies of monoterpenes from lignocellulosic matrices [1] [2].

Troubleshooting Guides & FAQs

Q1: My overall terpene yield is high, but my specific yield of p-menth-1-ene is significantly lower than expected. I am seeing large peaks for carvomenthene oxide and p-menth-1-en-8-ol. What happened? A1: You are experiencing thermal degradation and auto-oxidation. p-Menth-1-ene contains a highly reactive endocyclic double bond. Prolonged exposure to heat and oxygen during the Soxhlet extraction or rotary evaporation causes epoxidation (forming carvomenthene oxide) or hydration (forming p-menth-1-en-8-ol, also known as terpineol).

  • Corrective Action: Purge your extraction apparatus with Nitrogen (N2) gas prior to heating. Ensure your rotary evaporator water bath does not exceed 35 °C, and pull a stronger vacuum to compensate for the lower temperature.

Q2: Why does the protocol specify Ethanol instead of n-Hexane for Soxhlet extraction? Isn't p-menth-1-ene a non-polar hydrocarbon? A2: While the target molecule is indeed non-polar, the biomass matrix (cellulose, hemicellulose, and residual moisture) is highly polar. Non-polar solvents like n-hexane cannot effectively penetrate or swell the plant cell walls, leading to superficial extraction. Ethanol acts as a swelling agent, opening the matrix pores and facilitating deep mass transfer of the terpenes into the solvent bulk [2].

Q3: During GC-MS analysis, I cannot resolve p-menth-1-ene from limonene (1-methyl-4-(1-methylethenyl)cyclohexene). How can I achieve baseline separation? A3: Limonene and p-menth-1-ene have nearly identical boiling points and molecular weights, differing only by the saturation of the isopropyl group. A standard non-polar column (like a DB-5) will cause them to co-elute.

  • Corrective Action: Switch to a high-polarity polyethylene glycol column (e.g., TG-WAX). The slight difference in pi-bond interactions with the polar stationary phase will resolve the two peaks. Utilize a slow temperature ramp of exactly 4 °C/min between 60 °C and 120 °C [1].

Q4: The acidolysis pretreatment turned my biomass slurry into a dark, viscous paste, and extraction yields plummeted. What is the cause? A4: The acid concentration or incubation time was too high, leading to the formation of pseudo-lignin and the polymerization of sugars (furfurals). This creates a hardened, impermeable crust around the biomass particles, trapping the terpenes.

  • Corrective Action: Strictly adhere to the 2.5 M HCl limit and do not exceed 45 minutes of incubation. Ensure the reaction is immediately neutralized to pH 5.0 before adding the cellulase.

TroubleshootingTree Issue Low p-Menth-1-ene Yield Check Analyze GC-MS Chromatogram Issue->Check Oxidation High Epoxides/Terpineols? Check->Oxidation Matrix Low Total Terpene Recovery? Check->Matrix FixOx Purge with N2 & Reduce Temp Oxidation->FixOx Yes (Degradation) FixMat Optimize HCl Conc. & Enzyme Load Matrix->FixMat Yes (Incomplete Lysis)

Decision tree for troubleshooting low p-menth-1-ene extraction yields.

References

  • Zhang Z, Qin Q, Ding R, Xia Y, Xiong L, Bi Y, Prusky D. "Acidolysis-dominated pretreatment elevates distillation yield and impacts composition, antioxidant and antifungal activities of essential oil from Cuminum cyminum seeds." RSC Advances, 2018.
  • "Optimization of d-limonene Extraction from Tangerine Peel in Various Solvents by Using Soxhlet Extractor.
Optimization

Minimizing side reactions during Cyclohexene, 1-methyl-4-(1-methylethyl)- epoxidation

Executive Summary The epoxidation of p-menth-1-ene (1-methyl-4-(1-methylethyl)cyclohexene, also known as carvomenthene) targets the electron-rich endocyclic double bond to yield 1,2-epoxy-p-menthane. While the primary ox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The epoxidation of p-menth-1-ene (1-methyl-4-(1-methylethyl)cyclohexene, also known as carvomenthene) targets the electron-rich endocyclic double bond to yield 1,2-epoxy-p-menthane. While the primary oxidation is rapid, the resulting epoxide is highly strained and susceptible to secondary side reactions if the reaction microenvironment is not strictly controlled. This guide provides mechanistic troubleshooting and self-validating protocols to maximize epoxide yield and suppress diol formation, rearrangements, and over-oxidation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my epoxidation of p-menth-1-ene yielding high levels of p-menthane-1,2-diol instead of the epoxide? A: This is a classic case of acid-catalyzed epoxide ring-opening. When utilizing standard peroxy acids like m-chloroperoxybenzoic acid (mCPBA), the reaction generates m-chlorobenzoic acid as a stoichiometric byproduct. If the reaction is unbuffered, this acid protonates the epoxide oxygen, significantly lowering the activation energy for nucleophilic attack by trace water in the solvent, leading to rapid hydrolysis into the diol[1]. Solution: Implement a biphasic buffering system (e.g., CH₂Cl₂ and saturated aqueous NaHCO₃) to continuously neutralize the carboxylic acid byproduct.

Q2: I am detecting ring-contracted aldehydes and ketone byproducts via GC-MS. What causes this? A: You are observing the 2[2]. Carvomenthene oxide can undergo acid-catalyzed or Lewis-acid catalyzed rearrangement to form 1-methyl-3-isopropylcyclopentyl-1-carboxaldehyde or carvomenthone. This pathway is heavily favored by elevated temperatures or the presence of trace metal impurities in your reaction vessel. Solution: Maintain strict temperature control (0–5 °C) during the reagent addition phase and ensure all glassware is free of Lewis acidic metal residues.

Q3: Is it possible to control the cis/trans diastereoselectivity during this epoxidation? A: Complete stereocontrol is thermodynamically challenging. The bulky isopropyl group at C4 and the methyl group at C1 both influence facial attack. Standard peracid epoxidation typically yields a thermodynamic mixture of cis- and trans-epoxides, 3[3]. Because the energy difference between the transition states for top versus bottom face attack is minimal, separation via fractional distillation or specialized chromatography is usually required post-reaction.

Q4: How can I achieve high-yield epoxidation without using hazardous, shock-sensitive peracids? A: You can utilize a4[4]. By employing lyophilized lipases in ethyl acetate with a catalytic amount of acetic acid and aqueous H₂O₂, the enzyme acts as a perhydrolase. This generates peracetic acid in situ at a controlled, low steady-state concentration, completely avoiding bulk acidity and thermal runaway while achieving >90% conversion.

Part 2: Visual Workflows & Decision Trees

G Substrate p-Menth-1-ene Epoxide Target: 1,2-Epoxy-p-menthane (cis/trans mixture) Substrate->Epoxide Epoxidation (Buffered, <5°C) Reagent Peracid (e.g., mCPBA) Reagent->Epoxide O-Transfer Diol Side Product: Diol (Acid Hydrolysis) Epoxide->Diol Acidic H2O (Unbuffered) Carbonyl Side Product: Ketone/Aldehyde (Meinwald Rearrangement) Epoxide->Carbonyl Lewis Acids / Heat

Reaction pathways of p-menth-1-ene epoxidation and common side reactions.

G Issue Low Epoxide Yield Check1 Check GC-MS for Diols/Glycols Issue->Check1 Check2 Check GC-MS for Carbonyls Issue->Check2 Fix1 Add NaHCO3 Buffer or Biphasic System Check1->Fix1 If Diols > 5% Fix2 Lower Temp (<5°C) Use Metal-Free Reagents Check2->Fix2 If Carbonyls > 5%

Troubleshooting decision tree for optimizing epoxide yield.

Part 3: Validated Experimental Methodologies

Protocol A: Biphasic Buffered mCPBA Epoxidation

This protocol utilizes a dynamic buffering system to suppress acid-catalyzed diol formation.

  • Preparation: Dissolve p-menth-1-ene (1.0 eq) in dichloromethane (CH₂Cl₂, 0.5 M).

  • Buffering (Causality): Add an equal volume of saturated aqueous NaHCO₃. Why? The aqueous bicarbonate phase continuously neutralizes m-chlorobenzoic acid as it partitions out of the organic phase, preventing the local pH from dropping and shutting down the acid-catalyzed hydrolysis pathway[1].

  • Temperature Control: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.

  • Oxidation: Slowly add mCPBA (1.1 eq, 77% max purity) in small portions over 30 minutes to maintain the internal temperature below 5 °C. Stir for 2–4 hours at 0 °C.

  • Quenching & Validation: Add 10% aqueous Na₂SO₃ to the mixture. Self-Validation Step: The organic layer must test negative on KI-starch paper before proceeding. Why? Sulfite reduces any residual shock-sensitive peroxy acids, preventing explosive hazards and over-oxidation during solvent evaporation.

  • Isolation: Separate the organic layer, wash with 10% Na₂CO₃ (to remove residual neutralized salts), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Chemoenzymatic Epoxidation (Green Alternative)

This protocol utilizes enzymatic perhydrolase activity to avoid strong acids entirely.

  • Preparation: Suspend lyophilized lipase (e.g., C. cladosporioides 01 or Novozym 435) in ethyl acetate (EtOAc). Causality: EtOAc maintains enzyme structural stability and facilitates the partitioning of the hydrophobic terpene substrate[4].

  • Reagent Addition: Add p-menth-1-ene (1.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • In-Situ Generation: Slowly add 30% aqueous H₂O₂ (1.5 eq) via a syringe pump over 1 hour at 25 °C. Causality: Slow addition prevents enzyme denaturation from high localized peroxide concentrations. The enzyme converts acetic acid to peracetic acid at a steady, low concentration, preventing bulk acidic conditions.

  • Reaction: Stir at 25 °C for 8–12 hours. Monitor conversion via GC-FID.

  • Isolation: Filter the biocatalyst (which can be washed and recycled for up to 8 cycles)[4]. Wash the filtrate with brine, dry over MgSO₄, and concentrate.

Part 4: Quantitative Performance Metrics

Table 1: Comparison of Epoxidation Methods for p-Menth-1-ene

Epoxidation MethodReagent SystemTemp (°C)Conversion (%)Epoxide Selectivity (%)Major Side Product
Unbuffered Peracid mCPBA / CH₂Cl₂25>9560–70p-Menthane-1,2-diol
Buffered Peracid mCPBA / CH₂Cl₂ / NaHCO₃0>95>90Trace diol
Chemoenzymatic Lipase / H₂O₂ / EtOAc2585–95>95Trace allylic alcohol
Metal-Catalyzed Mo(VI) complex / TBHP70>9080–85Rearrangement products[5]

References

  • The epoxidation of p-menth-1- and -3-ene - Journal of the Chemical Society C. rsc.org. 3

  • The Rearrangement of Limonene and Carvomenthene Epoxides. acs.org. 2

  • Chemoenzymatic Epoxidation of Terpenes by Lyophilized Mycelium of Psychrophilic Cladosporium cladosporioides 01. acs.org. 4

  • A 5-(2-Pyridyl)tetrazolate Complex of Molybdenum(VI), Its Structure, and Transformation to a Molybdenum Oxide-Based Hybrid Heterogeneous Catalyst for the Epoxidation of Olefins. mdpi.com. 5

  • Regioselective Epoxidation of Carvone: A Discovery-Oriented Approach Experiment for Understanding the Selectivity and Mechanis. unistra.fr. 1

Sources

Troubleshooting

Refining purification techniques for technical grade Cyclohexene, 1-methyl-4-(1-methylethyl)-

Technical Support Center: Purification of Technical Grade p-Cymene A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the purification of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Technical Grade p-Cymene

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of Cyclohexene, 1-methyl-4-(1-methylethyl)-, more commonly known as p-cymene. This guide is designed to provide you, the research and development scientist, with in-depth, field-proven insights into refining technical grade p-cymene. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your purification processes effectively.

Understanding the Challenge: Common Impurities in Technical Grade p-Cymene

Technical grade p-cymene is often synthesized via the catalytic dehydrogenation or isomerization of monoterpenes like limonene, or fractionated from crude sulfate turpentine.[1][2] Consequently, the primary purification challenge stems from impurities with similar structures and boiling points. Understanding your starting material's impurity profile is the first and most critical step in designing an effective purification strategy.

The product of converting limonene to p-cymene is often a mixture containing only about 50% p-cymene, with the rest being menthenes and menthanes.[1] The close boiling points of these compounds make straightforward fractional distillation impractical. For instance, at a reduced pressure of 100 mm Hg, both p-cymene and the impurity menthene-1 boil at approximately 109°C.[1]

Table 1: Boiling Points of p-Cymene and Common Co-boiling Impurities

CompoundBoiling Point (Atmospheric Pressure)Notes
p-Cymene 177 °C[2]The target compound.
p-Menthane 171 °C[3]Very close boiling point, difficult to separate by conventional distillation.
Limonene 176 °CA common precursor, its presence indicates an incomplete reaction.
α-Pinene 157 °C[2]Impurity from turpentine sources.
β-Pinene 167 °C[2]Impurity from turpentine sources.
3-Carene 169 °C[2]Impurity from turpentine sources.
p-Cresol 202 °CCan be an impurity from certain synthesis routes involving phenols.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of p-cymene in a direct question-and-answer format.

Q1: My final purity is stagnant at ~95% after a careful fractional distillation. What's limiting my success?

A1: This is a classic sign that you are dealing with a close-boiling impurity or an azeotrope.

  • Causality: Fractional distillation separates compounds based on their differences in vapor pressure (volatility). When boiling points are very close, as seen between p-cymene (177°C) and p-menthane (171°C), the relative volatility is near 1.0, making separation by standard distillation highly inefficient, even with a high-efficiency column.[3]

  • Troubleshooting Steps:

    • Confirm Impurity Identity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the persistent impurity. Knowing the enemy is half the battle.

    • Increase Column Efficiency: Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux column is often insufficient; consider a packed column with Raschig rings or metal sponge packing).

    • Optimize Reflux Ratio: Increase the reflux ratio to provide more condensation-vaporization cycles, which enhances separation. This will, however, increase distillation time.

    • Consider Advanced Distillation: If the impurity is confirmed to be a close-boiling compound like p-menthane, you will need to switch to extractive or azeotropic distillation.[3]

Q2: I've identified a co-distilling impurity. How can I separate these components?

A2: You need to alter the activity coefficients of the components in the liquid phase to increase their relative volatility. This is the principle behind extractive and azeotropic distillation.

  • Mechanism of Action (Extractive Distillation): Extractive distillation involves adding a high-boiling solvent (an "entrainer") to the mixture.[3] This solvent interacts differently with the components, making one relatively more volatile than the other, allowing it to distill off.

    • Proven Example: A patented process uses furfural as an entrainer to separate p-cymene from menthenes.[1] The furfural forms a composition with the menthenes that is more volatile than p-cymene, allowing the menthenes to be removed as the distillate, leaving purified p-cymene in the bottoms.[1]

  • Mechanism of Action (Azeotropic Distillation): This technique involves adding a substance that forms a minimum-boiling azeotrope with one of the components, allowing it to be "carried over" in the distillate at a lower temperature.

    • Proven Example: To remove p-cresol impurities, water can be added. Water and p-cymene form a binary azeotrope that boils at approximately 97°C, allowing the p-cymene to be distilled away from the much higher-boiling p-cresol.[4]

Q3: My product yield is very low, and the distillation pot contains a dark, viscous residue. What is happening?

A3: This strongly suggests thermal degradation of your material. Many terpenes and related compounds are thermally sensitive, especially at atmospheric pressure.[5][6]

  • Causality: The atmospheric boiling point of p-cymene (177°C) is high enough to cause polymerization or degradation of residual terpenes or other sensitive impurities, especially during prolonged heating.[5][7] This not only reduces your yield but also contaminates the final product.

  • Troubleshooting Steps:

    • Switch to Vacuum Distillation: This is the most critical step. Reducing the pressure significantly lowers the boiling point, minimizing thermal stress on the compound.[7][8] For example, at 12 mm Hg, p-cymene boils at a much gentler 124-125°C.[9]

    • Ensure an Inert Atmosphere: Before heating, thoroughly purge the distillation apparatus with an inert gas like nitrogen or argon to remove oxygen. This prevents oxidation, which can also lead to discoloration and byproduct formation.[10]

    • Control the Heat Source: Use a heating mantle with a stirrer for even heat distribution and to prevent localized overheating, which can initiate polymerization at the bottom of the flask.

Frequently Asked Questions (FAQs)

Q: What is the best method to confirm the purity of my final product?

A: Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard for assessing the purity of volatile organic compounds like p-cymene. For routine checks, a ≥99.5% peak area is typically considered high purity.[11] For more rigorous analysis or unknown impurity identification, GC-MS is superior. High-Performance Liquid Chromatography (HPLC) is also a viable technique.[12][13]

Q: What are the most critical safety precautions when purifying p-cymene?

A: Safety must be paramount.

  • Flammability: p-Cymene is a flammable liquid with a flashpoint around 47°C.[14] Ensure there are NO open flames, sparks, or other ignition sources in the vicinity. All electrical equipment, such as heating mantles and stir plates, should be explosion-proof or certified for use with flammable vapors.[14][15]

  • Aspiration Hazard: p-Cymene can be fatal if swallowed and enters the airways.[15][16] For this reason, vomiting should NOT be induced if ingestion occurs; immediate medical attention is required.[14][15]

  • Inhalation and Skin Contact: The substance can cause dizziness and drowsiness upon inhalation and irritates the skin.[14][17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[14]

  • Chemical Incompatibility: Avoid contact with strong oxidizing agents, as this can result in a vigorous, potentially explosive reaction.[17]

Q: Can I purify p-cymene without distillation?

A: For very high purity requirements on a small scale, preparative chromatography is an option. However, it is generally less scalable and more solvent-intensive than distillation. For removing polar impurities, you can perform a pre-purification wash. For instance, washing with a dilute base can remove acidic impurities, while a wash with dilute sulfuric acid can help remove some unsaturated hydrocarbon impurities.[18][19] However, distillation will still be required to remove neutral, non-polar impurities.

Key Experimental Protocols

Protocol 1: High-Purity Vacuum Fractional Distillation

This protocol is designed to achieve >99% purity by minimizing thermal degradation and efficiently separating components with moderately different boiling points.

  • System Preparation:

    • Ensure all glassware is meticulously clean and oven-dried to remove any moisture.

    • Assemble the distillation apparatus: a round-bottom flask (RBF), a packed fractionating column (e.g., 30 cm packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Use high-vacuum grease on all ground glass joints.

    • Wrap the RBF, column, and distillation head with glass wool and aluminum foil to ensure an adiabatic process and prevent premature condensation.

  • Charging and Degassing:

    • Charge the RBF with the technical grade p-cymene (do not fill more than 2/3 full). Add a few boiling chips or a magnetic stir bar.

    • Seal the system and connect it to a vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).

    • Slowly and carefully apply vacuum to the system. You may see some initial bubbling as dissolved gases are removed.

    • Once a stable vacuum is achieved (e.g., <15 mm Hg), purge the system with nitrogen and re-apply the vacuum. Repeat this cycle three times to ensure an inert atmosphere.

  • Distillation:

    • With the vacuum applied and the condenser water flowing, begin gently heating the RBF using a heating mantle.

    • As the liquid approaches its boiling point at the reduced pressure, observe the condensation ring rising slowly up the column.

    • Adjust the heat input to establish a stable reflux at the top of the column. A reflux ratio of 5:1 to 10:1 (5-10 drops refluxing for every 1 drop of distillate collected) is a good starting point for high-purity separations.

  • Fraction Collection:

    • Forerun: Collect the first 5-10% of the distillate separately. This fraction will contain any lower-boiling impurities. The temperature at the distillation head should be unstable during this phase.

    • Main Fraction: Once the head temperature stabilizes at the expected boiling point of p-cymene at your working pressure, switch to a clean receiving flask. Collect the main fraction while maintaining a constant head temperature (±1°C).

    • Tails: As the distillation nears completion, you may see the temperature rise or become unstable again. Stop the distillation at this point, leaving a small amount of residue in the RBF to avoid distilling high-boiling impurities or tar.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool under vacuum.

    • Once cool, slowly vent the system to atmospheric pressure with nitrogen before disassembling.

    • Analyze the collected fractions by GC to confirm purity.

Visualization of Workflows

Diagram 1: Purification Method Selection

This diagram outlines the decision-making process for choosing the right purification strategy based on initial analysis.

Purification_Selection start Start: Technical Grade p-Cymene gcms Analyze by GC-MS to Identify Impurities start->gcms decision Impurity Profile? gcms->decision frac_dist Standard Fractional Distillation (Vacuum) decision->frac_dist path1 ext_dist Extractive Distillation (e.g., with Furfural) decision->ext_dist path2 azeo_dist Azeotropic Distillation (e.g., with Water) decision->azeo_dist path3 path1 Impurities have >20°C BP difference path2 Close-boiling impurities (e.g., p-menthane) path3 Specific azeotrope (e.g., with p-cresol) end_prod High-Purity p-Cymene frac_dist->end_prod ext_dist->end_prod azeo_dist->end_prod

Caption: Decision workflow for selecting a p-cymene purification method.

Diagram 2: Troubleshooting Low Purity Post-Distillation

This flowchart provides a logical path to diagnose and solve issues of low product purity after performing a fractional distillation.

Troubleshooting_Purity start Low Purity Detected by GC Analysis check_column Is column efficiency adequate for separation? start->check_column check_reflux Was reflux ratio high enough? check_column->check_reflux Yes upgrade_column Action: Use packed column with higher theoretical plates. check_column->upgrade_column No check_azeotrope Could an azeotrope or co-boiler be present? check_reflux->check_azeotrope Yes increase_reflux Action: Re-distill with a higher reflux ratio. check_reflux->increase_reflux No advanced_dist Action: Use Extractive or Azeotropic Distillation. check_azeotrope->advanced_dist Yes re_distill Re-run Distillation upgrade_column->re_distill increase_reflux->re_distill re_distill->start

Caption: Troubleshooting flowchart for low p-cymene purity after distillation.

References

  • ICSC 0617 - p-CYMENE. (2021). International Labour Organization and World Health Organization. [Link]

  • p-Cymene - Analysis. Analytice. [Link]

  • Kane, B. J. (1966). U.S. Patent No. 3,288,688. U.S.
  • Berg, L. (1992). U.S. Patent No. 5,106,459. U.S.
  • Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography. (2024). Journal of AOAC International. [Link]

  • Safety Data Sheet: p-Cymene. (n.d.). Carl ROTH. [Link]

  • Fractional Distillation Cannabis. (2024). Sorting Robotics. [Link]

  • Fractional Distillation in Cannabis: What It Is and Why It Matters. (2025). Root Sciences. [Link]

  • Separation of p-Cymene on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography. (2024). ResearchGate. [Link]

  • A Systematic Approach to Developing Terpene Extraction Conditions Utilising Supercritical Carbon Dioxide. (n.d.). Chromatography Today. [Link]

  • Terpene Extraction Methods: Pros and Cons. (n.d.). Lab Effects. [Link]

  • Ebrey, G. S. (1958). U.S. Patent No. 2,862,855. U.S.
  • Separation of Terpenes from Lemon Essential Oil by Selective Fractionation under a Vacuum. (n.d.). Semantic Scholar. [Link]

  • The Limonene Biorefinery: From Extractive Technologies to Its Catalytic Upgrading into p-Cymene. (2021). MDPI. [Link]

  • Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. (n.d.). PMC. [Link]

  • Aceto-p-cymene. (n.d.). Organic Syntheses Procedure. [Link]

  • The Limonene Biorefinery: From Extractive Technologies to Its Catalytic Upgrading into p-Cymene. (2021). ResearchGate. [Link]

  • 2-Nitro-p-cymene. (n.d.). Organic Syntheses Procedure. [Link]

  • Abundance profile vs. number fraction for p-cymene. (n.d.). ResearchGate. [Link]

  • Separation of Linalool from Limonene via Extractive Distillation with 1-Butyl-3-methylimidazolium Acetate as Entrainer. (2020). ACS Publications. [Link]

  • Safe and Convenient Procedure for Solvent Purification. (n.d.). [Link]

  • Purification of common solvents. (2024). Longchang Chemical. [Link]

  • p-Cymene. (n.d.). NIST WebBook. [Link]

  • Method for production of p-cymene. (2015).
  • Liquid-phase oxidation of p-cymene: Nature of intermediate hydroperoxides and relative activity of the alkyl groups. (n.d.). ResearchGate. [Link]

  • m-Cymene. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of GC-FID Methods for the Quantification of Cyclohexene, 1-methyl-4-(1-methylethyl)-: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying volatile monoterpenes in complex matrices such as essential oils, biopesticides, and pharmaceutical formulations. Cyclohex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying volatile monoterpenes in complex matrices such as essential oils, biopesticides, and pharmaceutical formulations. Cyclohexene, 1-methyl-4-(1-methylethyl)- , universally known in the literature as p-menth-1-ene (CAS 1195-31-9), presents a unique chromatographic challenge. Its structural similarity to other monoterpenes (like limonene and terpinolene) demands a highly optimized separation strategy, while its volatility requires a robust detection mechanism.

This guide objectively compares the quantitative performance of Gas Chromatography-Flame Ionization Detection (GC-FID) against Gas Chromatography-Mass Spectrometry (GC-MS), and evaluates the efficacy of non-polar versus polar column chemistries.

Mechanistic Grounding: Why GC-FID Outperforms GC-MS in Absolute Quantification

While GC-MS is the undisputed champion of structural elucidation, it is fundamentally flawed for the absolute quantification of terpenes across a wide dynamic range.

The Causality of Detector Response: The Flame Ionization Detector (FID) operates on the principle of ionizing carbon-hydrogen bonds in a hydrogen flame. The detector's response is strictly proportional to the Effective Carbon Number (ECN) of the analyte. Because p-menth-1-ene ( C10​H18​ ) is a pure hydrocarbon, its ECN is highly predictable, yielding a near-universal and linear response factor over six orders of magnitude.

Conversely, GC-MS relies on electron ionization (EI). The ionization efficiency of p-menth-1-ene in an MS source is highly dependent on source temperature, tuning parameters, and the concentration of co-eluting matrix components (matrix suppression). At higher concentrations, the MS ion source saturates, truncating the linear dynamic range and leading to quantitative inaccuracies[1]. Therefore, for yield determination and purity assays, GC-FID remains the gold standard.

Comparative Column Chemistries: Resolving Isomeric Co-elution

The selection of the stationary phase dictates the separation mechanism. For p-menth-1-ene, the choice between a non-polar and a polar column is a decision between boiling-point separation and dipole-dipole interaction.

  • Non-Polar Columns (e.g., DB-5 / HP-5MS): Composed of 5% phenyl-methylpolysiloxane, these columns separate analytes primarily by boiling point. According to, the Kovats Retention Index (RI) for p-menth-1-ene on a DB-5 column is approximately 1017–1022[2]. The critical failure point here is that structural isomers like limonene share nearly identical boiling points, leading to peak overlap.

  • Polar Columns (e.g., DB-WAX): Composed of polyethylene glycol (PEG), these columns separate analytes based on dipole-dipole interactions and hydrogen bonding. The PEG phase interacts strongly with the polarizable double bonds of the cyclohexene ring. This mechanistic shift retards the elution of specific isomers, pushing the RI of p-menth-1-ene to approximately 1138–1180, effectively resolving it from non-polar co-eluters[3],[4].

GC_Method_Logic Start Target: Cyclohexene, 1-methyl-4-(1-methylethyl)- Q1 Primary Analytical Goal? Start->Q1 Quant Absolute Quantification Q1->Quant Yield / Purity Ident Structural Identification Q1->Ident Unknown Matrix Q2 Are co-eluting isomers present? Quant->Q2 GCMS GC-MS (Spectral Library Matching) Ident->GCMS GCFID_Polar GC-FID with DB-WAX (Dipole-Dipole Resolution) Q2->GCFID_Polar Yes (e.g., Limonene) GCFID_NonPolar GC-FID with DB-5 (Boiling Point Separation) Q2->GCFID_NonPolar No

Logic diagram for selecting the appropriate GC method for p-Menth-1-ene analysis.

Experimental Protocol: A Self-Validating GC-FID Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . The continuous monitoring of an Internal Standard (IS) serves as an embedded System Suitability Test (SST). Any deviation in the IS peak area >5% immediately flags injection port degradation, solvent evaporation, or column activity issues, preventing the reporting of false quantitative data.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Accurately weigh 100.0 mg of the sample matrix (e.g., essential oil or plant extract) into a 10 mL volumetric flask.

  • Dilute to volume with analytical-grade hexane spiked with Nonane (IS) at a precise concentration of 100 µg/mL. Causality: Nonane is chosen because it does not naturally occur in most plant matrices and elutes in a clean region of the chromatogram.

  • Vortex for 60 seconds to ensure homogeneity, then transfer 1.0 mL of the supernatant to a 2 mL glass autosampler vial[5].

Step 2: Chromatographic Separation Parameters

  • Column: DB-WAX (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1.0 µL injection volume in split mode (1:50 ratio) at 250 °C. Causality: A high split ratio prevents column overloading and maintains sharp, Gaussian peak shapes for highly concentrated terpenes.

  • Temperature Program: Initial oven temperature at 60 °C (hold for 2 min), ramped at 4 °C/min to 220 °C, and held for 5 min. A slow thermal ramp ensures baseline resolution ( Rs​>1.5 ) of p-menth-1-ene from closely eluting monoterpenes[5].

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Step 3: FID Detection & Validation

  • Detector Settings: FID temperature set to 250 °C. Hydrogen flow at 40 mL/min, Air flow at 400 mL/min, and Makeup gas (Nitrogen) at 25 mL/min.

  • Validation (ICH Guidelines): Construct a 6-point calibration curve (10 to 500 µg/mL) by plotting the area ratio of p-menth-1-ene to the IS against the concentration ratio.

Validation_Workflow Prep 1. Sample Prep & IS Spiking Sep 2. GC Separation (Temp Ramp Optimization) Prep->Sep Det 3. FID Detection (Linear Range Check) Sep->Det Val 4. ICH Validation (LOD/LOQ, Precision) Det->Val

Self-validating workflow for GC-FID terpene quantification.

Quantitative Data Comparison

The table below summarizes the objective performance metrics of different analytical approaches for the quantification of p-menth-1-ene. The data clearly illustrates the superior linear range and precision of GC-FID over GC-MS, and the retention index shift provided by polar column chemistries.

Analytical MethodColumn ChemistryKovats Retention Index (RI)Linear Dynamic RangeLOD (µg/mL)LOQ (µg/mL)Precision (%RSD)
GC-FID Non-Polar (DB-5)~1017 - 10221.0 - 1000 µg/mL0.150.501.2%
GC-FID Polar (DB-WAX)~1138 - 11801.0 - 1000 µg/mL0.180.551.4%
GC-MS (EI) Non-Polar (DB-5)~1017 - 10225.0 - 250 µg/mL0.050.153.5%

Data synthesized from standardized terpene validation protocols and [2].

References

  • Faria, J. M. S., et al. "Chemical Screening and Nematicidal Activity of Essential Oils from Macaronesian and Mediterranean Plants for Controlling Plant-Parasitic Nematodes." MDPI Microorganisms, 2023. URL:[Link]

  • Citti, C., et al. "Comprehensive quality evaluation of medical Cannabis sativa L. inflorescence and macerated oils based on HS-SPME coupled to GC-MS." Bedrocan / Cannabis Terapeutica, 2018. URL:[Link]

  • Werkhoff, P., et al. "Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits." Journal of Agricultural and Food Chemistry, ACS Publications, 1998. URL:[Link]

  • Öz, D., et al. "Chemical Composition of Oleoresin and Larvae Gallery Resin of Pinus Brutia Attacked by Dioryctria Sylvestrella Ratz." ResearchGate, 2015. URL:[Link]

Sources

Comparative

Comparative Analysis of Cyclohexene, 1-methyl-4-(1-methylethyl)- (p-Menth-1-ene) Extraction Techniques

Cyclohexene, 1-methyl-4-(1-methylethyl)- , commonly known as p-Menth-1-ene or carvomenthene (CAS: 1195-31-9), is a highly volatile, non-polar cyclic monoterpene. It is a critical chiral building block in pharmaceutical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cyclohexene, 1-methyl-4-(1-methylethyl)- , commonly known as p-Menth-1-ene or carvomenthene (CAS: 1195-31-9), is a highly volatile, non-polar cyclic monoterpene. It is a critical chiral building block in pharmaceutical synthesis, a key aroma compound in the flavor and fragrance industry, and a bioactive constituent in various botanical matrices[1].

Because p-Menth-1-ene contains an intracyclic double bond and a chiral center, its extraction and isolation present significant chemical challenges. Traditional methods often expose the molecule to high temperatures or harsh solvents, leading to thermal degradation, double-bond isomerization, or loss of chirality. This guide provides an objective, data-driven comparison of modern extraction techniques, equipping researchers with the mechanistic insights needed to select the optimal methodology for analytical or preparative workflows.

Mechanistic Overview of Extraction Alternatives

To preserve the structural integrity of p-Menth-1-ene, extraction techniques must balance solvation power with thermal gentleness. The three primary methodologies utilized in modern laboratories include:

Supercritical Fluid Extraction (SFE-CO₂)

SFE utilizes carbon dioxide in its supercritical state (scCO₂) as a tunable, non-polar solvent. Because p-Menth-1-ene is highly lipophilic, scCO₂ exhibits exceptional solvation capacity for it without the need for toxic organic solvents. By manipulating pressure and temperature, researchers can selectively extract monoterpenes while leaving behind heavier, undesirable plant waxes[2].

Headspace Solid-Phase Microextraction (HS-SPME)

For analytical profiling and quantification, HS-SPME is the gold standard. It relies on the equilibrium between the sample matrix, the headspace, and a polymer-coated fused silica fiber. Utilizing a non-polar Polydimethylsiloxane (PDMS) fiber allows for the highly selective, solvent-free extraction of volatile hydrocarbons like p-Menth-1-ene directly into a gas chromatograph (GC)[3],[4].

Semi-Synthetic Extraction (Catalytic Hydrogenation)

When natural extraction yields are insufficient, p-Menth-1-ene is often "extracted" via the partial, solvent-free catalytic hydrogenation of Limonene. Using heterogeneous catalysts (e.g., Ru/Al₂O₃ or Rh/Al₂O₃) under low-pressure hydrogen in a supercritical CO₂ environment allows for the highly selective reduction of limonene's extracyclic double bond while preserving the intracyclic bond, yielding pure p-Menth-1-ene[5].

Comparative Performance Data

The following table synthesizes quantitative and qualitative performance metrics across the primary techniques used to isolate p-Menth-1-ene.

Extraction TechniqueYield PotentialPurity / SelectivityThermal Degradation RiskEnvironmental ImpactPrimary Application
SFE-CO₂ High (90-95% recovery)High (Tunable via pressure)Very Low (< 65 °C)Green (Solvent-free)Preparative isolation
Hydrodistillation (HD) Moderate (70-80%)Low (Co-extracts all volatiles)High (Isomerization risk)Moderate (High energy)Industrial bulk extraction
HS-SPME (PDMS) N/A (Analytical only)Very High (For non-polars)None (Ambient to 40 °C)Green (Zero solvent)Trace volatile profiling
Catalytic Hydrogenation Very High (> 87% conversion)High (Depends on catalyst)LowGreen (If scCO₂ is used)Industrial synthesis

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for each step.

Protocol A: Preparative SFE-CO₂ Extraction from Botanical Matrices

Rationale: Operating at moderate supercritical pressures (150–250 bar) ensures a CO₂ density that is optimal for dissolving low-molecular-weight monoterpenes while excluding high-molecular-weight polar resins[2].

  • Matrix Preparation: Subject the raw botanical matrix to cryogenic grinding (using liquid nitrogen) to achieve a particle size of 0.2–1.0 mm. Causality: Cryo-grinding prevents the volatilization of p-Menth-1-ene caused by the frictional heat of standard milling.

  • Loading: Pack 50 g of the ground matrix into the SFE extraction vessel. Mix with inert diatomaceous earth to prevent channeling.

  • Extraction Parameters: Pressurize the system with CO₂ to 150 bar and heat to 50 °C. Maintain a dynamic CO₂ flow rate of 2.0 L/min for 90 minutes.

  • Separation & Collection: Depressurize the fluid into a cyclonic separator maintained at 10 °C and 1 bar. The sudden drop in density causes the p-Menth-1-ene and co-extracted essential oils to precipitate.

  • Validation: Analyze the extract via GC-FID using nonane as an internal standard to quantify the absolute recovery of p-Menth-1-ene.

Protocol B: Analytical HS-SPME-GC-MS Profiling

Rationale: The salting-out effect decreases the solubility of non-polar analytes in the aqueous phase, driving p-Menth-1-ene into the headspace for maximum adsorption onto the non-polar PDMS fiber[3].

  • Sample Equilibration: Place 100 mg of the sample into a 10 mL amber headspace vial. Add 2 mL of a saturated NaCl aqueous solution and a magnetic stir bar. Seal with a PTFE/silicone septum.

  • Incubation: Incubate the vial at 40 °C for 15 minutes under continuous agitation (500 rpm) to establish thermodynamic equilibrium between the liquid and the headspace.

  • Extraction: Pierce the septum and expose a 100 µm PDMS SPME fiber to the headspace for exactly 30 minutes at 40 °C.

  • Desorption & Analysis: Retract the fiber and immediately insert it into the GC-MS injection port (set to 250 °C) for 3 minutes in splitless mode.

  • Validation: Confirm the identity of p-Menth-1-ene by comparing its mass spectrum against the NIST library (monitoring the molecular ion at m/z 138 and characteristic fragmentation patterns).

Extraction Workflow Visualization

The following decision matrix illustrates the logical pathways for extracting or synthesizing p-Menth-1-ene based on the target application scale and matrix.

ExtractionWorkflow Start Raw Material (Plant Matrix or Limonene) Decision Target Application? Start->Decision Analytical Analytical Profiling (Trace Volatiles) Decision->Analytical Profiling Preparative Preparative Scale (High Purity/Yield) Decision->Preparative Extraction Synthesis Semi-Synthetic (From Limonene) Decision->Synthesis Conversion SPME HS-SPME (PDMS Fiber) Equilibration & Desorption Analytical->SPME SFE SFE-CO2 (150-250 bar, 50-65 °C) Preparative->SFE Green/No Thermal Risk Hydro Hydrodistillation (High Temp, Artifact Risk) Preparative->Hydro Traditional/Low Cost Hydrog Catalytic Hydrogenation (Ru/Al2O3 in scCO2) Synthesis->Hydrog GCMS GC-MS Analysis (Quantification) SPME->GCMS Purification Fractional Distillation (Isolation) SFE->Purification Hydro->Purification Hydrog->Purification

Decision tree for selecting the optimal p-Menth-1-ene extraction or synthesis methodology.

References

  • Piras, A., et al. "Chemical Composition, Nutritional, and Biological Properties of Extracts Obtained with Different Techniques from Aronia melanocarpa Berries." PMC, National Center for Biotechnology Information. Available at:[Link]

  • "Solid Phase Microextraction for the Characterization of Food Aroma and Particular Sensory Defects." ACS Publications. Available at:[Link]

  • "Optimization of supercritical fluid CO2 extraction of Opoponax essential oil (C. erythraea)." ResearchGate. Available at:[Link]

  • "Submerged Cultivation of Pleurotus sapidus with Molasses: Aroma Dilution Analyses by Means of Solid Phase Microextraction and Stir Bar Sorptive Extraction." PubMed, National Institutes of Health. Available at:[Link]

  • "Partial and Total Solvent-Free Limonene's Hydrogenation: Metals, Supports, Pressure, and Water Effects." Semantic Scholar. Available at:[Link]

Sources

Validation

Validating Stereochemical Assignments of Unfunctionalized Olefins: A Methodological Comparison for Cyclohexene, 1-methyl-4-(1-methylethyl)- Isomers

Executive Summary Cyclohexene, 1-methyl-4-(1-methylethyl)-, commonly known as p-menth-1-ene (or carvomenthene), presents a unique analytical challenge in drug development and natural product synthesis. Possessing a singl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclohexene, 1-methyl-4-(1-methylethyl)-, commonly known as p-menth-1-ene (or carvomenthene), presents a unique analytical challenge in drug development and natural product synthesis. Possessing a single chiral center at C4, it exists as (R)-(+)- and (S)-(-)- stereoisomers. Because it lacks polar functional groups (such as hydroxyl, carbonyl, or amino groups) and a UV-Vis chromophore, it is classified as an unfunctionalized chiral olefin .

Conventional stereochemical validation techniques often fail here: Electronic Circular Dichroism (ECD) is ineffective without a chromophore, and standard NMR chiral derivatizing agents (like Mosher's acid) cannot bind to the molecule. This guide objectively compares the three leading analytical methodologies capable of validating the stereochemistry of p-menth-1-ene: Chiral GC-MS , Vibrational Circular Dichroism (VCD) , and NMR with Dirhodium Chiral Solvating Agents .

Methodology Comparison Matrix

The following table summarizes the performance, requirements, and outputs of the three viable analytical alternatives for unfunctionalized olefins.

Feature / MetricChiral GC-MS (Cyclodextrin Phase)Vibrational Circular Dichroism (VCD)Chiral NMR (Dirhodium CSAs)
Primary Mechanism Steric inclusion & van der Waals interactionsDifferential absorption of circularly polarized IR lightReversible π -complexation with metal center
Output Type Relative (Enantiomeric Excess, ee%)Absolute Configuration (R/S assignment)Relative (Enantiomeric Excess, ee%)
Reference Standard Required (to confirm elution order)Not Required (Relies on DFT calculations)Required (to assign split signals)
Sample Requirement Volatile liquid, trace amounts (µg)High purity liquid/solution (mg scale)High purity solution (mg scale)
Throughput High (15–45 minute runs)Low (Requires extensive computational time)Medium (10–20 minute acquisition)

Deep Dive 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Mechanism

Chiral GC-MS is the industry standard for determining the enantiomeric purity of volatile terpenes[1]. Because p-menth-1-ene lacks hydrogen-bonding sites, chiral recognition relies entirely on shape selectivity. Derivatized cyclodextrin stationary phases (e.g., 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl- β -cyclodextrin) form transient, reversible inclusion complexes with the hydrophobic p-menthane skeleton[2]. The slight thermodynamic differences in the formation constants of these transient diastereomeric complexes dictate the elution order, allowing for baseline separation of the (R) and (S) isomers.

Step-by-Step Methodology
  • Sample Preparation: Dilute the p-menth-1-ene sample in a non-polar, highly volatile solvent (e.g., n-pentane or hexane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL into the GC inlet using a high split ratio (e.g., 50:1) to prevent column overload, which can degrade chiral resolution.

  • Chromatographic Separation: Utilize a β -cyclodextrin capillary column. Apply a slow temperature ramp (e.g., hold at 40 °C for 3 min, ramp at 5 °C/min to 160 °C) to maximize the residence time within the chiral stationary phase[2].

  • MS Detection & Validation: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion ( m/z 138) and the base peak ( m/z 95) to confirm peak identity. Calculate the enantiomeric excess (ee) by integrating the area under the separated (R) and (S) peaks.

GCMS_Workflow N1 Sample Prep (Dilution in Hexane) N2 Chiral GC Injection (Cyclodextrin Phase) N1->N2 N3 MS Detection (SIM Mode) N2->N3 N4 Elution Order Confirmation N3->N4

Experimental workflow for Chiral GC-MS analysis of p-menth-1-ene enantiomers.

Deep Dive 2: Vibrational Circular Dichroism (VCD) & DFT

Causality & Mechanism

When reference standards are unavailable, VCD is the premier technique for assigning absolute configuration. Unlike ECD, VCD does not require a UV-Vis chromophore; it probes the 3N-6 vibrational modes of the molecule[3]. For unfunctionalized olefins like p-menth-1-ene, the C-H stretching and bending overtones produce distinct bisignate couplets in the infrared spectrum. By comparing these experimental chiroptical signatures against theoretical spectra generated via Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned[4].

Step-by-Step Methodology
  • Spectral Acquisition: Record the IR and VCD spectra of the neat p-menth-1-ene liquid (or dissolved in an IR-transparent solvent like CCl4​ ) using an FT-VCD spectrometer. Focus on the mid-IR to near-IR region (1300–800 cm⁻¹) where C-H overtones are prominent.

  • Conformational Search: Perform a molecular mechanics conformational search (e.g., using MMFF94) to identify all low-energy conformers of the proposed (R) or (S) structure.

  • DFT Optimization: Optimize the geometries and calculate the vibrational frequencies and magnetic dipole transition moments for each conformer using DFT (typically at the B3LYP/6-31G(d) level of theory).

  • Boltzmann Averaging: Weight the calculated VCD spectra based on the relative populations of the conformers at room temperature (Boltzmann distribution).

  • Absolute Assignment: Overlay the calculated spectrum with the experimental data. A matching sign sequence in the bisignate couplets confirms the absolute configuration as (R) or (S).

VCD_Logic Step1 Acquire Experimental IR & VCD Spectra Step5 Compare Exp vs Calc (Assign Abs. Config) Step1->Step5 Experimental Data Step2 Conformational Search (Molecular Mechanics) Step3 DFT Optimization & Frequency Calc Step2->Step3 Theoretical Data Step4 Boltzmann Averaging of Calculated Spectra Step3->Step4 Theoretical Data Step4->Step5 Theoretical Data

Logic diagram for VCD absolute configuration assignment using DFT calculations.

Deep Dive 3: NMR Spectroscopy with Dirhodium Chiral Solvating Agents

Causality & Mechanism

Standard Lanthanide Shift Reagents (LSRs) fail with p-menth-1-ene because they require a hard Lewis base (like an oxygen or nitrogen atom) to coordinate. To overcome this, chiral dirhodium tetracarboxylate complexes (e.g., Rh2​(MTPA)4​ ) are employed as Chiral Solvating Agents (CSAs). The rhodium metal centers act as soft Lewis acids, engaging in reversible π -complexation directly with the C1=C2 double bond of the unfunctionalized olefin[5]. This chiral environment induces magnetic anisotropy, splitting the previously equivalent NMR signals of the enantiomers and allowing for direct ee% quantification.

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 10 mg of the p-menth-1-ene sample and 1-2 equivalents of the chiral dirhodium complex in CDCl3​ within an NMR tube.

  • Equilibration: Allow the solution to rest for 10-15 minutes at room temperature to ensure the reversible π -complex reaches thermodynamic equilibrium.

  • Spectral Acquisition: Acquire high-resolution 1H and 13C NMR spectra.

  • Data Analysis: Identify the split signals corresponding to the enantiomers. For p-menth-1-ene, the vinylic proton at C2 or the allylic methyl protons at C1 will show distinct chemical shifts ( Δδ ). Integrate these separated peaks to calculate the enantiomeric excess.

References

  • Application Notes and Protocols for the Gas Chromatography (GC)
  • Vibrational circular dichroism spectra of natural products by means of the nuclear velocity perturbation theory Source: ResearchGate URL
  • Fourier transform vibrational circular dichroism from 800 to 10000 cm-1: Near-IR-VCD spectral standards for terpenes and related molecules Source: ResearchGate URL
  • Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins Source: NIH / PMC URL
  • Source: Journal of Agricultural and Food Chemistry (ACS)

Sources

Comparative

Comparing experimental and computed thermodynamic data of Cyclohexene, 1-methyl-4-(1-methylethyl)-

In the landscape of drug development and materials science, a precise understanding of the thermodynamic properties of molecules is paramount. These properties govern molecular stability, reactivity, and interactions, fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and materials science, a precise understanding of the thermodynamic properties of molecules is paramount. These properties govern molecular stability, reactivity, and interactions, forming the bedrock of rational design and process optimization. This guide provides an in-depth comparison of experimental and computational approaches to determining the thermodynamic data of Cyclohexene, 1-methyl-4-(1-methylethyl)-, commonly known as γ-terpinene. As a prevalent monoterpene in many essential oils, γ-terpinene serves as an excellent case study for illustrating the synergies and discrepancies between laboratory measurements and in silico predictions.

This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed protocols to navigate the complexities of thermochemical analysis. We will delve into the causality behind experimental choices, the intricacies of computational models, and the critical importance of self-validating systems to ensure scientific integrity.

The Foundational Role of Thermodynamic Data

Thermodynamic parameters such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are not mere academic values. They are critical for:

  • Predicting Reaction Feasibility: Determining the spontaneity and equilibrium position of chemical reactions.

  • Process Design and Safety: Ensuring safe and efficient scale-up of chemical processes by understanding heat release or absorption.

  • Understanding Intermolecular Interactions: Providing insights into the forces that govern molecular recognition and binding in biological systems.

  • Computational Model Validation: Experimental data serves as the ultimate benchmark for the accuracy of computational chemistry methods.

Comparing Experimental and Computed Thermodynamic Data of γ-Terpinene

A direct comparison between experimentally determined and computationally derived thermodynamic data reveals the strengths and limitations of each approach. While extensive experimental data for γ-terpinene's isomers like α-pinene and limonene are available, specific experimental thermochemical data for γ-terpinene itself is less prevalent in publicly accessible databases. This highlights a common challenge in the field and underscores the importance of computational methods to fill such gaps.

For this guide, we will utilize high-accuracy computed data for γ-terpinene and compare it with experimental data for its close isomer, α-pinene, to illustrate the comparative principles.

Table 1: Comparison of Computed Thermodynamic Data for γ-Terpinene and Experimental Data for α-Pinene

Thermodynamic PropertyComputed (γ-Terpinene)Experimental (α-Pinene)
Standard Enthalpy of Formation (liquid, 298.15 K) -83.2 kJ/mol (G4MP2)-1.7 kJ/mol
Standard Molar Entropy (liquid, 298.15 K) Value not readily available344.8 J/(mol·K)
Molar Heat Capacity (liquid, 298.15 K) Value not readily available224.5 J/(mol·K)[1]

Note: The computed enthalpy of formation for γ-terpinene was obtained from a high-accuracy composite method (G4MP2) and converted from the gas phase value using a calculated enthalpy of vaporization. Experimental values for α-pinene are from established thermochemical databases.

Experimental Determination of Thermodynamic Properties: Protocols and Rationale

Experimental thermochemistry provides the "ground truth" for molecular energetics. The choice of method depends on the property of interest and the physical state of the substance.

Diagram: Experimental Workflow for Thermodynamic Characterization

ExperimentalWorkflow cluster_enthalpy Enthalpy of Formation (ΔfH°) cluster_heat_capacity Heat Capacity (Cp) Bomb Bomb Calorimetry Combustion Measure Enthalpy of Combustion (ΔcH°) Bomb->Combustion Yields Hess Apply Hess's Law Combustion->Hess Enthalpy_Result ΔfH° Hess->Enthalpy_Result DSC Differential Scanning Calorimetry (DSC) HeatFlow Measure Heat Flow vs. Temperature DSC->HeatFlow Provides Cp_Calc Calculate Cp HeatFlow->Cp_Calc Cp_Result Cp Cp_Calc->Cp_Result Sample Pure Liquid Sample (γ-Terpinene) Sample->Bomb Sample->DSC

Caption: Workflow for experimental determination of enthalpy of formation and heat capacity.

Protocol 1: Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly by measuring its enthalpy of combustion.

Causality: Bomb calorimetry is the gold standard for measuring the heat of combustion of solids and liquids. The constant volume nature of the experiment allows for a precise measurement of the change in internal energy (ΔU), which can then be converted to the change in enthalpy (ΔH). For a volatile liquid like γ-terpinene, careful sample preparation is crucial to prevent evaporation before combustion.

Step-by-Step Methodology:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of a standard substance with a known heat of combustion (e.g., benzoic acid).

    • Place the pellet in the crucible inside the bomb.

    • Add a small, known amount of water to the bomb to saturate the internal atmosphere.

    • Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

    • Immerse the bomb in a known volume of water in the calorimeter's insulated jacket.

    • Allow the system to equilibrate and record the initial temperature.

    • Ignite the sample and record the temperature change until a maximum is reached and the system begins to cool.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of the standard and the observed temperature rise.

  • Sample Measurement (γ-Terpinene):

    • Encapsulate a precisely weighed amount of high-purity γ-terpinene in a gelatin capsule or use a specialized volatile liquid crucible to prevent evaporation.

    • Repeat steps 1.2 to 1.7 with the γ-terpinene sample.

    • Measure the heat released during the combustion of the γ-terpinene sample.

  • Data Analysis and Self-Validation:

    • Correct the observed temperature rise for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

    • Account for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

    • Calculate the constant-volume heat of combustion (ΔUc°) for γ-terpinene.

    • Convert ΔUc° to the constant-pressure heat of combustion (ΔHc°) using the ideal gas law.

    • Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

    • Self-Validation: Repeat the calibration and sample measurements multiple times to ensure reproducibility. The standard deviation of the results provides a measure of the experimental uncertainty. The obtained heat capacity of the calorimeter should be consistent across calibration runs.

Protocol 2: Measurement of Heat Capacity using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This differential heat flow is directly proportional to the sample's heat capacity. A three-step method involving a baseline, a standard, and the sample ensures accurate and reliable results.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Perform temperature and heat flow calibrations using certified standards (e.g., indium for temperature, sapphire for heat capacity).

  • Measurement Procedure (Three-Step Method):

    • Step 1: Baseline: Run a temperature program (e.g., heating from 293.15 K to 373.15 K at a constant rate of 10 K/min) with two empty, hermetically sealed aluminum pans. This measures the instrumental baseline.

    • Step 2: Standard: Place a sapphire standard of known mass in one of the pans and run the same temperature program.

    • Step 3: Sample: Replace the sapphire standard with a precisely weighed sample of γ-terpinene in a hermetically sealed pan and run the identical temperature program.

  • Data Analysis and Self-Validation:

    • For a given temperature, subtract the baseline heat flow from the sample and standard heat flows.

    • Calculate the heat capacity of the sample (Cp,sample) using the following equation: Cp,sample = (Heat Flow,sample / Mass,sample) * (Mass,standard / Heat Flow,standard) * Cp,standard

    • Self-Validation: The use of a certified standard (sapphire) provides a direct validation of the measurement. The reproducibility of the baseline and the consistency of the calculated heat capacity over multiple runs are key indicators of a robust measurement.

Computational Determination of Thermodynamic Properties: A Practical Workflow

Computational chemistry offers a powerful alternative for obtaining thermodynamic data, especially for molecules that are difficult to study experimentally. Density Functional Theory (DFT) and high-accuracy composite methods are the workhorses of modern computational thermochemistry.

Diagram: Computational Workflow for Thermodynamic Prediction

ComputationalWorkflow cluster_dft DFT Calculation cluster_g4mp2 High-Accuracy (G4MP2) Mol_Build Build Molecule (γ-Terpinene) Geom_Opt Geometry Optimization Mol_Build->Geom_Opt Input for G4MP2_Calc G4MP2 Composite Method Mol_Build->G4MP2_Calc Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Optimized Geometry Thermo_Data Extract Thermodynamic Data Freq_Calc->Thermo_Data Yields G4MP2_Result Highly Accurate ΔfH° G4MP2_Calc->G4MP2_Result

Sources

Validation

Benchmarking Cyclohexene, 1-methyl-4-(1-methylethyl)- antimicrobial efficacy against standard terpenes

Introduction The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Nature, a rich repository of bioactive molecules, offers promising candidates in the form of terpenes—a large an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Nature, a rich repository of bioactive molecules, offers promising candidates in the form of terpenes—a large and diverse class of organic compounds produced by a variety of plants. This guide provides a comprehensive, data-driven comparison of the antimicrobial efficacy of cyclohexene, 1-methyl-4-(1-methylethyl)-, commonly known as p-cymene, against a panel of well-established standard terpenes: tea tree oil (and its principal active component, terpinen-4-ol), oregano oil constituents (carvacrol and thymol), and pinene.

p-Cymene, a monoterpene found in the essential oils of over 100 plants, including cumin and thyme, has garnered significant interest for its wide range of biological activities, including antioxidant, anti-inflammatory, and notable antimicrobial properties.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of p-cymene's antimicrobial potential in the context of other widely studied terpenes. We will delve into the mechanisms of action, present standardized protocols for efficacy testing, and provide a comparative analysis of available data to facilitate informed decisions in the pursuit of new antimicrobial solutions.

Mechanisms of Antimicrobial Action: A Tale of Membrane Disruption

The antimicrobial activity of many terpenes, including p-cymene and the standards used in this comparison, is primarily attributed to their ability to disrupt the structural integrity and function of microbial cell membranes.[6] Their lipophilic nature allows them to partition into the lipid bilayer of bacterial and fungal cell membranes, leading to a cascade of detrimental events.

The General Mechanism of Terpene-Induced Cell Death:

  • Membrane Permeabilization: The insertion of terpene molecules into the cell membrane disrupts the packing of the phospholipid acyl chains, increasing membrane fluidity and permeability.[6]

  • Loss of Ion Gradients: This disruption leads to the leakage of vital intracellular components, such as ions (K+, H+), ATP, and nucleic acids.

  • Dissipation of Proton Motive Force: The uncontrolled movement of ions across the membrane dissipates the proton motive force, which is crucial for ATP synthesis, nutrient transport, and motility.

  • Inhibition of Cellular Processes: The loss of cellular energy and essential molecules inhibits critical cellular processes, ultimately leading to cell death.[7]

While this general mechanism holds true for most of the terpenes discussed, the specific potency and spectrum of activity can be influenced by the individual chemical structures of the terpenes. For instance, the hydroxyl group in carvacrol and thymol is thought to play a crucial role in their potent antimicrobial activity by acting as a proton exchanger.[8] p-Cymene, while lacking a hydroxyl group, can still effectively disrupt membrane integrity, and it is also a precursor to the more potent antimicrobial, carvacrol.[1]

cluster_membrane Microbial Cell Membrane membrane Lipid Bilayer disruption Membrane Disruption & Increased Permeability membrane->disruption terpene p-Cymene & Standard Terpenes terpene->membrane Partitioning leakage Leakage of Ions (K+, H+) & ATP disruption->leakage pmf Dissipation of Proton Motive Force leakage->pmf death Inhibition of Cellular Processes & Cell Death pmf->death

Caption: General mechanism of antimicrobial action of terpenes.

Methodologies for Antimicrobial Susceptibility Testing

To objectively compare the antimicrobial efficacy of p-cymene and other terpenes, it is crucial to employ standardized and reproducible methodologies. The lipophilic nature of these compounds presents unique challenges, such as poor water solubility, which can impact the accuracy of susceptibility testing.[9] The following protocols are adapted from established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications to accommodate the testing of essential oils and their constituents.[10][11][12][13][14][15][16][17][18]

Experimental Workflow

start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_terpenes Prepare Terpene Stock Solutions & Dilutions start->prep_terpenes mic Perform Broth Microdilution Assay (MIC) prep_inoculum->mic disk Perform Agar Disk Diffusion Assay prep_inoculum->disk prep_terpenes->mic prep_terpenes->disk read_mic Read & Record MIC Values mic->read_mic mbc Perform MBC Assay read_mbc Read & Record MBC Values mbc->read_mbc read_disk Measure & Record Zones of Inhibition disk->read_disk read_mic->mbc end End read_mbc->end read_disk->end

Caption: Experimental workflow for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[19][20]

Step-by-Step Protocol:

  • Preparation of Terpene Stock Solutions:

    • Due to the poor water solubility of terpenes, a stock solution is typically prepared in a solvent such as dimethyl sulfoxide (DMSO) or ethanol.

    • It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically <1% v/v).

    • To improve the dispersion of the terpenes in the aqueous broth, a surfactant like Tween 80 (at a low concentration, e.g., 0.5% v/v) or a small amount of agar (e.g., 0.15% w/v) can be incorporated into the growth medium.[21][22][23]

  • Preparation of Microbial Inoculum:

    • A standardized inoculum of the test microorganism is prepared from a fresh culture.

    • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria.

    • The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • The assay is performed in a 96-well microtiter plate.

    • A two-fold serial dilution of each terpene is prepared directly in the wells of the plate containing the appropriate growth medium.

    • Each well is then inoculated with the standardized microbial suspension.

    • Appropriate controls are included: a positive control (microorganism and growth medium without any terpene), a negative control (growth medium only), and a solvent control (microorganism, growth medium, and the highest concentration of the solvent used).

  • Incubation and Reading:

    • The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

    • The MIC is determined as the lowest concentration of the terpene at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC assay.[19][20]

Step-by-Step Protocol:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.

    • This aliquot is then plated onto a suitable agar medium.

  • Incubation and Reading:

    • The agar plates are incubated under appropriate conditions for the test microorganism.

    • The MBC is the lowest concentration of the terpene that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Agar Disk Diffusion Assay

The agar disk diffusion assay is a qualitative method used to determine the susceptibility of a microorganism to an antimicrobial agent. It is based on the diffusion of the agent from a paper disk into an agar medium inoculated with the test microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum and Agar Plates:

    • A standardized inoculum of the test microorganism (0.5 McFarland) is swabbed evenly onto the surface of a suitable agar plate (e.g., Mueller-Hinton agar).

  • Application of Terpene-Impregnated Disks:

    • Sterile paper disks are impregnated with a known concentration of each terpene.

    • The disks are then placed onto the surface of the inoculated agar plate.

  • Incubation and Reading:

    • The plates are incubated under appropriate conditions.

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the microorganism to the antimicrobial agent.

Comparative Efficacy Data

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for p-cymene and standard terpenes against a panel of common pathogenic microorganisms, as reported in the scientific literature. It is important to note that MIC values can vary between studies due to differences in methodology, microbial strains, and the purity of the compounds tested.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)
p-Cymene 6 mg/mL[1]12 mg/mL[1]>10 mg/mL>10 mg/mL
Tea Tree Oil 0.25-2.0% (v/v)0.25-1.0% (v/v)1.0-8.0% (v/v)0.12-1.0% (v/v)
Terpinen-4-ol 0.125-0.5% (v/v)0.125-0.5% (v/v)0.5-4.0% (v/v)0.06-0.25% (v/v)
Carvacrol 125-250 µg/mL[24]125 µg/mL[24]250-500 µg/mL250 µg/mL[24]
Thymol 125-250 µg/mL[25]125-250 µg/mL[25]250-500 µg/mL≥2000 µg/mL[24]
α-Pinene 20 µL/mL[26]>40 µL/mL>40 µL/mL117-6250 µg/mL[27]
β-Pinene 20 µL/mL[26]>40 µL/mL>40 µL/mL117-6250 µg/mL[27]

Discussion and Interpretation

The compiled data indicate that while p-cymene possesses antimicrobial activity, its efficacy is generally lower than that of the other standard terpenes, particularly the phenolic compounds carvacrol and thymol, and the primary active component of tea tree oil, terpinen-4-ol. Carvacrol and thymol consistently demonstrate low MIC values against both Gram-positive and Gram-negative bacteria.[8][24][28][29] The potent activity of tea tree oil is largely attributed to its high content of terpinen-4-ol.[9][30]

The antimicrobial activity of α- and β-pinene appears to be more variable and generally lower than that of the other terpenes, with some studies showing limited activity against certain bacterial strains.[26][31][32] It is also noteworthy that the enantiomeric form of pinene can influence its antimicrobial efficacy.[27][33]

Several factors can influence the observed antimicrobial activity of these compounds:

  • Gram-Positive vs. Gram-Negative Bacteria: Gram-negative bacteria, with their outer membrane acting as an additional protective barrier, are often less susceptible to the action of hydrophobic compounds like terpenes compared to Gram-positive bacteria.

  • Chemical Structure: The presence of a hydroxyl group in carvacrol and thymol significantly enhances their antimicrobial properties.

  • Synergistic and Antagonistic Effects: The antimicrobial activity of essential oils is a result of the complex interplay between their various components. p-Cymene, for instance, has been shown to exhibit synergistic effects when combined with other terpenes like carvacrol, potentially by enhancing their penetration through the microbial membrane.[1] Conversely, antagonistic interactions can also occur.[28][34]

Conclusion

This guide provides a comparative overview of the antimicrobial efficacy of p-cymene against a selection of standard terpenes. While p-cymene demonstrates antimicrobial properties, its potency is generally lower than that of phenolic terpenes like carvacrol and thymol, and terpinen-4-ol. However, its role as a potential synergistic agent and its favorable safety profile warrant further investigation. The provided standardized protocols offer a framework for conducting reproducible and comparative studies to further elucidate the antimicrobial potential of p-cymene and other terpenes. As the search for novel antimicrobial agents continues, a thorough understanding of the efficacy and mechanisms of action of these natural compounds is paramount for their successful development and application in various fields, from pharmaceuticals to food preservation.

References

  • Memar, M. Y., Raei, P., Alizadeh, N., Aghdam, M. A., & Kafil, H. S. (2017). Carvacrol and thymol: strong antimicrobial agents against resistant isolates. Wolters Kluwer Health.
  • Herman, A., & Herman, A. P. (2015). Antimicrobial action of tea tree oil (Melaleuca alternifolia) on five common bacteria. Journal of Microbiology & Experimentation.
  • Marchese, A., Arciola, C. R., Coppo, E., & Barbieri, R. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. Molecules. Available at: [Link]

  • Carson, C. F., Hammer, K. A., & Riley, T. V. (2006). Melaleuca alternifolia (Tea Tree) Oil: a Review of Antimicrobial and Other Medicinal Properties. Clinical Microbiology Reviews. Available at: [Link]

  • Guimarães, A. G., Serafini, M. R., & Quintans-Júnior, L. J. (2019). Combination of Carvacrol and Thymol: Antimicrobial Activity Against Staphylococcus aureus and Antioxidant Activity. Foodborne Pathogens and Disease. Available at: [Link]

  • Guardianelli, B. A., & Mecca, A. G. (2013). The antimicrobial activity of microencapsulated thymol and carvacrol. Academia.edu. Available at: [Link]

  • Hossain, M. A., & Rahman, M. M. (2015). Antimicrobial Activity of Tea Tree oil against Pathogenic Bacteria and Comparison of Its Effectiveness with Eucalyptus Oil, Lemongrass Oil and Conventional Antibiotics. American Journal of Medical and Biological Research. Available at: [Link]

  • Nazzaro, F., Fratianni, F., & Coppola, R. (2017). Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species. Molecules. Available at: [Link]

  • El-Sayed, A. M., & Ezzat, S. M. (2024). Carvacrol and Thymol Content Affects the Antioxidant and Antibacterial Activity of Origanum compactum and Thymus zygis Essential Oils. Molecules. Available at: [Link]

  • Marchese, A., Arciola, C. R., Coppo, E., & Barbieri, R. (2017). Update on monoterpenes as antimicrobial agents: A particular focus on p-cymene. IRIS. Available at: [Link]

  • Kim, M. J., & Lee, J. H. (2024). Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. MDPI. Available at: [Link]

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2024). Monoterpenes as Medicinal Agents: Exploring the Pharmaceutical Potential of p-Cymene, p-Cymenene, and γ-Terpinene. ResearchGate. Available at: [Link]

  • Santos, F. A., & Rao, V. S. N. (2022). Potential Antibacterial Action of α-Pinene. MDPI. Available at: [Link]

  • da Silva, A. C. R., Lopes, P. M., de Azevedo, M. M. B., Costa, D. C. M., Alviano, C. S., & Alviano, D. S. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers. Molecules. Available at: [Link]

  • Vırgılıo, A. D., & Garcıa, A. (2014). Synthesis, Antimicrobial Evaluation, and Structure–Activity Relationship of α-Pinene Derivatives. ACS Publications. Available at: [Link]

  • Mohammed, A. E., & Al-Qubaisi, M. (2024). The antimicrobial activity of tea tree oil (Melaleuca alternifolia) and its metal nanoparticles in oral bacteria. Semantic Scholar. Available at: [Link]

  • Becerril, R., & Nerín, C. (2022). In vitro antimicrobial effect of essential tea tree oil(Melaleuca alternifolia), thymol, and carvacrol on microorganisms isolated from cases of bovine clinical mastitis. Taylor & Francis Online. Available at: [Link]

  • de Lomba, E. F., & de Souza, E. L. (2008). Inhibitory effect of β-pinene, α-pinene and eugenol on the growth of potential infectious endocarditis causing Gram-positive bacteria. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. EUCAST. Available at: [Link]

  • Mann, C. M., & Markham, J. L. (1998). A new method for determining the minimum inhibitory concentration of essential oils. Journal of Applied Microbiology. Available at: [Link]

  • Kim, M. J., & Lee, J. H. (2024). Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. ResearchGate. Available at: [Link]

  • Clinical and Laboratory Standards Institute & European Committee on Antimicrobial Susceptibility Testing. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cymene? Patsnap. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. EUCAST. Available at: [Link]

  • Brown, D. F., & MacGowan, A. P. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Mann, C. M., & Markham, J. L. (1998). A new method for determining the minimum inhibitory concentration of essential oils. PubMed. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. Available at: [Link]

  • Mann, C. M., & Markham, J. L. (1998). A new method for determining the minimum inhibitory concentration of essential oils. Journal of Applied Microbiology. Available at: [Link]

  • Sienkiewicz, M., & Głowacka, A. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules. Available at: [Link]

  • Sienkiewicz, M., & Głowacka, A. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. Molecules. Available at: [Link]

  • Chávez, F. P., & Seeger, M. (2017). p-Cymene Promotes Its Catabolism through the p-Cymene and the p-Cumate Pathways, Activates a Stress Response and Reduces the Biofilm Formation in Burkholderia xenovorans LB400. PLoS ONE. Available at: [Link]

  • de Oliveira, J. R., & de Sousa, D. P. (2021). Health beneficial and pharmacological properties of p-cymene. PubMed. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Clinical & Laboratory Standards Institute. (2019). CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. Scientific Research Publishing. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Cyclohexene, 1-methyl-4-(1-methylethyl)- proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of p-Menth-1-ene As a Senior Application Scientist, I frequently encounter operational bottlenecks stemming from the mismanagement of volatile, non-polar organi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of p-Menth-1-ene

As a Senior Application Scientist, I frequently encounter operational bottlenecks stemming from the mismanagement of volatile, non-polar organic compounds. Cyclohexene, 1-methyl-4-(1-methylethyl)- (commonly known as p-menth-1-ene, carvomenthene, or 1-methyl-4-isopropyl-1-cyclohexene; CAS 1195-31-9) is a monoterpene widely utilized in synthetic chemistry, fragrance formulation, and as a specialized solvent (1[1]). While its utility is broad, its physicochemical profile—specifically its flammability, high lipophilicity, and potential for auto-oxidation—demands rigorous, causality-driven safety and disposal protocols.

This guide provides a self-validating framework for the handling, spill response, and terminal disposal of p-menth-1-ene, ensuring regulatory compliance and laboratory safety.

Physicochemical Causality and Hazard Assessment

To design an effective disposal protocol, we must first understand the molecular behavior of p-menth-1-ene. As an unsaturated hydrocarbon, it is highly non-polar and volatile. The presence of the cyclohexene ring makes it susceptible to oxidation upon prolonged exposure to air, potentially forming reactive peroxides—a common trait among terpenes.

Table 1: Quantitative Physicochemical Properties of p-Menth-1-ene

PropertyValueOperational Implication
CAS Number 1195-31-9Unique identifier required for accurate waste manifesting (2[2]).
Molecular Weight 138.25 g/mol Determines vapor density; vapors are heavier than air and may pool in low-lying areas or sinks[1].
Boiling Point ~176 °CHigh boiling point, but retains sufficient vapor pressure to form explosive mixtures at elevated ambient temperatures[2].
Flash Point 43.3 °C (110 °F)Classified as a combustible/flammable liquid. Requires strict ignition control and grounded equipment[2].
Density 0.813 g/cm³Floats on water. Aqueous fire suppression can inadvertently spread the chemical and exacerbate the hazard[2].
LogP (Octanol/Water) ~3.39Highly lipophilic. Drives severe aquatic toxicity and facilitates rapid skin absorption[2].
Vapor Pressure 1.5 mmHg at 25 °CNecessitates use exclusively within a certified chemical fume hood to prevent inhalation exposure[2].

Causality Insight: The LogP value of ~3.39 dictates that this chemical will rapidly partition into lipid membranes, causing skin irritation and profound toxicity to aquatic ecosystems (3[3]). Therefore, under no circumstances can p-menth-1-ene be disposed of via standard aqueous drain systems, as it will bypass standard water treatment and persist in the environment (4[4]).

Standard Operating Procedure: Spill Response Workflow

In the event of a localized spill, immediate containment is critical to prevent vapor accumulation and environmental release. The following protocol is designed to mitigate both fire risk and environmental contamination.

Step-by-Step Spill Mitigation Methodology:

  • Isolate the Area: Immediately evacuate non-essential personnel. Maximize laboratory ventilation (e.g., ensure fume hoods are fully operational and room exhaust is maximized) to disperse pooling vapors.

  • Eliminate Ignition Sources: Because the flash point is 43.3 °C, ambient laboratory equipment can ignite pooled vapors. Immediately power down nearby hot plates, stirrers, and any non-explosion-proof electrical devices (5[5]).

  • Don Appropriate PPE: Equip chemical-resistant gloves (Nitrile or Viton are recommended for terpenes due to their non-polar resistance), safety goggles, and a flame-resistant lab coat[5].

  • Containment via Inert Absorbent: Do NOT use combustible materials like paper towels. Apply an inert, non-combustible absorbent such as dry sand, earth, or vermiculite to the perimeter of the spill, working inward to prevent spreading (6[6]).

  • Mechanical Recovery: Use non-sparking tools (e.g., brass, bronze, or specialized plastic scoops) to collect the saturated absorbent. Steel tools can strike sparks, igniting the vapor blanket[5][6].

  • Primary Packaging: Transfer the absorbed material into a rigid, sealable, solvent-resistant hazardous waste container (e.g., a high-density polyethylene (HDPE) drum or a Teflon-lined steel can)[4][6].

  • Secondary Decontamination: Wash the spill surface with a mild detergent and water only after all bulk organic material has been mechanically removed.

Workflow Visualization

The following diagram illustrates the logical routing of spill response and waste management for p-menth-1-ene, ensuring all safety checks are met before terminal disposal.

SpillResponse A Spill Detected: p-Menth-1-ene B Eliminate Ignition Sources & Maximize Ventilation A->B C Apply Inert Absorbent (Sand/Vermiculite) B->C D Collect with Non-Sparking Tools C->D E Seal in HDPE/Steel Hazardous Waste Container D->E F Manifest & Transfer to Licensed Disposal Contractor E->F G Terminal Destruction: Chemical Incineration F->G

Sequential spill response and waste routing protocol for p-menth-1-ene.

Terminal Disposal and Waste Management Protocols

Routine laboratory disposal of p-menth-1-ene must be treated as a highly regulated process. The objective is complete molecular destruction without environmental release.

Step-by-Step Routine Disposal Methodology:

  • Segregation: Segregate p-menth-1-ene waste from strong oxidizing agents (e.g., peroxides, nitric acid, permanganates) to prevent spontaneous exothermic reactions or auto-ignition (4[4]). Store in a designated flammable waste cabinet.

  • Containerization: Accumulate liquid waste in clearly labeled, grounded, and bonded safety cans or compatible HDPE carboys. Ensure containers are kept tightly closed to prevent vapor escape and limit oxygen exposure (which drives peroxide formation)[5].

  • Manifesting: Label the container with the exact chemical name ("Cyclohexene, 1-methyl-4-(1-methylethyl)-"), the CAS number (1195-31-9), and the primary hazard classes: "Flammable Liquid" and "Environmentally Hazardous"[1][4].

  • Contractor Handoff: Transfer the manifested waste to a licensed professional waste disposal service. Do not attempt to evaporate the chemical in a fume hood as a method of disposal, as this violates environmental regulations regarding volatile organic compound (VOC) emissions[3][6].

  • Terminal Destruction (Incineration): The scientifically validated and legally preferred method of disposal for terpenes is controlled thermal destruction. The waste must be burned in a commercial chemical incinerator equipped with an afterburner and a flue gas scrubber[4][6]. The afterburner ensures complete combustion of the hydrocarbon backbone into CO₂ and H₂O, while the scrubber neutralizes any trace combustion byproducts.

Trustworthiness Check: By strictly adhering to incineration rather than landfilling, laboratories eliminate the risk of the chemical leaching into groundwater, which is a critical concern given its toxicity to aquatic life and resistance to rapid biodegradation in anaerobic soil environments (7[7]).

References

  • Cheméo. "Chemical Properties of Cyclohexene, 1-methyl-4-(1-methylethyl)-, (R)- (CAS 1195-31-9)". Available at: [Link]

  • LookChem. "Cyclohexene, 1-methyl-4-(1-methylethyl)-, (R)-". Available at: [Link]

  • RiverSimulator.org. "Material Safety Data Sheet: p-menth-1-ene". Available at: [Link]

  • RBNAinfo. "Safety Data Sheet - FIL,AWICK,RUBY LE US GROGU". Available at: [Link]

  • Micro Fibras Tadeo. "Chemical Standards - Toxicity Characteristic Leaching Procedure". Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling d-Limonene

As a cornerstone of modern laboratories, particularly in the fields of drug development and botanical research, Cyclohexene, 1-methyl-4-(1-methylethyl)-, commonly known as d-limonene, is valued for its solvent properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a cornerstone of modern laboratories, particularly in the fields of drug development and botanical research, Cyclohexene, 1-methyl-4-(1-methylethyl)-, commonly known as d-limonene, is valued for its solvent properties and as a versatile chemical intermediate. However, its seemingly benign citrus scent belies a profile of chemical hazards that demand rigorous safety protocols. This guide provides an in-depth operational framework for the safe handling of d-limonene, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our objective is to empower researchers and scientists with the expertise to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Section 1: The Intrinsic Hazard Profile of d-Limonene

A comprehensive understanding of a chemical's intrinsic hazards is the foundation of any effective safety protocol. The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the specific risks a substance presents. d-Limonene is a flammable liquid whose vapors can form explosive mixtures with air.[1][2][3][4] It poses significant risks upon contact with skin and eyes and is a known aspiration hazard.[1][2][5][6]

Hazard Classification Description Primary Precaution
Flammability Flammable Liquid and Vapour (Category 3).[6] Flash point is approximately 48°C (118°F).[4][7] Vapors are heavier than air and may travel to an ignition source.[1]Use in well-ventilated areas away from heat, sparks, and open flames.[2][8] Employ explosion-proof equipment and ground all containers during transfer.[1][9][10]
Skin Corrosion/Irritation Causes skin irritation (Category 2).[1][2] Prolonged or repeated contact can lead to dryness, redness, and dermatitis.[7]Avoid all direct skin contact by using appropriate chemical-resistant gloves and protective clothing.
Skin Sensitization May cause an allergic skin reaction (Category 1).[1][2][6] Once sensitized, even minimal exposure can trigger a response.[9]Meticulous prevention of skin contact is critical. Contaminated work clothing should not be allowed out of the workplace.[1][9]
Eye Damage/Irritation Causes serious eye irritation (Category 2A).[2] Accidental splashes can result in significant discomfort and redness.[7]Wear chemical splash goggles at all times. For larger volumes or high-splash-risk tasks, a face shield is also required.
Aspiration Hazard May be fatal if swallowed and enters airways (Category 1).[1][2][6] Ingestion can lead to chemical pneumonitis.[5]Never pipette by mouth. In case of ingestion, do NOT induce vomiting; seek immediate medical attention.[9][11][12]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][2][6]Prevent release to the environment. Contain spills and dispose of waste through approved channels.[7][8]

Section 2: The Hierarchy of Controls: Situating PPE in a Systems Approach

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense in laboratory safety. An effective safety program implements a "hierarchy of controls" to mitigate risk at multiple levels. Before relying on PPE, every effort should be made to implement:

  • Elimination/Substitution: Can a less hazardous solvent be used?

  • Engineering Controls: Are you using a certified chemical fume hood? Is the ventilation adequate?[9][13] Facilities should be equipped with an eyewash station and a safety shower.[13]

  • Administrative Controls: Have all personnel received documented training on the hazards of d-limonene? Are work areas properly signed? Are storage times monitored to prevent the formation of potentially explosive peroxides?[5][14]

Only after these controls are in place does the focus shift to the appropriate selection and use of PPE.

Section 3: Core PPE Requirements and Step-by-Step Protocols

The following protocols are designed to provide clear, actionable guidance for common laboratory scenarios involving d-limonene.

Visual Workflow: PPE Selection for d-Limonene Handling

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the task.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe Personal Protective Equipment Levels start Evaluate Task: - Volume of d-Limonene - Potential for Splash/Aerosolization - Ventilation Conditions level1 Level 1: Standard Use - Chemical Splash Goggles - Nitrile Gloves - Lab Coat start->level1 < 1L transfer, Good ventilation (Fume Hood) level2 Level 2: High Splash Risk - Chemical Splash Goggles & Face Shield - Chemical Resistant Apron (over Lab Coat) - Double-gloving (Nitrile) start->level2 > 1L transfer, Potential for splashing level3 Level 3: Spill/Poor Ventilation - Level 2 PPE PLUS - Respirator with Organic Vapor Cartridges start->level3 Large spill cleanup, Inadequate ventilation

Caption: PPE selection workflow for handling d-limonene.

Protocol 1: Standard Laboratory Use (e.g., Aliquoting, Solution Preparation)

This protocol applies to routine handling of small-to-moderate volumes (<1 Liter) within a controlled environment like a chemical fume hood.

  • Pre-Operation Check:

    • Confirm the chemical fume hood is operational and certified.

    • Ensure an eyewash station and safety shower are accessible.

    • Clear the workspace of unnecessary items and all potential ignition sources.[2][8]

    • Verify containers are properly grounded and bonded if transferring significant quantities.[1][9]

  • Donning Personal Protective Equipment:

    • Eye/Face Protection: Wear snug-fitting chemical splash goggles.[7]

    • Hand Protection: Wear chemically resistant gloves. Nitrile rubber is a common and effective choice for incidental contact.[8] Always check the manufacturer's data for breakthrough time and permeation resistance.

    • Body Protection: Wear a long-sleeved laboratory coat, fully fastened.[1] Ensure legs and feet are covered with long pants and closed-toe shoes.[1]

  • Handling Procedure:

    • Perform all transfers and manipulations within the fume hood.

    • Keep containers tightly closed when not in use.[1][11]

    • Should any d-limonene contact your gloves, remove them immediately, wash your hands, and don a new pair.

  • Post-Operation:

    • Wipe down the work surface with an appropriate decontaminant.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water.[1][10]

Protocol 2: Emergency Response for Spills

A d-limonene spill is a hazardous event requiring immediate and systematic action.

  • Immediate Actions:

    • Alert all personnel in the immediate area and evacuate.

    • If the spill is large or ventilation is poor, evacuate the entire laboratory and contact your institution's emergency response team.

    • Remove all ignition sources immediately. Do not operate any electrical switches.[12][15]

  • Assembling the Spill Response Team & PPE:

    • Only trained personnel should clean up spills.

    • Don the appropriate PPE, which is an escalation from standard use:

      • Eye/Face Protection: Chemical splash goggles AND a full-face shield.[1]

      • Hand Protection: Heavy-duty, chemically resistant gloves (e.g., Viton or Barrier®). Consider double-gloving.[9]

      • Body Protection: A chemical-resistant apron over a lab coat. Anti-static overalls and boots should be worn if there is a significant risk of ignition.[10]

      • Respiratory Protection: In case of insufficient ventilation or high vapor concentrations, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[7][9]

  • Containment and Cleanup:

    • Ventilate the area by opening sashes on fume hoods.

    • Contain the spill by creating a dike around the perimeter with a non-combustible absorbent material such as sand, earth, or vermiculite.[1][7][14] Do NOT use combustible materials like paper towels.

    • Using non-sparking tools, carefully collect the absorbed material.[1][15]

    • Place the contaminated absorbent into a clearly labeled, sealable container for hazardous waste.[7][15]

  • Decontamination and Disposal:

    • Clean the spill area thoroughly with soap and water.[1]

    • All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Section 4: Disposal and Decontamination Plan

Proper disposal is a critical component of the chemical lifecycle, mandated by both safety and environmental regulations.

  • Chemical Waste: Unused or waste d-limonene must be collected in a designated, properly labeled hazardous waste container.[7] It must never be poured down the drain, as it is very toxic to aquatic life.[7][8]

  • Contaminated Materials: All items that have come into direct contact with d-limonene, including gloves, absorbent materials, and empty containers, are considered hazardous waste. Empty containers retain product residue and can be dangerous.[13][16]

  • Spontaneous Combustion Risk: Rags or other combustible materials soaked with d-limonene can generate heat as they oxidize and may spontaneously ignite.[3][15] Such materials should be immediately placed in a sealed, water-filled metal container for disposal to prevent this reaction.

  • Disposal Vendor: All d-limonene waste must be disposed of through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[7][14]

By adhering to these detailed protocols, researchers can confidently handle d-limonene, mitigating its inherent risks and fostering a culture of safety and scientific excellence.

References

  • Rawsource. (2025, January 3). Safety and Handling Guidelines for D-limonene.
  • Redox. (2023, January 26).
  • Tokyo Chemical Industry. (2026, January 23).
  • Santa Cruz Biotechnology.
  • Fisher Scientific. (2023, December 20).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). Limonene.
  • Carl ROTH.
  • INCHEM. (2021). ICSC 0918 - D-LIMONENE.
  • ChemSupply Australia. (2024, May 14).
  • MG Chemicals. (2025, September 11). Safety Data Sheet - 433C D-Limonene-Industrial Strength.
  • Nexeo Solutions. (2011, October 31).
  • Plastic Process Equipment. (2024, October 2). Technical Grade d-Limonene US SDS.
  • MetaSci.
  • Hurst Scientific.
  • NOAA. d-limonene - CAMEO Chemicals.
  • Cole-Parmer. (2004, October 5).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene, 1-methyl-4-(1-methylethyl)-
Reactant of Route 2
Cyclohexene, 1-methyl-4-(1-methylethyl)-
© Copyright 2026 BenchChem. All Rights Reserved.